Reactive Blue 49
Description
Structure
2D Structure
Properties
IUPAC Name |
1-amino-4-[3-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26ClN7O11S3/c1-13-25(36-20-12-21(53(46,47)48)24(34)23-22(20)27(41)18-9-4-5-10-19(18)28(23)42)14(2)29(54(49,50)51)15(3)26(13)37-32-39-30(33)38-31(40-32)35-16-7-6-8-17(11-16)52(43,44)45/h4-12,36H,34H2,1-3H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H2,35,37,38,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYZSRVQTPSXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)NC3=CC(=CC=C3)S(=O)(=O)O)Cl)C)S(=O)(=O)O)C)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26ClN7O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601099563 | |
| Record name | 1-Amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601099563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
816.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105936-74-1, 12236-92-9 | |
| Record name | 1-Amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105936-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601099563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to C.I. Reactive Blue 49
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of C.I. Reactive Blue 49, a widely used anthraquinone-based reactive dye. The information is curated for professionals in research, chemical synthesis, and material science.
Chemical Structure and Identification
C.I. This compound is a complex anthraquinone derivative containing a monochlorotriazine (MCT) reactive group. This group enables the dye to form a covalent bond with hydroxyl groups on cellulosic fibers, leading to excellent wash fastness.
The chemical identity of this compound is defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | trisodium;1-amino-4-[3-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate[1] |
| CAS Number | 12236-92-9[2][3][4][5][6][7], 72927-99-2 |
| C.I. Generic Name | This compound[2][3][4][5][6][7] |
| Molecular Formula | C₃₂H₂₃ClN₇Na₃O₁₁S₃[5][6] |
| Molecular Weight | 882.19 g/mol [5][6] |
| Synonyms | Reactive Brilliant Blue P-3R, Cibacron Blue P-3R, Procion Blue H-3R[3][7] |
Physicochemical Properties
This compound is a dark blue powder with high water solubility, a crucial property for its application in aqueous dyeing processes.[2][4] A summary of its key physicochemical properties is presented below.
| Property | Value |
| Appearance | Blue powder[4][8] |
| Solubility in Water | 200 g/L at 20°C; >200 g/L at 50°C[4] |
| Maximum Absorption (λmax) | 595-620 nm |
| Light Fastness (ISO) | 6[5] |
| Perspiration Fastness (Fading) | 5[5] |
| Perspiration Fastness (Staining) | 4-5[5] |
| Soaping Fastness (Fading) | 5[5] |
| Soaping Fastness (Staining) | 4-5[5] |
| Oxygen Bleaching Fastness | 4-5[5] |
| Fixation Rate | Approximately 60%[5] |
Chemical Synthesis
The synthesis of this compound is a multi-step process involving a series of condensation reactions.[4] The primary starting materials are 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid), 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), and 3-aminobenzenesulfonic acid.[4]
The logical workflow for the synthesis is depicted in the following diagram:
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of C.I. This compound.
-
First Condensation:
-
In a reaction vessel, dissolve 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid in an aqueous medium.
-
Heat the mixture to facilitate the condensation reaction, forming the initial intermediate product.
-
-
Second Condensation:
-
To the solution containing the first intermediate, add 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).
-
Carefully control the temperature and pH to ensure the selective condensation of one chlorine atom of the cyanuric chloride with the intermediate.
-
-
Third Condensation:
-
Introduce 3-aminobenzenesulfonic acid to the reaction mixture.
-
Adjust the reaction conditions (temperature and pH) to promote the final condensation step, yielding the crude this compound dye.
-
-
Isolation and Purification:
-
The synthesized dye is salted out from the reaction mixture by the addition of an electrolyte, such as sodium chloride.
-
The precipitated dye is then collected by filtration.
-
The filter cake is washed to remove impurities and unreacted starting materials.
-
Finally, the purified dye is dried to obtain the final product as a powder.
-
Dyeing Mechanism and Application
This compound is primarily used for dyeing cellulosic fibers such as cotton and viscose.[4] The dyeing process involves the formation of a covalent bond between the monochlorotriazine reactive group of the dye and the hydroxyl groups of the cellulose polymer. This reaction is typically carried out under alkaline conditions and at elevated temperatures.
A competing reaction is the hydrolysis of the reactive group, where the dye reacts with water instead of the fiber. This hydrolyzed dye can no longer form a covalent bond with the cellulose and must be washed off to ensure good wash fastness.
The following diagram illustrates the dyeing and hydrolysis reactions:
Experimental Protocol: Exhaust Dyeing of Cotton with this compound
This protocol describes a typical exhaust dyeing procedure for cotton fabric.
-
Pre-treatment:
-
Scour and bleach the cotton fabric to remove impurities and ensure uniform dye uptake.
-
Thoroughly rinse the fabric to remove any residual chemicals.
-
-
Dye Bath Preparation:
-
Prepare a dye bath with the required amount of this compound, water, and an electrolyte (e.g., sodium chloride or sodium sulfate). The electrolyte helps to promote dye exhaustion onto the fiber.
-
-
Dyeing:
-
Immerse the pre-treated cotton fabric in the dye bath at a suitable temperature (e.g., 40°C).
-
Gradually raise the temperature to the recommended dyeing temperature for monochlorotriazine dyes (typically 80-90°C).
-
After a set period, add an alkali (e.g., sodium carbonate) to the dye bath to raise the pH and initiate the fixation reaction between the dye and the fiber.
-
Continue dyeing at the elevated temperature for the recommended time to ensure maximum fixation.
-
-
Post-treatment:
-
Drain the dye bath and rinse the dyed fabric to remove unfixed dye and residual chemicals.
-
Perform a soaping treatment at a high temperature with a detergent to remove any hydrolyzed dye. This step is crucial for achieving good wash fastness.
-
Rinse the fabric thoroughly and dry.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of reactive dyes. It can be used to assess the purity of the dye, quantify the amount of hydrolyzed dye, and monitor the dyeing process.
Experimental Protocol: HPLC Analysis of this compound
The following is a general procedure for the HPLC analysis of a reactive dye like this compound.
-
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
A reverse-phase C18 column is commonly used.
-
-
Mobile Phase:
-
A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Filter the sample solution to remove any particulate matter before injection.
-
-
Chromatographic Conditions:
-
Set the column temperature, flow rate, and injection volume according to the specific method.
-
Monitor the elution of the dye and its byproducts at the wavelength of maximum absorption (around 595-620 nm for this compound).
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to the active dye and its hydrolyzed form based on their retention times and peak areas.
-
This in-depth guide provides a solid foundation for understanding the chemical nature and application of C.I. This compound. For specific research and development applications, further optimization of the described protocols may be necessary.
References
- 1. C.I. This compound | 72927-99-2 | Benchchem [benchchem.com]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. cosmodyes.com [cosmodyes.com]
- 7. nbinno.com [nbinno.com]
- 8. China this compound 100% with blue powder manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
Reactive Blue 49 molecular formula and weight.
An In-depth Technical Guide to Reactive Blue 49
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a synthetic anthraquinone dye. The information is intended for researchers, scientists, and professionals in drug development who may encounter or have an interest in this compound. This document details its molecular characteristics, manufacturing process, and available toxicological and environmental fate data.
Core Molecular and Physical Properties
This compound is a complex organic molecule widely utilized in the textile industry for its vibrant blue color and ability to form covalent bonds with fibers.
Molecular Identification and Weight
The fundamental molecular details of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₂₃ClN₇Na₃O₁₁S₃ | [1][2][3] |
| C₃₂H₂₃ClN₇O₁₁S₃·3Na | [4] | |
| Molecular Weight | 882.19 g/mol | [1][2] |
| 882.2 g/mol | [3][5] | |
| 882.183 g/mol | [4] | |
| CAS Registry Number | 12236-92-9 | [1] |
| IUPAC Name | trisodium;1-amino-4-[3-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate | [3] |
Physicochemical Properties
The physical and chemical characteristics of this compound are outlined below.
| Property | Value | Reference |
| Appearance | Dark blue powder | [4] |
| Solubility in Water | 200 g/L at 20°C; >200 g/L at 50°C | [1][4][6] |
| Behavior in Acid | Turns red-light-blue in concentrated sulfuric acid | [1][4][6] |
| Behavior in Alkali | Forms a blue solution in dilute alkali | [1][4][6] |
| Partition Coefficient (Log Kow) | -3.88 at 20 °C | [5] |
| Melting Point | >330 °C (decomposition) | [5] |
Experimental Protocols
Synthesis of this compound
The manufacturing of this compound is a multi-step condensation process involving several key intermediates.[1][3][6]
-
First Condensation: 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid) is condensed with 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid.
-
Second Condensation: The product from the first step is then condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).
-
Final Condensation: The final step involves the condensation of the resulting intermediate with 3-Aminobenzenesulfonic acid.
-
Isolation: The final product is obtained through salting out, followed by filtration and drying.[4]
Biological Activity and Environmental Fate
While not used in drug development, the biological and environmental interactions of this compound are of scientific interest.
Toxicological Profile
-
Acute Toxicity: Animal studies in rats indicate low acute toxicity upon ingestion.[2] It may cause serious eye damage and can lead to allergic skin reactions.[2] Ingestion may cause gastrointestinal irritation.[5]
-
Chronic Effects: No adverse effects from repeated exposure are anticipated in humans. However, high doses in animal studies have been associated with kidney damage.[2]
-
Genotoxicity: Extensive experimental studies suggest that this compound does not have genetic defects.[2]
Environmental Biodegradation
The anthraquinone structure of this compound makes it resistant to degradation.[6] Biodegradation, when it occurs, involves the breakdown of the conjugated dye bonds.[6] The process is often initiated by the hydrolysis of the C-N bond, followed by the dissociation of the side chain from the anthraquinone ring by oxidoreductase enzymes.[6] The remaining polycyclic aromatic structures are further broken down into smaller compounds through oxidation and hydrolysis.[6]
Experimental Approaches for Decolorization
Due to its persistence, various methods for removing this compound from wastewater have been investigated. These experimental approaches are relevant for environmental and toxicological studies.
-
Adsorption: Studies have utilized materials like zinc oxide nanoparticles to adsorb this compound from aqueous solutions. The experimental protocol typically involves:
-
Preparation of the adsorbent material.
-
Characterization of the adsorbent (e.g., using XRD, TEM, SEM).
-
Batch adsorption experiments to study the effects of pH, contact time, adsorbent dosage, and initial dye concentration.
-
Analysis of the data using kinetic models (e.g., pseudo-first-order, pseudo-second-order) and adsorption isotherm models (e.g., Langmuir, Freundlich).
-
-
Enzymatic Degradation: Laccase enzymes, particularly from fungi like Trametes versicolor, have been shown to be effective in the decolorization of this compound.[3] A general experimental workflow includes:
-
Culturing of the microorganism to produce laccase.
-
Extraction and purification of the enzyme.
-
Immobilization of the enzyme on a solid support to enhance stability and reusability.
-
Decolorization assays where the dye solution is treated with the immobilized laccase under optimized conditions (pH, temperature, time).
-
Monitoring the decolorization efficiency using spectrophotometry.
-
References
- 1. C.I. This compound | 72927-99-2 | Benchchem [benchchem.com]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C32H26ClN7O11S3 | CID 166362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cncolorchem.com [cncolorchem.com]
- 6. Frontiers | Enhanced Reactive Blue 4 Biodegradation Performance of Newly Isolated white rot fungus Antrodia P5 by the Synergistic Effect of Herbal Extraction Residue [frontiersin.org]
In-Depth Technical Guide: C.I. Reactive Blue 49
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of C.I. Reactive Blue 49, a widely used anthraquinone reactive dye. It covers its chemical and physical properties, synthesis, and key experimental protocols relevant to its application and study. This document is intended for an audience of researchers, scientists, and professionals in drug development who may encounter this compound in toxicological, environmental, or materials science contexts.
Chemical Identity and Properties
C.I. This compound is a poly-sulfonated anthraquinone dye known for its vibrant blue color and its ability to form covalent bonds with substrates. It is primarily used in the textile industry for dyeing cellulosic fibers like cotton.[1]
CAS Numbers: 12236-92-9 and 72927-99-2.[2][3] Both CAS numbers are frequently used in literature and commercial listings to refer to this substance.
Molecular Structure: The molecule's structure is based on an anthraquinone chromophore, which is responsible for its color.[2] Its reactivity is conferred by a monochlorotriazine group, which acts as the site for covalent bond formation with hydroxyl or amino groups on a substrate.[3] The presence of multiple sulfonate groups ensures high water solubility.
Physicochemical Data
The key physical and chemical properties of C.I. This compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₂₃ClN₇Na₃O₁₁S₃ | [2] |
| Molecular Weight | 882.19 g/mol | [2] |
| IUPAC Name | trisodium;1-amino-4-[[3-[[4-chloro-6-[(3-sulfonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfonatophenyl]amino]-9,10-dioxoanthracene-2-sulfonate | [1] |
| Appearance | Dark blue powder | [1] |
| Solubility in Water | 200 g/L at 20°C | [1][2] |
| Fixation Rate | Approximately 60% | [2] |
Synthesis Pathway
The industrial synthesis of C.I. This compound is a multi-step process involving a series of condensation reactions.[1][2] The primary starting materials are bromamine acid, 2,4,6-trimethyl-3,5-diaminobenzenesulfonic acid, 3-aminobenzenesulfonic acid, and cyanuric chloride.[1] The process requires precise control of parameters like temperature and pH to ensure high yield and purity.[3]
Caption: Chemical synthesis workflow for C.I. This compound.
Experimental Protocols
Protocol for Dyeing of Cellulosic Fibers
This protocol describes a typical laboratory procedure for dyeing cotton fabric with C.I. This compound. The process relies on creating an alkaline environment to facilitate the covalent reaction between the dye and the fiber's hydroxyl groups.
Materials:
-
C.I. This compound
-
Scoured and bleached cotton fabric
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Deionized water
-
Beakers, heating plate with magnetic stirrer, graduated cylinders, and a laboratory dyeing machine or water bath.
Procedure:
-
Prepare the Dyebath: Dissolve a specific concentration of C.I. This compound (e.g., 1% on weight of fabric) in deionized water.
-
Add Electrolyte: Add an electrolyte, such as sodium chloride (e.g., 60 g/L), to the dyebath. The salt helps to promote dye exhaustion onto the fiber surface.
-
Introduce Fabric: Immerse the pre-wetted cotton fabric into the dyebath at room temperature. Ensure the liquor ratio (ratio of the volume of dye solution to the weight of the fabric) is maintained, for example, at 20:1.
-
Dyeing Cycle:
-
Agitate the dyebath and gradually increase the temperature to 60-80°C over 30 minutes.
-
Maintain this temperature for 30 minutes to allow for dye penetration and leveling.
-
-
Fixation:
-
Add a pre-dissolved solution of sodium carbonate (e.g., 20 g/L) to the dyebath. This raises the pH to approximately 10.5-11, activating the cellulose hydroxyl groups and initiating the covalent reaction with the dye's chlorotriazine group.
-
Continue the dyeing process at this temperature and pH for an additional 60 minutes for fixation.
-
-
Washing and Rinsing:
-
Remove the fabric from the dyebath and rinse with cold water.
-
Perform a soaping wash at boiling temperature for 15-20 minutes with a non-ionic detergent (e.g., 2 g/L) to remove any unfixed or hydrolyzed dye.
-
Rinse thoroughly with hot and then cold water.
-
-
Drying: Air-dry the dyed fabric.
Caption: Covalent bonding mechanism of this compound with cellulose.
Protocol for Adsorption Studies
This protocol outlines a batch adsorption experiment to determine the removal efficiency and capacity of an adsorbent for C.I. This compound from an aqueous solution.
Materials:
-
C.I. This compound stock solution (e.g., 1000 mg/L)
-
Adsorbent material (e.g., activated carbon, ZnO nanoparticles)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Conical flasks, orbital shaker, pH meter, spectrophotometer.
Procedure:
-
Prepare Dye Solutions: Prepare a series of dye solutions of varying initial concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution.
-
Adsorption Experiment:
-
For each concentration, add a fixed amount of adsorbent (e.g., 0.1 g) to a conical flask containing a known volume of the dye solution (e.g., 50 mL).
-
Adjust the initial pH of the solutions to a desired value (e.g., pH 2) using HCl or NaOH, as pH can significantly affect adsorption.[4]
-
Place the flasks in an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C).
-
-
Kinetic Study: To determine the equilibrium time, take aliquots at different time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes).
-
Isotherm Study: For isotherm analysis, agitate the flasks until equilibrium is reached (as determined from the kinetic study).
-
Analysis:
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.
-
Calculate the amount of dye adsorbed at equilibrium, qₑ (mg/g), using the mass balance equation: qₑ = (C₀ - Cₑ) * V / W where C₀ and Cₑ are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and W is the mass of the adsorbent (g).
-
-
Data Modeling: Fit the experimental data to kinetic (e.g., pseudo-second-order) and isotherm (e.g., Langmuir, Freundlich) models to understand the adsorption dynamics and mechanism.
Adsorption and Toxicological Data
| Parameter | Value | Conditions | Reference(s) |
| Maximum Adsorption Capacity (Langmuir) | 34.60 mg/g | Adsorbent: ZnO Nanoparticles | [5] |
| Kinetic Model Fit | Pseudo-second-order | Adsorbent: ZnO Nanoparticles | [5] |
| Cytotoxicity | Observed in keratinocyte (HaCaT) and hepatic (HepaRG) cells | In vitro study | [6] |
| Genotoxicity | Not detected | In vitro micronucleus assay | [6] |
| Embryo Survival (Zebrafish) | ~78% survival at 110 ppm | 96 hours post-fertilization (hpf) | [7] |
Toxicological Considerations
While primarily an industrial chemical, understanding the toxicological profile of reactive dyes is crucial for assessing environmental and human health risks. Studies on C.I. This compound and similar dyes indicate potential biological effects.
-
Cytotoxicity: In vitro studies have shown that reactive dyes can be cytotoxic to both skin (keratinocyte) and liver (hepatic) cells, with epidermal cells appearing more sensitive.[6]
-
Genotoxicity: The same studies did not find evidence of genotoxicity.[6]
-
Developmental Toxicity: Research on a related dye, Reactive Blue 4, in zebrafish embryos revealed that exposure could lead to developmental abnormalities, such as tail entanglement, and increased mortality at higher concentrations.[7] This suggests that the dye or its degradation products might interfere with critical cellular pathways involved in embryonic development.[7]
Caption: Conceptual toxicological pathway in zebrafish embryos.
References
- 1. chembk.com [chembk.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. C.I. This compound | 72927-99-2 | Benchchem [benchchem.com]
- 4. neptjournal.com [neptjournal.com]
- 5. canbipharm.com [canbipharm.com]
- 6. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 7. Toxicity Mitigation of Textile Dye Reactive Blue 4 by Hairy Roots of Helianthus annuus and Testing Its Effect in In Vivo Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectrophotometric Properties of Reactive Blue 49
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectrophotometric properties of Reactive Blue 49, an anthraquinone-based reactive dye. The following sections detail its core spectrophotometric characteristics, experimental protocols for its analysis, and the influence of environmental factors such as pH and solvent polarity on its absorption spectrum. This information is critical for applications in textile dyeing, analytical chemistry, and various research contexts.
Core Spectrophotometric Properties
This compound exhibits a characteristic absorption spectrum in the visible region, which is attributable to its complex anthraquinone chromophore. The maximum absorption wavelength (λmax) is a key parameter for its quantification and analysis.
Table 1: General Spectrophotometric Data for this compound
| Parameter | Value | Reference |
| Chemical Class | Anthraquinone Reactive Dye | |
| Molecular Formula | C₃₂H₂₃ClN₇Na₃O₁₁S₃ | |
| Molecular Weight | 882.19 g/mol | |
| Typical λmax (in water) | 590 - 620 nm | [1] |
| Appearance | Blue Powder | |
| Solubility (in water at 20°C) | 200 g/L |
Experimental Protocols
Accurate determination of the spectrophotometric properties of this compound relies on standardized experimental procedures. Below are detailed methodologies for key analyses.
Protocol 1: Determination of Maximum Absorption Wavelength (λmax) and Molar Extinction Coefficient (ε)
This protocol outlines the steps to determine the λmax and the molar extinction coefficient of this compound in an aqueous solution.
Materials:
-
This compound dye
-
Distilled or deionized water
-
Volumetric flasks (100 mL, 50 mL, 25 mL)
-
Pipettes (1 mL, 5 mL, 10 mL)
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes (1 cm path length)
Procedure:
-
Preparation of a Stock Solution (e.g., 100 mg/L):
-
Accurately weigh 10.0 mg of this compound powder.
-
Dissolve the dye in a small amount of distilled water in a 100 mL volumetric flask.
-
Bring the solution to the mark with distilled water and mix thoroughly.
-
-
Preparation of Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from approximately 1 mg/L to 15 mg/L. For example, prepare 5, 7.5, 10, 12.5, and 15 mg/L solutions.
-
-
Determination of λmax:
-
Use the spectrophotometer to scan the absorbance of one of the standard solutions (e.g., 10 mg/L) across the visible spectrum (typically 400-800 nm).
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
-
Measurement of Absorbance:
-
Set the spectrophotometer to the determined λmax.
-
Use distilled water as a blank to zero the instrument.
-
Measure the absorbance of each standard solution.
-
-
Calculation of Molar Extinction Coefficient (ε):
-
Plot a calibration curve of absorbance versus molar concentration (M).
-
According to the Beer-Lambert law (A = εbc), the slope of the linear regression of this plot will be the molar extinction coefficient (ε) since the path length (b) is 1 cm.
-
Protocol 2: Investigation of the Effect of pH on the Absorption Spectrum
This protocol describes how to assess the influence of pH on the λmax and absorbance of this compound.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Buffer solutions of various pH values (e.g., pH 3, 5, 7, 9, 11)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
pH meter
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Dye Solutions at Different pH:
-
For each desired pH level, pipette a fixed volume of the this compound stock solution into a volumetric flask.
-
Add the corresponding buffer solution to dilute the dye to a constant final concentration. Alternatively, adjust the pH of the dye solutions using 0.1 M HCl or 0.1 M NaOH, monitoring with a pH meter.
-
-
Spectrophotometric Measurement:
-
For each pH-adjusted solution, scan the absorbance across the visible spectrum to determine the λmax.
-
Measure the absorbance at the λmax for each solution.
-
-
Data Analysis:
-
Create a table summarizing the λmax and absorbance values at each pH.
-
Plot λmax versus pH and absorbance versus pH to visualize the relationship. It has been noted that for anionic dyes like this compound, adsorption is generally more effective in acidic solutions.[1]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric analysis of this compound.
Caption: Workflow for Spectrophotometric Analysis of this compound.
Influence of Solvents (Solvatochromism)
Table 2: Expected Solvatochromic Effects on Anthraquinone Dyes
| Solvent Property | Expected Shift in λmax | Rationale |
| Increasing Polarity | Bathochromic (Red Shift) | Stabilization of the excited state relative to the ground state. |
| Hydrogen Bonding Capability | Can cause either bathochromic or hypsochromic shifts | Specific interactions with the dye's functional groups. |
A detailed experimental protocol to investigate these effects would be similar to Protocol 2, substituting the buffer solutions with a range of solvents of varying polarities (e.g., hexane, toluene, acetone, ethanol, methanol).
This guide provides a foundational understanding of the spectrophotometric properties of this compound. For specific research applications, it is recommended to perform the detailed experimental protocols to obtain precise data under the conditions of interest.
References
Solubility of Reactive Blue 49 in different solvents.
An In-depth Technical Guide to the Solubility of Reactive Blue 49
This technical guide provides a comprehensive overview of the solubility of C.I. This compound, a widely used anthraquinone dye in the textile industry. The document is intended for researchers, scientists, and professionals in drug development and material science who require detailed information on the solubility characteristics of this compound.
Introduction to this compound
This compound is a dark blue powder that is soluble in water.[1] It belongs to the class of reactive dyes, which form a covalent bond with the substrate, typically cellulosic fibers, resulting in excellent wash fastness.[2][3] The molecular formula of this compound is C₃₂H₂₃ClN₇Na₃O₁₁S₃, and its molecular weight is 882.19 g/mol .[4] The dye is valued for its vibrant red-light blue shade and is commonly used for dyeing and printing cotton and viscose fabrics.[1][4]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 200[1][4][5] |
| Water | 20 | 332 |
| Water | 50 | > 200[5] |
Factors Influencing Solubility
The solubility of reactive dyes like this compound is influenced by several factors:
-
Temperature: Generally, the solubility of reactive dyes in water increases with higher temperatures.[6]
-
Electrolytes: The addition of electrolytes, such as salt (sodium chloride) or sodium sulfate, can decrease the solubility of reactive dyes.[6]
-
Urea: Urea can be added to the dye bath to increase the solubility of reactive dyes.[7][8]
-
pH: The pH of the solution can affect the stability and solubility of the dye. Alkaline agents should not be added when dissolving reactive dyes to prevent hydrolysis, a reaction with water that deactivates the dye.[6][8]
Qualitative Solubility in Other Solvents
Reactive dyes are generally characterized by their high water solubility.[2][6][7] Their solubility in organic solvents is less documented. However, some studies on reactive dyes have indicated partial solubility in solvents like ethanol.[9] Dyes are broadly classified as soluble in a given medium, while pigments are insoluble.[10] Solvent dyes, a different class of colorants, are specifically designed to be soluble in organic solvents such as alcohols, hydrocarbons, esters, and ketones.[11]
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of dyes like this compound. The choice of method depends on the required accuracy and the nature of the solvent.
Filter Paper Spot Method
This is a simple and practical method suitable for factory use.[8][12]
-
Preparation of Dye Solutions: Prepare a series of dye solutions of different concentrations in the desired solvent at a specific temperature (e.g., 20°C).[12]
-
Dissolution: Stir the solutions for a set period (e.g., 10 minutes) to ensure maximum dissolution.[12]
-
Spotting: Using a pipette, take a small volume (e.g., 0.5 mL) of the test solution and drop it vertically onto a piece of filter paper.[12]
-
Observation: Allow the filter paper to dry and observe the spot. The highest concentration that does not leave a visible, undissolved dye spot in the center of the seepage circle is considered the solubility of the dye, expressed in grams per liter (g/L).[12]
Spectrophotometry
This method offers a more quantitative determination of solubility.
-
Preparation of Saturated Solution: Prepare a supersaturated solution of the dye in the solvent of interest by adding an excess amount of the dye.
-
Equilibration: Agitate the solution at a constant temperature for a sufficient time to reach equilibrium.
-
Separation of Undissolved Solute: Separate the undissolved dye from the saturated solution by filtration (using a microfilter) or centrifugation.
-
Dilution and Measurement: Take a known volume of the clear, saturated solution and dilute it to a concentration that falls within the linear range of a spectrophotometer. Measure the absorbance of the diluted solution at the dye's maximum absorbance wavelength (λmax).
-
Calculation: Determine the concentration of the diluted solution using a pre-established calibration curve (absorbance vs. concentration). Calculate the original concentration of the saturated solution, which represents the solubility.
Gravimetric Method
This method involves the direct measurement of the dissolved solid.
-
Preparation of Saturated Solution: Prepare a saturated solution as described in the spectrophotometry method.
-
Solvent Evaporation: Take a precise volume of the clear, saturated solution and evaporate the solvent completely under controlled conditions (e.g., in a drying oven).
-
Weighing: Weigh the residue of the dissolved dye.
-
Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the solution taken.
Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of this compound.
Conclusion
This compound exhibits high solubility in water, a key characteristic for its application in textile dyeing. While specific quantitative data in various organic solvents is limited, this guide provides the available data and outlines robust experimental protocols for its determination. Understanding the factors that influence the solubility of this compound is crucial for optimizing its use in research and industrial applications.
References
- 1. chembk.com [chembk.com]
- 2. textilelearner.net [textilelearner.net]
- 3. C.I. This compound | 72927-99-2 | Benchchem [benchchem.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Reactive Blue 49 | 12236-92-9 [chemicalbook.com]
- 6. What are the properties of reactive dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. TEXTILE CHEMROSE: Reactive Dye (Fundamental) [textilechemrose.blogspot.com]
- 8. fnatchem.com [fnatchem.com]
- 9. researchgate.net [researchgate.net]
- 10. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Beginner’s Guide to Solvent Dyes (Features & Applications) [primachemicals.com]
- 12. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
The Enduring Bond: A Technical Guide to the Mechanism of Action of C.I. Reactive Blue 49
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Blue 49 is a monochlorotriazine reactive dye prized in the textile industry for its ability to form a highly stable, covalent bond with cellulosic fibers such as cotton. This bond imparts exceptional wash fastness and vibrant, long-lasting color. Understanding the intricate mechanism of action of this compound is paramount for optimizing dyeing processes, ensuring color consistency, and minimizing environmental impact through reduced dye hydrolysis. This technical guide provides an in-depth exploration of the core mechanisms governing the interaction of this compound with cellulosic substrates, supported by experimental methodologies and quantitative data.
Core Mechanism: Covalent Bond Formation
The defining characteristic of this compound is its ability to form a permanent covalent bond with the hydroxyl groups of cellulose. This process occurs in a multi-step fashion under specific conditions of temperature and pH.
Activation of Cellulose
The dyeing process is initiated under alkaline conditions, typically achieved with the addition of sodium carbonate. The alkali facilitates the deprotonation of the hydroxyl groups on the cellulose polymer, forming highly nucleophilic cellulosate ions (Cell-O⁻). This activation of the substrate is a critical prerequisite for the subsequent reaction with the dye molecule.
Nucleophilic Substitution Reaction
This compound possesses a reactive chlorotriazine group. The activated cellulosate ion acts as a nucleophile and attacks the electron-deficient carbon atom of the chlorotriazine ring, displacing the chlorine atom in a nucleophilic substitution reaction. This results in the formation of a stable ether linkage, covalently bonding the dye's chromophore to the cellulose fiber. The reaction is facilitated by heat, which increases the rate of reaction.
Competing Reaction: Hydrolysis
A significant competing reaction during the dyeing process is the hydrolysis of the reactive dye. Under alkaline conditions, the hydroxyl ions (OH⁻) in the dyebath can also act as nucleophiles, reacting with the chlorotriazine group of the dye. This reaction results in the formation of an inactive, hydrolyzed dye molecule that can no longer form a covalent bond with the fiber. This hydrolyzed dye remains unfixed and must be washed out, contributing to effluent coloration and reduced dyeing efficiency. The balance between fixation and hydrolysis is a critical factor in optimizing the dyeing process.
Quantitative Data Summary
The efficiency of the dyeing process with reactive dyes is quantified by measuring the exhaustion, fixation, and overall fixation rate. While specific kinetic data for this compound is not extensively published, the following tables provide typical data for monochlorotriazine reactive dyes and the reported fixation rate for this compound.
| Parameter | Description | Typical Value | Factors Influencing |
| Exhaustion (%E) | The percentage of dye that moves from the dyebath onto the fiber before fixation. | 70-90% | Electrolyte concentration, temperature, liquor ratio |
| Fixation (%F) | The percentage of the exhausted dye that covalently bonds with the fiber. | 60-80% | pH, temperature, dyeing time |
| Total Fixation Rate (%T) | The overall percentage of the initial dye that is covalently bonded to the fiber. | 50-70% | All of the above |
Table 1: Typical Performance Parameters for Monochlorotriazine Reactive Dyes on Cotton.
| Dye | Fixation Rate (%) | Reference |
| C.I. This compound | 60 | [1] |
Table 2: Reported Fixation Rate for C.I. This compound.
| Condition | Effect on Fixation | Effect on Hydrolysis |
| Increasing Temperature | Increases rate up to an optimum, then may decrease due to lower exhaustion. | Significantly increases rate. |
| Increasing pH | Increases rate by promoting cellulose activation. | Significantly increases rate. |
| Increasing Electrolyte Conc. | Increases exhaustion, leading to potentially higher fixation. | Minimal direct effect. |
| Increasing Liquor Ratio | Decreases exhaustion, leading to lower fixation. | Increases relative amount of water, potentially increasing hydrolysis. |
Table 3: Influence of Process Parameters on Fixation and Hydrolysis of Monochlorotriazine Dyes.
Experimental Protocols
Determination of Dye Exhaustion and Fixation Rate by Spectrophotometry
This method is widely used to quantify the efficiency of the dyeing process.
Methodology:
-
Prepare a standard calibration curve: A series of standard solutions of the reactive dye of known concentrations are prepared, and their absorbance is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve of absorbance versus concentration is plotted.
-
Measure initial dye concentration: The absorbance of the initial dyebath solution is measured, and its concentration (C_initial) is determined from the calibration curve.
-
Measure dye concentration after exhaustion: After the dyeing cycle is complete (before the addition of alkali for fixation), a sample of the dyebath is taken. Its absorbance is measured, and the concentration (C_exhausted) is determined.
-
Measure dye concentration in the washing liquor: After fixation, the dyed fabric is thoroughly washed to remove all unfixed and hydrolyzed dye. The washings are collected, and the concentration of the dye in the washing liquor (C_unfixed) is determined by measuring its absorbance.
-
Calculate Exhaustion and Fixation:
-
Exhaustion (%E) = [(C_initial - C_exhausted) / C_initial] * 100
-
Fixation (%F) = [(C_exhausted - C_unfixed) / C_exhausted] * 100
-
Total Fixation Rate (%T) = (%E * %F) / 100
-
Analysis of Dye Hydrolysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique to separate and quantify the reactive dye from its hydrolyzed form, allowing for kinetic studies of the hydrolysis reaction.
Methodology:
-
Sample Preparation: At various time intervals during the dyeing process (especially after the addition of alkali), aliquots of the dyebath are taken. The reaction is immediately quenched by neutralizing the solution to prevent further hydrolysis.
-
HPLC System: A reverse-phase HPLC system with a C18 column is typically used.
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent (e.g., acetonitrile). An ion-pairing agent may be added to the mobile phase to improve the separation of the anionic dye molecules.
-
Detection: A UV-Vis or photodiode array (PDA) detector is used to monitor the elution of the compounds at their respective λmax.
-
Quantification: The peak areas of the reactive dye and its hydrolyzed product are integrated. By comparing these areas over time, the rate of hydrolysis can be determined.
Visualizing the Mechanism of Action
Signaling Pathway of this compound Fixation on Cellulose
Caption: Covalent bonding of this compound to cellulose via nucleophilic substitution.
Competing Hydrolysis Reaction Pathway```dot
Caption: Experimental workflow for quantifying dye fixation.
Conclusion
The efficacy of C.I. This compound as a textile dye is rooted in the principles of covalent bonding through a nucleophilic substitution reaction with activated cellulose. However, the inherent competition with hydrolysis necessitates a thorough understanding and precise control of dyeing parameters such as pH, temperature, and electrolyte concentration. The experimental protocols outlined in this guide provide a framework for the quantitative analysis of the dyeing process, enabling researchers and industry professionals to optimize conditions for maximum fixation efficiency, thereby enhancing product quality and minimizing environmental impact. Further research focusing on the specific reaction kinetics of this compound would be invaluable for the continued advancement of sustainable and efficient textile dyeing technologies.
References
Synthesis of Reactive Blue 49: A Technical Guide
An In-depth Examination of the Synthetic Pathway, Experimental Protocols, and Quantitative Data for C.I. Reactive Blue 49.
This technical guide provides a comprehensive overview of the synthesis of this compound (C.I. 621526), a significant anthraquinone-based reactive dye. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering detailed insights into the manufacturing process, including reaction mechanisms, experimental procedures, and critical process parameters.
Introduction to this compound
This compound is a red-light blue powder known for its application in dyeing cellulosic fibers such as cotton and viscose.[1][2] Its defining characteristic is the presence of a chlorotriazine reactive group, which enables the formation of a covalent bond with the hydroxyl groups of cellulosic fibers or the amino groups of protein fibers.[3] This covalent linkage imparts high wash-fastness and permanence to the dyed fabric.[3] The dye is soluble in water, with a solubility of 200 g/L at 20°C, which increases at higher temperatures.[1][2]
Synthesis Pathway
The synthesis of this compound is a multi-step process involving a series of condensation reactions.[3] The primary starting materials are 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid), 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid (also referred to as M acid), 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride), and 3-Aminobenzenesulfonic acid (m-aminobenzenesulfonic acid).[1][4] The synthesis can be logically divided into three key condensation stages.
First Condensation
The initial step involves the condensation of bromamine acid with 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid.[1][3] This reaction forms an intermediate compound that serves as the chromophoric base of the dye. The reaction is typically carried out in an aqueous medium, and the control of pH and temperature is crucial for achieving high yields and purity.[3] Some patented methods suggest the use of a catalyst, such as copper sulfate pentahydrate or ferrous chloride, to facilitate this condensation.[5]
Second Condensation
The product from the first condensation is then reacted with cyanuric chloride.[1][3] This step introduces the reactive triazine ring, which is characteristic of many reactive dyes. The reaction conditions, particularly temperature, must be carefully controlled to ensure that only one of the chlorine atoms on the cyanuric chloride is substituted.
Third and Final Condensation
The final step in the synthesis is the condensation of the product from the second stage with 3-Aminobenzenesulfonic acid.[1][3] This reaction substitutes a second chlorine atom on the triazine ring, completing the structure of the this compound molecule. The final product is then typically isolated by salting out, followed by filtration and drying.[4]
Quantitative Data
The efficiency of the this compound synthesis is highly dependent on the precise control of various reaction parameters. The following table summarizes key quantitative data gathered from various sources.
| Parameter | First Condensation | Second Condensation | Third Condensation | Overall Yield |
| Temperature | 80–95°C[3][5] | 5–7°C[5] | 45–48°C[5] | - |
| pH | ~8[3] | 5.2–5.5[5] | 6–7[5] | - |
| Reaction Time | 4–16 hours[3][5] | 6 hours[5] | 8 hours[5] | - |
| Final Product Yield | - | - | - | 78% to 96%[3] |
| Fixation Rate | - | - | - | 60%[1][2] |
Experimental Protocols
The following is a generalized experimental protocol compiled from the manufacturing methods described in the technical literature.[3][4][5]
Materials and Reagents
-
1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid)
-
3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid (M acid)
-
2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
-
3-Aminobenzenesulfonic acid
-
Sodium carbonate or other base for pH adjustment
-
Sodium chloride for salting out
-
Catalyst (e.g., copper sulfate pentahydrate, ferrous chloride) (optional)
Procedure
-
First Condensation:
-
A dispersion of bromamine acid is prepared in water and heated.
-
An aqueous solution of M acid is added to the bromamine acid dispersion. The molar ratio of M acid to bromamine acid is typically in the range of 1.0-1.08:1.[5]
-
If a catalyst is used, it is introduced at this stage.
-
The pH of the reaction mixture is adjusted to approximately 8 using a suitable base.[3]
-
The temperature is raised and maintained between 80-95°C for 4-16 hours until the reaction is complete.[3][5]
-
-
Second Condensation:
-
The product from the first condensation is cooled.
-
Cyanuric chloride is added to the reaction mixture.
-
The pH is adjusted to 5.2-5.5, and the temperature is maintained at 5-7°C for approximately 6 hours.[5]
-
-
Third Condensation:
-
Product Isolation:
Visualizations
The following diagrams illustrate the synthesis pathway of this compound and a general workflow for its production.
Caption: Synthesis pathway of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
Environmental Fate and Degradation of Reactive Blue 49: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Blue 49 (RB49) is a monochlorotriazine reactive dye characterized by its complex anthraquinone structure.[1] Due to its high water solubility and the stability of its chromophore, RB49 is persistent in the environment, posing a potential risk to aquatic ecosystems.[2] This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing degradation pathways and workflows.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for predicting its environmental behavior and developing effective degradation strategies.
| Property | Value | Reference |
| Chemical Formula | C₃₂H₂₃ClN₇Na₃O₁₁S₃ | [3] |
| Molar Mass | 882.183 g/mol | [3] |
| CAS Number | 12236-92-9 | [3] |
| Appearance | Dark blue powder | [1] |
| Solubility in Water | 200 g/L (at 20°C) | ChemBK |
| Maximum Absorption Wavelength (λmax) | 590 nm | [4] |
Environmental Fate
The environmental persistence of this compound is attributed to its complex aromatic structure, making it resistant to natural degradation processes.[5] Its high water solubility facilitates its transport into aquatic environments. While not readily biodegradable, it is not considered hazardous under normal conditions.[1]
Degradation of this compound
Several advanced oxidation processes (AOPs) and biological methods have been investigated for the degradation of this compound. This section details the quantitative data and experimental protocols for the most effective methods.
Abiotic Degradation
Photocatalytic Degradation
Photocatalysis, particularly using titanium dioxide (TiO₂), has shown significant efficiency in degrading this compound under sunlight.
Quantitative Data for Photocatalytic Degradation
| Parameter | TiO₂-P25 | TiO₂-UV100 | Experimental Conditions | Reference |
| Degradation Efficiency (3h) | 90% | 95% | 40 mg/L RB49, pH 5.8, solar irradiation | [6] |
| TOC Removal (3h) | 85% | 98% | 40 mg/L RB49, pH 5.8, solar irradiation | [6][7] |
| Apparent Rate Constant | - | Twice that of TiO₂-P25 | - | [6][7] |
Adsorption
Adsorption is a key step in the removal of this compound from aqueous solutions. Zinc oxide nanoparticles (ZnONPs) have been studied as a potential adsorbent.
Quantitative Data for Adsorption
| Adsorbent | Maximum Adsorption Capacity (mg/g) | Kinetic Model | Isotherm Model | Reference |
| Zinc Oxide Nanoparticles (ZnONPs) | 34.60 | Pseudo-second-order | Langmuir | [8] |
Fenton Oxidation
The Fenton process, which utilizes hydroxyl radicals generated from hydrogen peroxide and ferrous ions, is a powerful method for degrading organic pollutants. While specific quantitative data for this compound is limited, studies on similar reactive dyes provide insights into typical experimental conditions.
Biotic Degradation
Anaerobic-Aerobic Sequential Degradation
The complete biodegradation of azo dyes like those in the reactive class often requires a two-step process involving an initial anaerobic stage to break the azo bonds, followed by an aerobic stage to degrade the resulting aromatic amines.[9][10][11]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Photocatalytic Degradation of this compound
Objective: To evaluate the photocatalytic degradation of this compound using TiO₂ catalysts under solar irradiation.
Materials:
-
This compound solution (10-50 mg/L)
-
TiO₂-P25 and TiO₂-UV100 photocatalysts (0.5-4 g/L)
-
pH meter
-
Magnetic stirrer
-
Sunlight source
-
UV-Vis Spectrophotometer
-
Total Organic Carbon (TOC) analyzer
Procedure:
-
Prepare aqueous solutions of this compound at the desired concentrations.
-
Adjust the pH of the solutions to the desired level (e.g., 3 to 9).
-
Add the TiO₂ photocatalyst to the dye solution at the specified concentration.
-
Stir the suspension in the dark to establish adsorption-desorption equilibrium.
-
Expose the suspension to sunlight under continuous stirring.
-
Withdraw aliquots of the suspension at regular intervals.
-
Centrifuge or filter the aliquots to remove the photocatalyst particles.
-
Analyze the supernatant for the concentration of this compound using a UV-Vis spectrophotometer at its λmax.
-
Measure the Total Organic Carbon (TOC) of the initial and final samples to determine the extent of mineralization.
Adsorption of this compound on Zinc Oxide Nanoparticles
Objective: To determine the adsorption capacity of zinc oxide nanoparticles (ZnONPs) for the removal of this compound.
Materials:
-
This compound solutions of known concentrations
-
Synthesized Zinc Oxide Nanoparticles (ZnONPs)
-
Shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of this compound solutions with varying initial concentrations.
-
Add a known amount of ZnONPs to each dye solution.
-
Agitate the mixtures for a specified period to reach equilibrium.
-
Separate the adsorbent from the solution by centrifugation.
-
Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer.
-
Calculate the amount of dye adsorbed per unit mass of adsorbent.
-
Analyze the experimental data using kinetic and isotherm models (e.g., pseudo-second-order and Langmuir).
Fenton Oxidation of Reactive Dyes (General Protocol)
Objective: To degrade reactive dyes using the Fenton process.
Materials:
-
Reactive dye solution
-
Ferrous sulfate (FeSO₄) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
COD and/or TOC analyzer
Procedure:
-
Place a known volume of the dye solution in a beaker.
-
Adjust the pH of the solution to the acidic range (typically pH 2-4) using sulfuric acid.
-
Add the required amount of ferrous sulfate solution and stir.
-
Initiate the reaction by adding the hydrogen peroxide solution.
-
Collect samples at different time intervals.
-
Quench the reaction in the samples (e.g., by adding a strong base to raise the pH).
-
Analyze the samples for dye concentration, COD, and/or TOC.
Visualizations
Experimental Workflow for Photocatalytic Degradation
Caption: Workflow for a typical photocatalytic degradation experiment.
Conceptual Signaling Pathway for Reactive Dye Degradation
Caption: Conceptual pathway of reactive dye degradation to mineralization.
Conclusion
The degradation of this compound is a critical area of research due to its environmental persistence. Advanced oxidation processes, particularly photocatalysis with TiO₂, have demonstrated high efficiency in both decolorization and mineralization. While biotic methods show promise, further research is needed to identify specific microbial strains and optimize conditions for the effective degradation of this compound. The experimental protocols and data presented in this guide provide a foundation for future research aimed at developing robust and scalable technologies for the remediation of water contaminated with this and similar reactive dyes.
References
- 1. 21stcenturypathology.com [21stcenturypathology.com]
- 2. iris.unito.it [iris.unito.it]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Enhanced Reactive Blue 4 Biodegradation Performance of Newly Isolated white rot fungus Antrodia P5 by the Synergistic Effect of Herbal Extraction Residue [frontiersin.org]
- 6. Ozonation of Textile Wastewater: Physico-Chemical and Phytotoxic ...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. Biodegradation of Azo Dyes in Anaerobic–Aerobic Sequencing Batch Reactors | Semantic Scholar [semanticscholar.org]
- 10. sequential-batch-reactors-for-aerobic-and-anaerobic-dye-removal-a-mini-review - Ask this paper | Bohrium [bohrium.com]
- 11. analysis-of-reactive-dyes-using-high-performance-capillary-electrophoresis - Ask this paper | Bohrium [bohrium.com]
Reactive Blue 49: A Comprehensive Technical Guide on Biological Activities and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Blue 49 (RB49), a synthetic anthraquinone dye, is widely utilized in the textile industry for its vibrant color and high fixation properties. Beyond its industrial applications, the biological activities and toxicological profile of this compound are of significant interest to researchers in the fields of toxicology, pharmacology, and drug development. This technical guide provides an in-depth overview of the known biological effects and toxicity of this compound, drawing from available safety data and studies on structurally related compounds. This document summarizes key toxicological endpoints, outlines relevant experimental methodologies, and explores potential, yet uninvestigated, biological activities based on the known properties of similar chemical structures. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical and Physical Properties
This compound, also known by its Colour Index name C.I. This compound and CAS number 12236-92-9, is a complex organic molecule with a chemical formula of C₃₂H₂₃ClN₇Na₃O₁₁S₃ and a molecular weight of 882.19 g/mol .[1][2] It is a water-soluble blue powder.[1]
Toxicity Profile
The toxicological profile of this compound has been evaluated through various in vitro and in vivo studies, primarily for regulatory and safety purposes. The available data indicates low acute toxicity but highlights concerns regarding irritation and sensitization.
Acute Toxicity
Table 1: Acute Toxicity Data
| Test Substance | Species | Route | LD50 | Reference |
| This compound | Rat | Oral | Low acute toxicity | [3] |
| Reactive Blue 4 | Rat | Oral | 8980 mg/kg | [4] |
Irritation and Sensitization
This compound is classified as a substance that can cause serious eye damage and may cause an allergic skin reaction.[3] It is generally considered not irritating to the skin under normal handling conditions.[3]
Table 2: Irritation and Sensitization Data
| Endpoint | Result | Reference |
| Skin Irritation | Not irritating | [3] |
| Eye Irritation | Causes serious eye damage | [3] |
| Skin Sensitization | May cause an allergic skin reaction | [3] |
Genotoxicity
Extensive experimental studies have indicated that this compound does not appear to have genetic defects.[3] One material safety data sheet notes that "mutagenicity data has been reported," but does not provide specific details of the findings.[1] Studies on other reactive dyes, such as Reactive Blue 2 and Reactive Blue 19, have generally shown a lack of genotoxicity in assays like the Ames test and comet assay, although some cytotoxic effects have been observed at high concentrations.[5]
Table 3: Genotoxicity Profile Summary
| Assay | Result | Reference |
| General Genotoxicity | Does not cause genetic defect | [3] |
| Mutagenicity | Data reported (details not specified) | [1] |
Repeated Dose Toxicity
No adverse effects with repeated exposure are anticipated in humans. However, repeated oral ingestion of large doses in animal studies may cause damage to the kidneys.[3]
Biological Activities (Potential and Unexplored)
Direct studies on the specific biological activities of this compound, such as anticancer, antimicrobial, or enzyme-inhibiting properties, are largely absent from the publicly available scientific literature. However, the chemical structure of this compound, which contains an anthraquinone core and a triazine group, suggests potential areas for future investigation. Furthermore, studies on structurally similar reactive dyes provide valuable insights into possible biological activities.
Potential Enzyme Inhibition
A significant lead in understanding the potential biological activities of this compound comes from research on the structurally similar Reactive Blue 2 . This dye has been identified as a purinergic antagonist and a potent inhibitor of certain protein kinases.[6] The mode of inhibition for protein kinases was found to be noncompetitive.[6] Given the structural similarities, it is plausible that this compound could exhibit similar enzyme-inhibiting properties, a hypothesis that warrants experimental validation.
Anticancer and Antimicrobial Potential
The anthraquinone and triazine moieties present in this compound are found in various compounds with known biological activities. Anthraquinone derivatives are known to exhibit a wide range of pharmacological effects, including anticancer properties.[7] Similarly, various triazine derivatives have been investigated for their antimicrobial activities.[8] While this does not provide direct evidence for the activity of this compound, it suggests that this molecule could serve as a scaffold for the development of novel therapeutic agents. Further research is needed to explore these potential activities.
Experimental Protocols
Detailed experimental protocols for studies conducted specifically on this compound are not available in the public domain. However, this section outlines the general methodologies for the key toxicological assays relevant to the data presented.
Cytotoxicity Assay (General Protocol)
Cytotoxicity is typically assessed using in vitro cell-based assays that measure cell viability or proliferation after exposure to the test substance.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Reactive Blue 49 in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Blue 49 is a synthetically produced, water-soluble triazine dye.[1][2][3] In addition to its primary application in the textile industry, its structural characteristics make it a valuable ligand in affinity chromatography for the purification of a variety of proteins.[4][5] The dye's ability to form covalent bonds with matrices containing hydroxyl groups, such as agarose, allows for the creation of a stable and reusable affinity medium.[4] The immobilized dye exhibits an affinity for a range of proteins, particularly those with nucleotide-binding sites, making it an effective tool for purification. This pseudo-affinity is based on the dye's structure mimicking natural cofactors like NAD+.[6][7] This document provides a detailed protocol for the use of this compound in affinity chromatography.
Principle of Separation
This compound affinity chromatography separates proteins based on their specific binding to the immobilized dye. The interaction between the dye and the protein can be a combination of electrostatic, hydrophobic, and hydrogen bonding.[8] Proteins with an affinity for the dye will bind to the column matrix, while non-binding proteins will pass through in the void volume. The bound proteins can then be eluted by changing the buffer conditions, such as increasing the ionic strength or altering the pH, which disrupts the dye-protein interaction.[4][9]
Applications
This compound affinity chromatography is particularly useful for the purification of:
-
Albumin: Due to its strong and specific binding, this technique is widely used to purify or remove albumin from serum and plasma samples.[6][7][10][11]
-
Dehydrogenases and Kinases: The dye's structural similarity to nucleotide cofactors allows for the purification of enzymes that utilize NAD+, NADP+, or ATP.[7][12]
-
Interferons and Coagulation Factors: These proteins have also been shown to bind to triazine dyes.[6][7]
-
Other Nucleotide-Binding Proteins: A broad range of proteins that interact with nucleotides can potentially be purified using this method.[5]
Experimental Protocols
Immobilization of this compound on Agarose Beads
This protocol describes the covalent coupling of this compound to an agarose matrix.
Materials:
-
Agarose beads (e.g., Sepharose 6B)
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Distilled water
-
Sintered glass funnel
-
Reaction vessel
Procedure:
-
Preparation of Agarose: Wash the agarose beads thoroughly with distilled water on a sintered glass funnel to remove any preservatives.
-
Dye Solution Preparation: Prepare a solution of this compound in distilled water. The concentration will depend on the desired ligand density.
-
Coupling Reaction:
-
Suspend the washed agarose beads in the this compound solution in a reaction vessel.
-
Add sodium carbonate to the suspension to raise the pH, which facilitates the coupling reaction. The final concentration of sodium carbonate should be sufficient to maintain an alkaline environment.
-
Gently stir the mixture at an elevated temperature (e.g., 60-80°C) for several hours to allow the covalent coupling of the dye to the agarose.[10]
-
-
Washing: After the coupling reaction, wash the beads extensively with distilled water on a sintered glass funnel to remove all unbound dye. Continue washing until the filtrate is colorless.
-
Storage: Store the this compound-agarose beads in a suitable buffer (e.g., phosphate-buffered saline with a preservative like 0.02% sodium azide) at 4°C.
General Affinity Chromatography Protocol
This protocol outlines the steps for purifying a target protein using a prepared this compound affinity column.
Materials:
-
This compound-agarose column
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1.5 M NaCl, pH 7.5)
-
Regeneration Solution 1 (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5)
-
Regeneration Solution 2 (e.g., 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5)
-
Protein sample
-
Chromatography system or peristaltic pump
-
Fraction collector
Procedure:
-
Column Packing: If not using a pre-packed column, pack the this compound-agarose beads into a suitable chromatography column.
-
Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.[6][7]
-
Sample Application: Apply the clarified protein sample to the column. The flow rate should be slow enough to allow for efficient binding of the target protein.
-
Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove any unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound protein using the Elution Buffer. This can be done in a single step or with a linear gradient of increasing salt concentration.[7] Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE and protein concentration assays.
-
Regeneration: After elution, regenerate the column for future use. Wash the column with 5 column volumes of Regeneration Solution 1, followed by 5 column volumes of Regeneration Solution 2. Repeat this cycle 4-5 times.[6] Finally, re-equilibrate the column with Binding Buffer.
Quantitative Data
The following table summarizes typical quantitative data for affinity chromatography using reactive blue dyes.
| Parameter | Value | Protein | Source |
| Binding Capacity | > 11 mg/mL | Human Serum Albumin | [11] |
| Binding Capacity | ~20 mg/column (1 mL) | Human Serum Albumin | [6] |
| Binding Capacity | > 18 mg/mL | Human Serum Albumin | [6] |
Visualizations
Experimental Workflow for Protein Purification
Caption: Workflow for affinity chromatography using this compound.
Logical Relationship of Key Steps
Caption: Key steps in this compound affinity chromatography.
References
- 1. C.I. This compound | 72927-99-2 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Reactive Blue 49 CAS#: 12236-92-9 [m.chemicalbook.com]
- 4. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Performing a Separation or Removal of Albumin with HiTrap® Blue HP and Blue Sepharose 6 Fast Flow [merckmillipore.com]
- 7. Purification or Removal of Albumin [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. biobulletin.com [biobulletin.com]
- 10. Cibacron Blue F3GA ligand dye-based magnetic silica particles for the albumin purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. scispace.com [scispace.com]
Application Notes and Protocols: Immobilization of Reactive Blue 49 on Agarose Beads
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Blue 49 is a monochlorotriazine reactive dye that can be covalently immobilized onto agarose beads to create a versatile affinity chromatography matrix. The immobilized dye acts as a pseudo-affinity ligand, capable of binding a wide range of proteins, particularly those with nucleotide-binding sites (e.g., kinases, dehydrogenases) and serum albumins. This application note provides detailed protocols for the preparation, characterization, and application of this compound-agarose for protein purification.
The immobilization chemistry is based on the nucleophilic substitution reaction between the hydroxyl groups of the agarose matrix and the reactive chlorine atom on the triazine ring of the dye. This reaction is typically carried out under alkaline conditions, which activate the hydroxyl groups on the agarose, facilitating their attack on the electron-deficient triazine ring, forming a stable ether linkage.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| C.I. Name | This compound |
| Molecular Formula | C₃₂H₂₃ClN₇Na₃O₁₁S₃[1] |
| Molecular Weight | 882.19 g/mol [1] |
| CAS Number | 12236-92-9[1] |
| Reactive Group | Monochlorotriazine[2] |
| Chromophore | Anthraquinone[1] |
Table 2: Typical Performance Characteristics of Triazine Dye-Agarose Media (Representative)
| Parameter | Typical Value Range |
| Ligand Density | 2 - 15 µmol dye / mL of settled beads |
| Binding Capacity (for Human Serum Albumin) | 15 - 25 mg / mL of settled beads |
| Binding Capacity (for Lactate Dehydrogenase) | 5 - 15 mg / mL of settled beads |
| Recommended Operating Flow Rate | 75 - 150 cm/h |
| pH Stability (short term) | 2 - 11 |
Note: These values are representative for triazine dye affinity media and may vary depending on the specific immobilization conditions and target protein.
Experimental Protocols
Protocol 1: Immobilization of this compound on Agarose Beads
This protocol describes the covalent coupling of this compound to cross-linked agarose beads.
Materials:
-
Cross-linked 6% agarose beads
-
This compound dye
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Sintered glass funnel
-
Reaction vessel with overhead stirrer
Procedure:
-
Preparation of Agarose Beads:
-
Swell and wash the agarose beads extensively with deionized water on a sintered glass funnel to remove any preservatives. A typical procedure involves washing 100 mL of settled beads with at least 10 bed volumes of water.
-
-
Preparation of Dye Solution:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water. The dye has good water solubility.[3]
-
-
Coupling Reaction:
-
Transfer the washed agarose beads (e.g., 100 mL of settled beads) to a reaction vessel.
-
Add an equal volume of a 2 M NaCl solution containing the desired amount of this compound. The final dye concentration can be varied to achieve different ligand densities (a starting point could be 1 mg of dye per mL of beads).
-
Stir the suspension gently with an overhead stirrer to ensure the beads remain suspended without being damaged.
-
Initiate the coupling reaction by slowly adding a solution of sodium carbonate to a final concentration of 2% (w/v).
-
Monitor and adjust the pH of the slurry to 10.5-11.0 using 2 M NaOH.
-
Increase the temperature of the reaction mixture to 40-50°C and maintain for 2-4 hours with gentle stirring. The reaction involves the nucleophilic attack of the agarose hydroxyls on the chlorotriazine ring of the dye.[2]
-
-
Washing the Immobilized Beads:
-
After the incubation period, cool the suspension and transfer the beads to a sintered glass funnel.
-
Wash the beads sequentially with:
-
10 bed volumes of deionized water.
-
10 bed volumes of 1 M NaCl to remove non-covalently bound dye.
-
10 bed volumes of deionized water to remove excess salt.
-
-
Continue washing until the filtrate is colorless, indicating the removal of all unbound dye.
-
-
Storage:
-
Store the prepared this compound-agarose beads in a suitable buffer (e.g., phosphate-buffered saline) containing a bacteriostatic agent (e.g., 20% ethanol or 0.02% sodium azide) at 4°C.
-
Protocol 2: Characterization of Immobilized Beads (Ligand Density)
The amount of immobilized dye can be estimated by spectrophotometric analysis of the supernatant before and after the coupling reaction or by acid hydrolysis of the gel.
Procedure (Acid Hydrolysis):
-
Take a known volume (e.g., 1 mL) of the settled this compound-agarose beads.
-
Wash the beads thoroughly with deionized water to remove any storage buffer.
-
Add 1 mL of 6 M HCl to the beads.
-
Incubate at 100°C for 1 hour to hydrolyze the agarose and release the dye.
-
Cool the solution and centrifuge to pellet any remaining solids.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound (around 595 nm).
-
Calculate the concentration of the dye using a standard curve prepared with known concentrations of this compound in 6 M HCl.
-
Express the ligand density as µmol of dye per mL of settled beads.
Protocol 3: Affinity Purification of a Target Protein (e.g., Serum Albumin)
This protocol provides a general procedure for the purification of proteins that bind to this compound.
Materials:
-
This compound-agarose beads
-
Chromatography column
-
Binding Buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Elution Buffer (e.g., 20 mM sodium phosphate, 1.5 M NaCl, pH 7.0)[4]
-
Protein sample containing the target protein (e.g., serum)
-
Peristaltic pump and fraction collector (optional)
Procedure:
-
Column Packing:
-
Pack a chromatography column with the prepared this compound-agarose beads. Ensure the bed is packed evenly to avoid channeling.
-
-
Equilibration:
-
Equilibrate the column by washing with 5-10 column volumes of Binding Buffer at a linear flow rate of 75-150 cm/h.
-
-
Sample Application:
-
Apply the clarified and filtered protein sample to the column. The sample should be in a buffer compatible with the Binding Buffer.
-
-
Washing:
-
Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins. Monitor the absorbance of the effluent at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein using the Elution Buffer. The high salt concentration disrupts the ionic interactions between the protein and the immobilized dye.
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
-
Regeneration:
-
Regenerate the column by washing with 3-5 column volumes of Elution Buffer followed by 5-10 column volumes of Binding Buffer. The column is now ready for another purification cycle. For more stringent cleaning, a wash with a low pH buffer (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.5) followed by a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) can be performed.
-
Visualizations
Caption: Experimental workflow for the immobilization of this compound on agarose beads.
Caption: General workflow for protein purification using this compound-agarose.
Caption: Logical relationship of components in this compound affinity chromatography.
References
Application Notes and Protocols for Protein Purification Using Reactive Blue 49 Agarose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Blue 49 agarose is a widely utilized affinity chromatography medium for the purification of a broad range of proteins and enzymes. This technique leverages the specific interaction between the triazine dye, this compound, and various proteins, particularly those with nucleotide-binding sites. The dye acts as a pseudo-affinity ligand, mimicking the structure of cofactors such as NAD+, NADP+, and ATP, thereby enabling the selective binding and purification of dehydrogenases, kinases, and other nucleotide-binding proteins.[1][2] Additionally, interactions can be based on hydrophobic and ion-exchange properties, broadening the application scope to include proteins like serum albumins.[3]
This document provides detailed application notes, experimental protocols, and performance data for the use of this compound agarose in protein purification.
Principle of this compound Agarose Chromatography
This compound is an anthraquinone dye that is covalently immobilized onto a cross-linked agarose matrix.[4] The fundamental principle of this purification method lies in the specific and reversible binding of target proteins to the this compound ligand. The interaction is primarily driven by the dye's structural similarity to biological cofactors. The binding is influenced by factors such as pH and ionic strength, which can be modulated to optimize the capture and subsequent elution of the target protein.[5]
Elution of the bound protein is typically achieved by altering the buffer conditions to disrupt the protein-dye interaction. This can be accomplished by:
-
Increasing the ionic strength: A high salt concentration (e.g., 1.5 M NaCl) can effectively disrupt electrostatic interactions.[2]
-
Changing the pH: Shifting the pH of the buffer can alter the ionization state of the protein and/or the ligand, leading to dissociation.
-
Using a competitive eluent: Introducing a molecule that has a higher affinity for the protein's binding site, such as a specific nucleotide or cofactor (e.g., NAD+, ATP), can displace the protein from the resin.[2][6]
-
Employing chaotropic agents or detergents: In cases of strong binding, agents like urea or non-ionic detergents can be used for elution.[2]
Data Presentation
Table 1: General Performance Characteristics of this compound Agarose
| Parameter | Typical Value | Reference |
| Support Matrix | 6% Cross-linked Agarose | [3] |
| Ligand | This compound | [4] |
| Binding Capacity (example: HSA) | ≥5 mg/mL of resin | G-Biosciences |
Table 2: Exemplary Purification Data for Proteins Using Triazine Dye-Agarose Chromatography
| Protein | Source | Elution Condition | Purification Fold | Yield (%) | Reference |
| Lactate Dehydrogenase | Bovine Heart | NAD+/sulphite | 25 | 64 | [4] |
| Aldehyde Dehydrogenase | M. tuberculosis | NAD+, NADH, ATP, ADP, AMP, or FAD | Not Specified | Not Specified | [6] |
| Thylakoid Protein Kinase | Thylakoids | Not Specified | Not Specified | Not Specified | [7] |
| Human Serum Albumin | Human Serum | 1.5 M NaCl | Not Specified | Not Specified | [3] |
Note: Data for closely related triazine dyes are included to provide a general indication of performance. Actual results with this compound agarose may vary.
Experimental Protocols
Column Packing and Equilibration
A well-packed column is crucial for achieving optimal separation. The following is a general protocol for packing and equilibrating a this compound agarose column.
Materials:
-
This compound agarose resin
-
Chromatography column
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Degassing apparatus
Protocol:
-
Resin Preparation: If the resin is supplied as a suspension, gently swirl the bottle to create a uniform slurry. If lyophilized, rehydrate the resin in water or equilibration buffer for at least 30 minutes.
-
Degassing: Thoroughly degas the resin slurry and the equilibration buffer to prevent air bubbles from forming in the column.
-
Column Setup: Mount the column vertically on a stand. Ensure the bottom outlet is closed.
-
Initial Buffer Addition: Add a small amount of equilibration buffer to the column to wet the bottom frit.
-
Pouring the Resin: Gently pour the resin slurry into the column in a single, continuous motion. To minimize the introduction of air bubbles, pour the slurry along the side of the column.
-
Packing the Column: Open the bottom outlet and allow the buffer to drain. As the resin settles, continue to add the slurry until the desired bed height is reached. Do not allow the resin bed to run dry.
-
Washing and Equilibration: Once the resin is packed, wash the column with 5-10 column volumes of equilibration buffer until the pH and conductivity of the effluent match that of the buffer.
Protein Purification Protocol
This protocol provides a general workflow for the purification of a target protein using a pre-packed or self-packed this compound agarose column.
Materials:
-
Clarified protein sample (centrifuged or filtered)
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Wash Buffer (typically the same as the Equilibration Buffer)
-
Elution Buffer (e.g., Equilibration Buffer + 1.5 M NaCl, or Equilibration Buffer + 10 mM NAD+)
-
Collection tubes
Protocol:
-
Sample Preparation: Ensure the protein sample is in a buffer that is compatible with binding to the resin. The ionic strength should be low to promote binding. Centrifuge or filter the sample to remove any particulate matter.
-
Sample Loading: Apply the clarified sample to the equilibrated column. The recommended protein concentration is typically in the range of 1-10 mg/mL.[2]
-
Washing: After the entire sample has entered the resin bed, wash the column with 5-10 column volumes of Wash Buffer to remove unbound proteins. Monitor the absorbance of the effluent at 280 nm until it returns to baseline.
-
Elution: Elute the bound protein using the chosen Elution Buffer.
-
Salt Gradient/Step Elution: Apply the Elution Buffer containing a high concentration of salt (e.g., 1.5 M NaCl).
-
Affinity Elution: Apply the Elution Buffer containing a specific competitor molecule (e.g., 5-50 mM nucleotide/cofactor).[2]
-
-
Fraction Collection: Collect the eluted protein in fractions. Monitor the protein concentration in the fractions by measuring the absorbance at 280 nm.
-
Analysis: Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE and activity assays. Pool the fractions containing the purified protein.
Column Regeneration and Storage
This compound agarose columns can be regenerated and reused multiple times.
Protocol:
-
Wash with High Salt Buffer: Wash the column with 5-10 column volumes of a high salt buffer (e.g., 2 M NaCl) to remove any remaining bound proteins.
-
Wash with Low pH Buffer (Optional): For stringent cleaning, wash with a low pH buffer (e.g., 0.1 M acetate, pH 4.0) followed by a high pH buffer (e.g., 0.1 M Tris-HCl, pH 8.5).
-
Final Wash: Wash the column thoroughly with 5-10 column volumes of deionized water.
-
Re-equilibration: Before the next use, re-equilibrate the column with the desired Equilibration Buffer.
-
Storage: For long-term storage, wash the column with 20% ethanol and store at 4°C. Do not freeze the resin.
Visualizations
Caption: Workflow for protein purification using this compound agarose.
Caption: Logical diagram of binding and elution on this compound agarose.
References
- 1. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reactive Blue 4-agarose for protein purification such as HSA [gbiosciences.com]
- 4. C.I. This compound | 72927-99-2 | Benchchem [benchchem.com]
- 5. Protein purification by dye-ligand chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of nucleoside-binding proteins by ligand-specific elution from dye resin: application to Mycobacterium tuberculosis aldehyde dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive blue 2 is a potent inhibitor of a thylakoid protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactive Blue 49 Affinity Columns
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Blue 49 is a triazine dye utilized in affinity chromatography for the purification of a wide range of proteins and enzymes. Its ability to bind with high affinity to various biomolecules makes it a valuable tool in proteomics, drug discovery, and diagnostics. The interaction is primarily based on the dye's structural resemblance to nucleotide cofactors such as NAD⁺ and ATP, allowing it to bind to the nucleotide-binding sites of many enzymes. Additionally, the binding can be influenced by a combination of electrostatic and hydrophobic interactions.[1][2][3]
This document provides detailed application notes and protocols for the use of this compound affinity columns, with a focus on their binding capacity and experimental methodologies. While specific quantitative data for this compound is limited in publicly available literature, data for the closely related and structurally similar dye, Cibacron Blue F3G-A (often used in products like Blue Sepharose), will be presented as a strong proxy.
Binding Capacity of Reactive Blue Affinity Columns
The binding capacity of an affinity column is a critical parameter that determines the amount of target protein that can be purified in a single run.[4] This capacity is influenced by several factors, including the specific protein being purified, the concentration of the ligand on the matrix, the buffer conditions (pH, ionic strength), and the flow rate during chromatography.
While direct binding capacity data for a variety of proteins on this compound columns is not extensively documented, the high protein-binding capacity of triazine dye adsorbents is well-established.[2][5] The following table summarizes the binding capacity of Blue Sepharose, which utilizes the analogous Cibacron Blue F3G-A ligand, for Human Serum Albumin (HSA). This data provides a strong indication of the expected performance of this compound columns for similar proteins.
| Chromatography Media | Target Protein | Binding Capacity | Reference |
| Blue Sepharose 6 Fast Flow | Human Serum Albumin (HSA) | > 18 mg/mL of medium | Sigma-Aldrich |
| HiTrap® Blue HP (1 mL column) | Human Serum Albumin (HSA) | ~20 mg/column | Sigma-Aldrich |
| HiTrap® Blue HP (5 mL column) | Human Serum Albumin (HSA) | ~100 mg/column | Sigma-Aldrich |
Experimental Protocols
General Protocol for Affinity Chromatography on this compound Columns
This protocol outlines the general steps for purifying a target protein using a this compound affinity column. Optimization of specific parameters such as buffer composition, pH, and elution conditions is recommended for each specific application.
1. Column Preparation and Equilibration:
-
Pack the this compound agarose resin into a suitable chromatography column, or use a pre-packed column.
-
Wash the column with 5-10 column volumes (CV) of distilled water to remove any storage solutions (e.g., ethanol).
-
Equilibrate the column with 5-10 CV of binding buffer. The choice of binding buffer will depend on the target protein, but a common starting point is a neutral pH buffer (e.g., 20 mM Tris-HCl, pH 7.5).
2. Sample Application:
-
Prepare the protein sample by clarifying it through centrifugation or filtration to remove any particulate matter.
-
Dilute or dialyze the sample in the binding buffer to ensure the ionic strength and pH are compatible with binding.
-
Apply the prepared sample to the equilibrated column at a controlled flow rate. A lower flow rate generally promotes more efficient binding.
3. Washing:
-
After the entire sample has been loaded, wash the column with 5-10 CV of binding buffer to remove any unbound or weakly bound proteins.
-
Continue washing until the absorbance of the eluate at 280 nm returns to baseline, indicating that all non-specifically bound proteins have been removed.
4. Elution:
-
Elute the bound target protein from the column. Elution can be achieved by:
-
Increasing the ionic strength: Use a high-salt elution buffer (e.g., binding buffer + 1-2 M NaCl). This disrupts electrostatic interactions between the protein and the dye.
-
Changing the pH: Altering the pH can change the ionization state of the protein or the ligand, leading to elution.
-
Using a competitive ligand: Elute with a buffer containing a molecule that competes with the target protein for binding to the dye, such as a nucleotide cofactor (e.g., 0.1-10 mM NAD⁺ or ATP). This method is often more specific.
-
Gradient Elution: A linear gradient of the eluting agent (e.g., salt or competitive ligand) can be used to separate proteins with different binding affinities.
-
5. Regeneration and Storage:
-
After elution, regenerate the column by washing with 3-5 CV of a high-salt buffer, followed by 3-5 CV of the binding buffer.
-
For long-term storage, wash the column with distilled water and then store it in a solution containing an antimicrobial agent (e.g., 20% ethanol) at 4°C.
Protocol for Albumin Removal using a Blue Dye Affinity Column
This protocol is specifically for the removal of albumin from a sample, a common application for this type of affinity chromatography.
Materials:
-
Binding Buffer: 20 mM sodium phosphate, pH 7.0.
-
Elution Buffer: 20 mM sodium phosphate, 2 M NaCl, pH 7.0.
-
Pre-packed HiTrap® Blue HP column (or equivalent this compound column).
Procedure:
-
Column Equilibration: Wash the column with 5 CV of distilled water, followed by 5 CV of Binding Buffer.
-
Sample Application: Apply the albumin-containing sample to the column.
-
Washing: Wash the column with 5-10 CV of Binding Buffer until the A280 reading returns to baseline. The flow-through and wash fractions will contain the proteins that do not bind to the column.
-
Elution (of bound albumin): Elute the bound albumin with 5 CV of Elution Buffer.
-
Regeneration: Wash the column with 3-5 CV of Binding Buffer. The column is now ready for another use.
Visualizations
Experimental Workflow for Protein Purification
References
- 1. Dye-ligand affinity chromatography: the interaction of Cibacron Blue F3GA with proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Elution from Reactive Blue 49 Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Blue 49, a triazine dye, is a versatile and widely used ligand in affinity chromatography for the purification of a broad range of proteins. Its ability to bind to the nucleotide-binding sites of many enzymes, as well as to albumin and other proteins, makes it a powerful tool in protein purification strategies. The successful application of this compound chromatography hinges on the effective elution of the target protein from the resin without compromising its structural integrity and biological activity.
These application notes provide detailed protocols for various elution methods for proteins bound to this compound, including non-specific and specific elution strategies. The protocols are designed to be adaptable for a range of proteins and research applications.
Principles of Elution
The interaction between proteins and this compound is typically a combination of electrostatic and hydrophobic interactions. Elution is achieved by disrupting these interactions using a variety of chemical and physical methods. The choice of elution strategy depends on the nature of the target protein, its stability, and the desired purity.
Elution Strategies:
-
High Ionic Strength: Increasing the salt concentration of the elution buffer weakens electrostatic interactions between the protein and the dye. This is a common and effective method for eluting many proteins.
-
Change in pH: Altering the pH of the elution buffer can change the ionization state of amino acid residues on the protein surface and the dye, thereby disrupting the binding.
-
Specific Elution: For enzymes that bind to this compound at their nucleotide-binding site, elution can be achieved by introducing a competing molecule, such as a substrate, cofactor, or inhibitor. This method offers high specificity and can result in a significant increase in the purity of the eluted protein.
-
Chaotropic Agents: These agents disrupt the structure of water, which in turn weakens hydrophobic interactions between the protein and the dye, leading to elution.[1] This method is generally harsher and may lead to protein denaturation.
General Protocol for Protein Purification using this compound Affinity Chromatography
This general protocol outlines the key steps for purifying a protein using a column packed with this compound agarose.
Materials
-
This compound Agarose Resin (e.g., Blue Sepharose)
-
Chromatography Column
-
Peristaltic Pump or Chromatography System
-
Fraction Collector
-
UV Spectrophotometer
-
Binding Buffer (protein-dependent, typically a neutral pH buffer with low ionic strength, e.g., 20 mM Tris-HCl, pH 7.5)
-
Elution Buffer (see specific protocols below)
-
Wash Buffer (typically the same as the binding buffer)
-
Regeneration Solution (e.g., 0.1 M NaOH)
-
Clarified Protein Sample
Experimental Workflow
Caption: General workflow for protein purification using this compound affinity chromatography.
Protocol
-
Column Packing: Pack the this compound agarose resin into a suitable chromatography column according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column by washing with 5-10 column volumes (CV) of binding buffer until the pH and conductivity of the effluent match that of the buffer.
-
Sample Loading: Load the clarified protein sample onto the column at a flow rate that allows for efficient binding (typically 0.5-1 mL/min for a 5 mL column).
-
Washing: Wash the column with 5-10 CV of binding buffer to remove unbound and weakly bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound protein using one of the methods described in the specific protocols below.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 1-5 mL) throughout the elution process.
-
Analysis: Analyze the collected fractions for protein concentration (e.g., A280 or Bradford assay) and purity (e.g., SDS-PAGE). If the target protein has enzymatic activity, perform an activity assay.
-
Regeneration: Regenerate the column for reuse by washing with a high salt buffer followed by a regeneration solution as recommended by the manufacturer.
Specific Elution Protocols
Protocol 1: High Ionic Strength Elution of Serum Albumin
This protocol is suitable for the elution of serum albumin, which binds strongly to this compound.
Binding Buffer: 20 mM Sodium Phosphate, pH 7.0 Elution Buffer: 20 mM Sodium Phosphate, 2 M NaCl, pH 7.0[2]
Methodology:
-
Follow the General Protocol for column preparation, equilibration, sample loading, and washing.
-
Apply the elution buffer to the column.
-
Collect fractions and monitor the A280 to identify the protein peak.
-
Pool the fractions containing the eluted albumin.
-
Desalt the pooled fractions using dialysis or a desalting column if necessary for downstream applications.
| Elution Method | Eluent | Concentration | Typical Recovery | Purity |
| High Ionic Strength | NaCl | 1.0 - 2.0 M | > 90% | High |
Protocol 2: Specific Elution of Lactate Dehydrogenase (LDH)
This protocol utilizes the specific affinity of LDH for its cofactor NADH to achieve highly selective elution.
Binding Buffer: 20 mM Tris-HCl, pH 7.5 Wash Buffer: 20 mM Tris-HCl, 1 mM NAD+, pH 7.5 Elution Buffer: 20 mM Tris-HCl, 1 mM NADH, pH 7.5
Methodology:
-
Follow the General Protocol for column preparation, equilibration, and sample loading.
-
Wash the column with binding buffer until the A280 returns to baseline.
-
Apply the wash buffer containing NAD+ to remove non-specifically bound proteins that may have some affinity for the nucleotide-binding site.
-
Apply the elution buffer containing NADH. The NADH will compete with the this compound for the binding site on LDH, causing the enzyme to elute.
-
Collect fractions and monitor both A280 and LDH activity.
-
Pool the active fractions.
Caption: Specific elution of Lactate Dehydrogenase (LDH) using NADH.
| Elution Method | Specific Eluent | Concentration | Typical Recovery | Purity |
| Specific | NADH | 0.5 - 5 mM | 70 - 90% | Very High |
| Specific | NAD+ | 5 - 20 mM | 60 - 80% | High |
Protocol 3: pH Gradient Elution
This protocol is a more gentle elution method that can be optimized for proteins sensitive to high salt concentrations.
Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 7.5 Elution Buffer (Buffer B): 20 mM Sodium Acetate, pH 4.0
Methodology:
-
Follow the General Protocol for column preparation, equilibration, sample loading, and washing.
-
Create a linear pH gradient from pH 7.5 to 4.0 over 10-20 CV.
-
Alternatively, a step gradient can be used by sequentially applying buffers of decreasing pH.
-
Collect fractions and monitor the A280.
-
Immediately neutralize the fractions containing the eluted protein by adding a small amount of a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5) to prevent protein denaturation.[3]
| Elution Method | pH Range | Gradient Type | Typical Recovery | Purity |
| pH Gradient | 7.5 to 4.0 | Linear or Step | Variable | Moderate to High |
Protocol 4: Chaotropic Agent Elution
This method is generally used as a last resort for very tightly bound proteins or for column regeneration, as it can cause protein denaturation.
Binding Buffer: 20 mM Tris-HCl, pH 7.5 Elution Buffer: 20 mM Tris-HCl, 2 M Urea or 1 M Guanidine-HCl, pH 7.5
Methodology:
-
Follow the General Protocol for column preparation, equilibration, sample loading, and washing.
-
Apply the elution buffer containing the chaotropic agent.
-
Collect fractions and immediately dilute or dialyze them into a stabilizing buffer to promote refolding of the eluted protein.
| Elution Method | Chaotropic Agent | Concentration | Typical Recovery | Purity |
| Chaotropic | Urea | 2 - 6 M | Variable | Variable |
| Chaotropic | Guanidine-HCl | 1 - 4 M | Variable | Variable |
Troubleshooting
| Problem | Possible Cause | Solution |
| No protein elution | Protein is too tightly bound. | Increase the concentration of the eluent (salt, specific ligand, or chaotropic agent). Decrease the pH further. |
| Low protein recovery | Protein has precipitated on the column. | Use a more gentle elution method (e.g., pH gradient). Include stabilizing agents (e.g., glycerol) in the buffers. |
| Elution conditions are too harsh, causing denaturation and aggregation. | Optimize elution conditions to be less denaturing. | |
| Elution of multiple protein peaks | Non-specific binding of contaminating proteins. | Increase the ionic strength of the binding and wash buffers. Optimize the pH of the binding buffer. |
| The target protein exists in multiple isoforms. | Analyze the different peaks to determine their identity. |
Conclusion
This compound affinity chromatography is a powerful technique for protein purification. The choice of elution method is critical for achieving high yield and purity of the target protein. The protocols provided here offer a starting point for developing an optimized purification strategy. It is recommended to perform small-scale pilot experiments to determine the optimal elution conditions for your specific protein of interest.
References
Application Notes: Purification of Nucleotide-Binding Proteins Using Reactive Blue 49 Affinity Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: Reactive Blue 49 is a synthetically produced triazine dye that serves as a robust pseudo-affinity ligand in chromatography.[1] Its chemical structure effectively mimics that of natural nucleotide cofactors such as NAD⁺, NADP⁺, and ATP. This property allows it to selectively bind to the nucleotide-binding sites of a wide array of proteins, making it an excellent tool for the purification of dehydrogenases, kinases, and other nucleotide-dependent enzymes.[1][2] Dye-ligand chromatography is valued for its high protein binding capacity, ligand stability, reusability, and cost-effectiveness compared to biological affinity ligands.[2][3]
Principle of Separation
The core of this technique lies in the structural similarity between the anthraquinone, triazine, and polysulfonated aromatic ring structures of this compound and the purine and pyrophosphate moieties of nucleotide cofactors. This structural mimicry facilitates a reversible, high-affinity interaction between the immobilized dye and the target protein's active site.
The purification process involves three main stages:
-
Binding: A crude protein extract is loaded onto a column containing this compound immobilized on a support matrix (e.g., agarose). Nucleotide-binding proteins bind to the dye, while other proteins pass through.
-
Washing: The column is washed with a binding buffer to remove non-specifically bound proteins.
-
Elution: The target protein is recovered by altering the buffer conditions to disrupt the protein-dye interaction. This can be achieved non-specifically by increasing the ionic strength or changing the pH, or specifically by introducing a competing free nucleotide cofactor into the mobile phase.[4][5]
Below is a diagram illustrating the principle of structural mimicry that enables the purification.
Quantitative Data and Performance Metrics
The efficiency of purification using triazine dyes can be substantial. While optimal conditions must be determined empirically for each specific protein, the following table summarizes typical performance data gathered from studies using the closely related Cibacron Blue dye, which serves as a reliable proxy.
| Parameter | Typical Value | Notes | Source |
| Ligand Concentration | ~2.2 µmol / g moist gel | Affects both binding capacity and purification ability; requires optimization. | [4] |
| Binding Capacity | High (e.g., >10 mg/mL) | Varies significantly with the target protein, pH, and ionic strength. Must be determined empirically. | [3] |
| Purification Factor | 10 to >25-fold (single step) | Depends on the abundance of the target protein in the starting material. | [4] |
| Recovery | 45% - 80% | Can be lower in multi-step purification protocols. Overall recovery for a protocol including this step was 45-60%. | [4][5] |
| Elution (Salt Gradient) | 0.2 M - 2.0 M KCl / NaCl | A common non-specific elution method effective for many proteins. | [6][7] |
| Elution (Cofactor) | 0.1 mM - 10 mM NAD⁺/NADH | Provides specific elution, yielding higher purity. The required concentration depends on the protein's affinity for the cofactor. | [4][5] |
Detailed Experimental Protocol
This protocol provides a general procedure for the purification of a nucleotide-binding protein, such as Lactate Dehydrogenase (LDH), from a clarified cell lysate using a this compound-agarose column.
Materials and Reagents
-
Chromatography Column
-
This compound-Agarose Resin (or similar support)
-
Binding/Equilibration Buffer: 25 mM Tris-HCl, pH 7.5
-
Wash Buffer: 25 mM Tris-HCl, 50 mM NaCl, pH 7.5
-
Elution Buffer (Non-specific): 25 mM Tris-HCl, 1.5 M NaCl, pH 7.5
-
Elution Buffer (Specific): 25 mM Tris-HCl, 5 mM NADH, pH 7.5
-
Regeneration Solution: 2 M NaCl
-
Storage Solution: 20% Ethanol
-
Clarified Protein Lysate: Cell lysate centrifuged at >15,000 x g for 20 minutes and filtered through a 0.45 µm filter.
Protocol Steps
-
Column Packing and Equilibration
-
Prepare a slurry of the this compound-agarose resin (e.g., 50% in Binding Buffer).
-
Gently pour the slurry into the chromatography column, avoiding the introduction of air bubbles.
-
Allow the resin to settle and pack under gravity or low pressure.
-
Equilibrate the packed column by washing with 5-10 column volumes (CV) of Binding Buffer until the pH and conductivity of the effluent match the buffer.
-
-
Sample Loading
-
Load the clarified protein lysate onto the equilibrated column.
-
For optimal binding, use a low flow rate (e.g., 10-15 cm/h).
-
Collect the flow-through fraction for analysis by SDS-PAGE and activity assays to confirm binding of the target protein.
-
-
Washing
-
Wash the column with 5-10 CV of Wash Buffer to remove unbound and weakly bound proteins.
-
Monitor the absorbance of the effluent at 280 nm (A₂₈₀). Continue washing until the A₂₈₀ returns to baseline.
-
Collect wash fractions for analysis.
-
-
Elution
-
Option A: Non-Specific Elution (Salt Gradient)
-
Option B: Specific Elution (Cofactor)
-
Apply 3-5 CV of Elution Buffer (Specific) containing a competing ligand like NADH.[5] This method often yields a more purified product.
-
-
Collect fractions (e.g., 0.5-1.0 CV per fraction) throughout the elution process.
-
-
Analysis of Fractions
-
Measure the protein concentration (e.g., A₂₈₀ or Bradford assay) and conduct an activity assay for the target protein in all collected fractions (flow-through, wash, and elution).
-
Analyze the fractions using SDS-PAGE to assess purity.
-
-
Column Regeneration and Storage
-
Regenerate the column by washing with 3-5 CV of Regeneration Solution (2 M NaCl) to strip any remaining bound proteins.
-
Re-equilibrate the column with Binding Buffer.
-
For long-term storage, wash the column with 3-5 CV of 20% ethanol and store at 4°C.
-
Experimental Workflow Visualization
The following diagram outlines the complete workflow for the purification protocol.
References
- 1. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]
- 2. Protein purification by dye-ligand chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biomimetic dye affinity chromatography for the purification of bovine heart lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. Purification and Properties of White Muscle Lactate Dehydrogenase from the Anoxia-Tolerant Turtle, the Red-Eared Slider, Trachemys scripta elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application of Reactive Blue 49 in Enzyme Purification: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Reactive Blue 49, a triazine dye, in the affinity chromatographic purification of various enzymes. The protocols outlined below are designed to be a comprehensive resource, offering step-by-step guidance from matrix preparation to enzyme elution and analysis.
Introduction
This compound is a synthetic dye that has found significant application in biotechnology, particularly in the downstream processing of proteins. Its chemical structure, featuring a triazine ring, allows it to act as a pseudo-affinity ligand for a variety of enzymes, especially those that utilize nucleotide cofactors such as NAD⁺, NADP⁺, and ATP. This mimicry of the natural ligands enables the selective binding and subsequent purification of enzymes like dehydrogenases, kinases, and other nucleotide-binding proteins from complex biological mixtures. The covalent attachment of this compound to a solid support, typically agarose beads, creates a robust and reusable affinity chromatography matrix.
The principle of this technique lies in the specific, yet reversible, interaction between the immobilized dye and the target enzyme. A crude protein extract is passed through a column containing the this compound matrix. The enzyme of interest binds to the dye, while other contaminating proteins are washed away. The purified enzyme is then eluted by altering the buffer conditions, often by introducing a high concentration of a competing free ligand or by changing the ionic strength.
Key Applications
This compound affinity chromatography is a powerful tool for the purification of a wide range of enzymes, including but not limited to:
-
Dehydrogenases: Lactate dehydrogenase, glucose-6-phosphate dehydrogenase, and malate dehydrogenase.
-
Kinases: Hexokinase, pyruvate kinase, and protein kinases.[1]
-
Other nucleotide-binding proteins: Phosphofructokinase and various synthetases.
Quantitative Data Summary
The following table summarizes typical purification results that can be achieved using this compound affinity chromatography, based on the purification of a representative enzyme, Lactate Dehydrogenase (LDH), from a bovine heart crude extract.[2]
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1500 | 30000 | 20 | 100 | 1 |
| This compound Affinity | 38 | 19200 | 505 | 64 | 25.3 |
| Ion Exchange (optional) | 27 | 14976 | 555 | 50 | 27.8 |
Experimental Protocols
Preparation of this compound Affinity Matrix
This protocol describes the covalent coupling of this compound to an agarose support.
Materials:
-
Cross-linked agarose beads (e.g., Sepharose CL-6B)
-
This compound dye
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Sodium hydroxide (NaOH)
-
Distilled water
Procedure:
-
Wash 100 mL of agarose beads with 10 volumes of distilled water on a sintered glass funnel.
-
Prepare a 1% (w/v) solution of this compound in distilled water.
-
In a separate beaker, dissolve sodium chloride in the dye solution to a final concentration of 1 M.
-
Suspend the washed agarose beads in the dye solution.
-
Slowly add 1 M sodium carbonate solution to the slurry with gentle stirring to initiate the coupling reaction, bringing the pH to approximately 10.5.
-
Continue to stir the mixture gently at room temperature for 48 hours.
-
After incubation, collect the beads by filtration and wash extensively with distilled water until the filtrate is colorless.
-
Wash the beads with 1 M NaCl to remove any non-covalently bound dye.
-
Finally, wash the matrix with the equilibration buffer for your specific application.
-
Store the prepared affinity matrix in a suitable buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C.
General Enzyme Purification Protocol using this compound Affinity Chromatography
This protocol provides a general workflow for the purification of a target enzyme. Specific buffer compositions and elution conditions may need to be optimized for each particular enzyme.
Materials:
-
Prepared this compound affinity matrix
-
Chromatography column
-
Crude enzyme extract (clarified by centrifugation or filtration)
-
Equilibration/Wash Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Elution Buffer (e.g., Equilibration Buffer containing 1-10 mM of the enzyme's natural cofactor like NAD⁺ or ATP, or a high salt concentration like 1 M NaCl)
-
Protein assay reagent (e.g., Bradford or BCA)
-
Enzyme activity assay reagents
Procedure:
-
Column Packing: Pack a chromatography column with the prepared this compound affinity matrix. The bed volume will depend on the amount of protein to be purified.
-
Equilibration: Equilibrate the column by washing with 5-10 column volumes of Equilibration/Wash Buffer until the pH and conductivity of the effluent match that of the buffer.
-
Sample Application: Apply the clarified crude enzyme extract to the column at a controlled flow rate.
-
Washing: Wash the column with 10-20 column volumes of Equilibration/Wash Buffer to remove unbound and weakly bound proteins. Monitor the absorbance of the effluent at 280 nm until it returns to baseline.
-
Elution: Elute the bound target enzyme using one of the following methods:
-
Specific Elution: Apply the Elution Buffer containing a specific ligand (e.g., cofactor) that will compete with the immobilized dye for the enzyme's binding site.
-
Non-specific Elution: Apply a linear or step gradient of increasing salt concentration (e.g., 0-1.5 M NaCl) in the Equilibration Buffer.
-
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis:
-
Measure the protein concentration of each fraction (e.g., A280 or Bradford assay).
-
Perform an enzyme activity assay on each fraction to locate the purified enzyme.
-
Pool the active fractions.
-
-
Post-Purification:
-
The purified enzyme may require dialysis or buffer exchange to remove the eluting agent.
-
Analyze the purity of the final sample by SDS-PAGE.
-
-
Column Regeneration: Regenerate the column by washing with high salt buffer (e.g., 2 M NaCl) followed by the Equilibration Buffer. Store the column in a buffer containing a preservative.
Visualizations
Caption: Workflow for enzyme purification using this compound affinity chromatography.
Caption: Mechanism of enzyme binding and elution on a this compound matrix.
References
Application Notes: High-Efficiency Albumin Purification Using Reactive Blue 49 Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Serum Albumin (HSA) is a critical protein in plasma and is widely used in various therapeutic and biotechnological applications. Its high concentration in biological samples often necessitates its removal for the purification of other target proteins or its own purification for various applications. Affinity chromatography using immobilized triazine dyes, particularly Reactive Blue 49 (also known as Cibacron Blue F3G-A), is a well-established, efficient, and cost-effective method for albumin purification.[1][2] This technique relies on the specific binding interactions between the dye ligand and albumin. The binding is multi-modal, involving a combination of electrostatic, hydrophobic, and hydrogen bonding interactions.[1] this compound has been shown to bind to specific sites on human serum albumin, including the bilirubin and fatty acid binding sites.[3][4][5]
These application notes provide a detailed protocol and supporting data for the purification of albumin using this compound affinity chromatography.
Quantitative Data Summary
The binding capacity of albumin to different commercially available this compound-based affinity media can vary. The following table summarizes the reported binding capacities for Human Serum Albumin (HSA).
| Affinity Medium | Reported Binding Capacity for HSA | Comments |
| Affi-Gel® Blue Gel | > 11 mg/mL | The blue dye functions as an ionic, hydrophobic, aromatic, or sterically active binding site.[6] |
| Blue Sepharose® 6 Fast Flow | > 18 mg/mL | Supplied as a suspension for column packing. |
| HiTrap™ Blue HP | ~ 20 mg/mL | Pre-packed columns for fast and simple albumin removal. |
Experimental Protocols
This section details the step-by-step protocol for albumin purification using a pre-packed 1 mL HiTrap™ Blue HP column as an example. The protocol can be adapted for other column formats and loose resins.
1. Materials and Buffers
-
Binding Buffer: 20 mM Sodium Phosphate, pH 7.0.
-
Elution Buffer: 20 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0.
-
Alternative Elution Buffer: 50 mM Potassium Hydrogen Phosphate, 1.5 M Potassium Chloride, pH 7.0.
-
Column: 1 mL HiTrap™ Blue HP column.
-
Chromatography System: A system capable of delivering a controlled flow rate (e.g., ÄKTA™ purifier).
-
Sample: Filtered (0.45 µm) biological sample containing albumin (e.g., serum, plasma, or cell culture supernatant).
2. Experimental Workflow Diagram
Caption: Experimental workflow for albumin purification.
3. Detailed Protocol
-
Step 1: Column Preparation and Equilibration
-
Remove the storage solution from the column.
-
Wash the column with 5 column volumes (CV) of distilled water.
-
Equilibrate the column with 5-10 CV of Binding Buffer at a flow rate of 1 mL/min. Continue until the UV absorbance at 280 nm is stable.
-
-
Step 2: Sample Application
-
Load the filtered sample onto the column at a recommended flow rate of 0.2-1 mL/min.
-
The volume of the sample will depend on the albumin concentration and the binding capacity of the column.
-
Collect the flow-through fraction. This fraction contains proteins that do not bind to the resin.
-
-
Step 3: Washing
-
Wash the column with 5-10 CV of Binding Buffer at a flow rate of 1-2 mL/min.
-
Continue washing until the UV absorbance at 280 nm returns to the baseline, indicating that all non-bound proteins have been washed away.
-
-
Step 4: Elution
-
Elute the bound albumin using the Elution Buffer.
-
A step elution is commonly used. Apply 5 CV of Elution Buffer at a flow rate of 1-2 mL/min.
-
Collect the eluate in fractions. The fractions containing the purified albumin can be identified by monitoring the UV absorbance at 280 nm.
-
-
Step 5: Regeneration
-
After elution, regenerate the column by washing with 3-5 CV of Binding Buffer.
-
The column is now ready for another purification cycle. For long-term storage, follow the manufacturer's instructions, which typically involve storing the column in a solution containing an antimicrobial agent (e.g., 20% ethanol).
-
Ligand-Protein Interaction
The interaction between this compound and albumin is a key aspect of this purification technique. The dye molecule mimics the structure of some natural ligands of albumin, allowing for its specific binding.
Caption: this compound binding to albumin sites.
Conclusion
This compound affinity chromatography is a robust and highly effective method for the purification of albumin from various sources. The high binding capacity and specificity of the ligand, coupled with the availability of pre-packed columns, make it a convenient and scalable technique for both research and industrial applications. The protocol provided here serves as a comprehensive guide for implementing this purification strategy. For optimal results, it is recommended to optimize parameters such as sample load and elution conditions for each specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Ligand Affinity Chromatography Purification of Human Serum Albumin and Related Fusion Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Studies on the mechanism of binding of serum albumins to immobilized cibacron blue F3G A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of binding of serum albumins to immobilized cibacron blue F3G A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Reactive Blue 49 Affinity Chromatography: Flow Rate Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction to Reactive Blue 49 Affinity Chromatography
This compound, also known under the trade name Cibacron Blue 3G-A, is a versatile triazine dye widely employed as a ligand in affinity chromatography. Its chemical structure allows it to bind a range of proteins, making it a valuable tool for purification.[1][2] This pseudo-affinity ligand can interact with proteins through a combination of electrostatic, hydrophobic, and hydrogen bonding interactions.[2] It shows a notable affinity for proteins with nucleotide-binding sites, such as kinases and dehydrogenases, as well as for serum albumin, interferons, and lipoproteins.[1][3]
The efficiency of separations using this compound chromatography is critically dependent on several operational parameters, with flow rate being one of the most significant. The flow rate influences the residence time of the sample on the column, which in turn affects the binding of the target molecule to the immobilized dye.[3] Optimizing the flow rate is therefore essential for achieving the desired purity, yield, and throughput.
The Impact of Flow Rate on Chromatographic Performance
The flow rate, often expressed as a linear flow velocity (cm/h) or a volumetric flow rate (mL/min), dictates the speed at which the mobile phase passes through the chromatography column. This parameter has a direct impact on the dynamic binding capacity (DBC), which is the amount of target molecule that binds to the resin under specific flow conditions.[3][4]
Generally, a lower flow rate during sample application increases the residence time, allowing for more extensive interaction between the target protein and the this compound ligand. This often results in a higher binding capacity.[3] Conversely, higher flow rates can lead to reduced binding capacity as the protein may not have sufficient time to interact with the ligand before exiting the column.[3] However, very high flow rates can be advantageous during non-binding steps such as column washing and re-equilibration to minimize the total purification time.[5]
The optimal flow rate is a balance between maximizing binding capacity and minimizing process time.[4] For proteins with a strong affinity for this compound, a higher flow rate may be acceptable during loading. For those with weaker interactions, a slower flow rate is crucial for efficient capture.
Data Summary: Flow Rate Recommendations
The following tables provide a summary of recommended flow rates for chromatography using resins with immobilized this compound (Cibacron Blue 3G-A), such as Blue Sepharose. These values are based on manufacturer recommendations and common practices.
Table 1: Recommended Linear Flow Velocities (cm/h) for Blue Sepharose 6 Fast Flow
| Chromatographic Step | Recommended Linear Flow Velocity (cm/h) | Purpose |
| Column Packing | See manufacturer's instructions | To ensure a homogenous and stable packed bed. |
| Equilibration | 75-150 | To prepare the column with binding buffer. |
| Sample Application | 15-30 | To allow sufficient time for protein binding.[1] |
| Wash | 75-150 | To remove non-specifically bound molecules efficiently. |
| Elution | 15-30 | To ensure efficient recovery of the bound protein. |
| Regeneration/CIP | 40 | For effective cleaning and removal of precipitated proteins or lipids.[1][2] |
| Re-equilibration | 75-150 | To prepare the column for the next run. |
Note: To convert linear flow velocity (cm/h) to volumetric flow rate (mL/min), use the formula: Volumetric Flow Rate = (Linear Flow Velocity / 60) * Column Cross-sectional Area (cm²).
Table 2: Recommended Volumetric Flow Rates (mL/min) for Pre-packed HiTrap™ Blue HP Columns
| Column Size | Sample Application Flow Rate (mL/min) | Wash/Elution Flow Rate (mL/min) |
| 1 mL | 0.2 - 1.0 | 1.0 - 2.0 |
| 5 mL | 0.5 - 5.0 | 5.0 - 10.0 |
Data synthesized from manufacturer's protocols for HiTrap™ Blue HP columns.[6]
Table 3: General Relationship Between Flow Rate, Binding Capacity, and Throughput
| Parameter | Effect of Lower Flow Rate | Effect of Higher Flow Rate |
| Residence Time | Increased | Decreased |
| Dynamic Binding Capacity | Generally Increased | Generally Decreased |
| Resolution | May Improve | May Decrease |
| Process Time (Throughput) | Increased (Lower Throughput) | Decreased (Higher Throughput) |
Experimental Protocols
Protocol 1: General Protein Purification using this compound Affinity Chromatography
This protocol provides a general framework for the purification of a target protein using a this compound-coupled agarose resin. Optimization of buffer composition, pH, and elution conditions is recommended for each specific application.
Materials:
-
This compound Agarose Resin (e.g., Blue Sepharose 6 Fast Flow)
-
Chromatography Column
-
Chromatography System or Peristaltic Pump
-
Binding Buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Elution Buffer (e.g., Binding buffer + 1.5 M KCl or a specific competing ligand)
-
Regeneration Solution (e.g., 0.1 M NaOH)
-
Clarified Protein Sample in Binding Buffer
Methodology:
-
Column Packing: If not using a pre-packed column, pack the column with the this compound agarose resin according to the manufacturer's instructions to achieve a uniform bed.
-
Equilibration: Equilibrate the column with at least 5 column volumes (CV) of binding buffer. A linear flow velocity of 75-150 cm/h is recommended.
-
Sample Application: Load the clarified and filtered protein sample onto the column. For optimal binding, use a lower linear flow velocity, typically between 15 and 30 cm/h.[1]
-
Washing: Wash the column with 5-10 CV of binding buffer to remove unbound and weakly bound proteins. The flow rate can be increased to 75-150 cm/h to reduce time. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the target protein using the elution buffer. A lower flow rate (15-30 cm/h) is often beneficial for obtaining a concentrated peak of the purified protein. Elution can be performed using a step or linear gradient of the eluting agent (e.g., salt or a specific competitor).
-
Regeneration: After elution, regenerate the column by washing with 3-5 CV of regeneration solution, followed by immediate re-equilibration with binding buffer or storage buffer. For cleaning-in-place (CIP) to remove strongly bound contaminants, a flow rate of 40 cm/h is recommended during the wash with 0.1 M NaOH.[1][2]
-
Storage: For long-term storage, the column should be stored in 20% ethanol at 2-8°C.[1]
Protocol 2: Albumin Removal from Serum using a Pre-packed HiTrap™ Blue HP 1 mL Column
This protocol is specifically for the removal of high-abundance albumin from samples like serum or cell culture media.
Materials:
-
HiTrap™ Blue HP 1 mL column
-
Syringe or Chromatography System
-
Binding Buffer: 20 mM sodium phosphate, pH 7.0
-
Elution Buffer: 20 mM sodium phosphate, 2 M NaCl, pH 7.0
-
Sample: Serum sample diluted with binding buffer.
Methodology:
-
Column Preparation: Remove the top cap and then the snap-off end of the HiTrap™ column. Connect the column to the syringe or chromatography system, ensuring no air is introduced.
-
Equilibration: Wash the column with 5 CV (5 mL) of binding buffer at a flow rate of 1 mL/min.[6]
-
Sample Application: Apply the prepared sample to the column at a low flow rate, for example, 0.2-0.5 mL/min, to ensure efficient binding of albumin.[6] Collect the flow-through fraction, which will contain the proteins that do not bind to the column.
-
Washing: Wash the column with 5-10 CV (5-10 mL) of binding buffer at a flow rate of 1 mL/min. Continue collecting the flow-through if desired.[6]
-
Elution (Optional): To elute the bound albumin, apply 5 CV (5 mL) of elution buffer at a flow rate of 1 mL/min and collect the eluate.[6]
-
Regeneration: Regenerate the column by washing with 3-5 CV (3-5 mL) of binding buffer at a flow rate of 1-2 mL/min.[6] The column is now ready for another use.
Visualizations
Caption: Workflow for this compound Affinity Chromatography.
Caption: Relationship between Flow Rate and Chromatographic Parameters.
References
Application Notes: Sample Preparation for Reactive Blue 49 Affinity Chromatography
Introduction
Reactive Blue 49 is a synthetically produced triazine dye utilized as a ligand in affinity chromatography. This technique, often categorized as pseudo-affinity chromatography, leverages the dye's structural resemblance to biological cofactors like NAD⁺ (nicotinamide adenine dinucleotide) to purify a variety of proteins. It is particularly effective for the purification of dehydrogenases, kinases, and other nucleotide-binding enzymes from complex mixtures such as crude cell lysates, serum, or culture supernatants.[1][2]
The interaction between the protein and the immobilized dye is complex, involving a combination of electrostatic, hydrophobic, and hydrogen bonding forces.[3] Successful purification is critically dependent on robust and appropriate sample preparation to ensure optimal binding of the target protein to the dye ligand and to maintain the integrity and longevity of the chromatography column.
Core Principle of Interaction
The triazine backbone and anthraquinone chromophore of this compound mimic the structure of nucleotide cofactors. This allows the dye to bind to the active site or nucleotide-binding domain of target enzymes. Proteins that do not possess a suitable binding site will not interact with the resin and will pass through the column in the flow-through fraction. The bound target protein is later recovered by altering buffer conditions to disrupt the protein-dye interaction.
Quantitative Data Summary
While specific performance data for this compound is not always published, performance is comparable to other well-characterized blue triazine dyes, such as Cibacron Blue F3G-A. The following tables summarize typical performance characteristics and provide an example purification scheme.
Table 1: Typical Performance Characteristics of Blue Triazine Dye Affinity Resins
This data is representative of blue triazine dyes (e.g., Cibacron Blue F3G-A) and serves as a guideline for expected performance with this compound.
| Parameter | Typical Value | Target Protein Example | Notes |
| Binding Capacity | > 11 mg/mL | Serum Albumin | Binding capacity is protein-dependent. This value is for a high-abundance protein and may differ for specific enzymes.[4] |
| Purification Factor | ~25-fold | Lactate Dehydrogenase | A single affinity chromatography step can significantly enrich the target protein from a crude extract.[5] |
| Step Yield / Recovery | 60 - 80% | Lactate Dehydrogenase | Represents the percentage of active target protein recovered after the affinity chromatography step.[5] |
| Recommended pH Range | 4.0 - 11.0 | General | The matrix is stable across a broad pH range, but the optimal binding pH is determined by the target protein's pI and stability.[4] |
Table 2: Example Purification Summary for Lactate Dehydrogenase (LDH)
This table illustrates the effectiveness of a purification workflow incorporating a this compound affinity step. The values are calculated based on a typical 25-fold purification factor for the affinity step.[5]
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (U/mg) | Yield (%) | Purification (-fold) |
| Crude Lysate | 1500 | 3000 | 2.0 | 100 | 1 |
| Ammonium Sulfate Cut | 400 | 2700 | 6.75 | 90 | 3.4 |
| This compound Eluate | 10 | 1688 | 168.8 | 56 | 84.4 |
| Final Polishing Step | 7 | 1350 | 192.9 | 45 | 96.5 |
Note: A "Unit" of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.
Experimental Workflow Diagram
The following diagram illustrates the key stages of sample preparation prior to loading on a this compound affinity column.
Caption: General workflow for preparing a clarified protein extract for affinity chromatography.
Experimental Protocols
Protocol 1: Preparation of Clarified Cell Lysate
This protocol provides a general method for preparing a clarified lysate from bacterial or mammalian cells.
1. Materials:
- Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT.
- Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free).
- DNase I (optional, for viscous lysates).
- High-speed centrifuge and rotor.
- Sonicator or homogenizer.
2. Procedure:
- Cell Harvesting: Centrifuge cell culture to pellet cells. Discard the supernatant and wash the pellet with cold PBS if necessary.
- Resuspension: Resuspend the cell pellet in 5-10 mL of ice-cold Lysis Buffer per gram of wet cell paste.
- Lysis:
- Sonication: Place the cell suspension in an ice bath and sonicate using short bursts (e.g., 15 seconds ON, 45 seconds OFF) until the solution clarifies and viscosity decreases. Avoid frothing.
- Homogenization: Alternatively, pass the suspension through a high-pressure homogenizer according to the manufacturer's instructions.
- DNase Treatment (Optional): If the lysate is highly viscous due to nucleic acid content, add DNase I to a final concentration of 5-10 µg/mL and incubate on ice for 15-20 minutes.[6]
- Clarification: Centrifuge the lysate at 40,000 - 50,000 x g for 30 minutes at 4°C to pellet insoluble cell debris.[1]
- Filtration: Carefully decant the supernatant and pass it through a 0.45 µm syringe filter to remove any remaining fine particulate matter.[6] The resulting clear lysate is now ready for buffer exchange.
Protocol 2: Sample Equilibration and Loading
The clarified lysate must be equilibrated into a buffer that promotes binding to the this compound resin.
1. Materials:
- Binding Buffer: 10-20 mM Tris-HCl, pH 7.5. (Low ionic strength is critical for initial binding).
- Elution Buffer (Example): 20 mM Tris-HCl, pH 7.5, containing 1.5 M NaCl.
- Clarified Lysate (from Protocol 1).
- Desalting column (e.g., PD-10) or dialysis tubing (10 kDa MWCO).
- This compound affinity column, pre-equilibrated with 5-10 column volumes of Binding Buffer.
2. Procedure:
- Buffer Exchange:
- Desalting Column: Equilibrate the desalting column with Binding Buffer. Apply the clarified lysate and collect the protein-containing fractions as they elute in the new buffer, following the manufacturer's protocol.
- Dialysis: Transfer the clarified lysate to dialysis tubing and dialyze against 2-3 changes of a 100-fold volume of Binding Buffer at 4°C for at least 4 hours per change.
- Final Adjustment: After buffer exchange, measure the pH and conductivity of the sample to ensure it matches the Binding Buffer.
- Sample Loading: Apply the equilibrated sample to the pre-equilibrated this compound column at a low flow rate (e.g., 0.5-1.0 mL/min for a 5 mL column) to maximize binding interaction.
- Wash and Elute: After loading, wash the column with several volumes of Binding Buffer to remove unbound proteins. Elute the bound target protein using the Elution Buffer. Monitor the column effluent at 280 nm to detect protein peaks.
References
- 1. Purification of Lactate Dehydrogenase | Lecture Note - Edubirdie [edubirdie.com]
- 2. scispace.com [scispace.com]
- 3. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. Biomimetic dye affinity chromatography for the purification of bovine heart lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Affinity Tags for Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Regenerating Reactive Blue 49 Affinity Columns: A Technical Guide
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive, step-by-step instructions and troubleshooting advice for the regeneration of Reactive Blue 49 affinity chromatography columns.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to regenerate my this compound affinity column?
Regeneration is a critical step to strip the column of any bound proteins and other molecules after an elution step. This process ensures that the column can be reused for subsequent purification experiments with reproducible results by restoring the binding capacity of the immobilized dye ligand.
Q2: What is the standard regeneration protocol for a this compound column?
The standard protocol involves sequential washes with high pH and high salt concentration solutions to remove nonspecifically bound proteins and contaminants. A typical procedure involves washing the column with a high pH borate buffer containing sodium chloride, followed by a wash with the borate buffer alone, and then with deionized water, and finally a high concentration sodium chloride solution.[1]
Q3: Can I use other reagents for regeneration?
Yes, alternative methods can be employed depending on the nature of the bound proteins. These can include sequential washes with buffers at high and low pH, or the use of chaotropic agents like urea (e.g., 6 M Urea) to denature and remove strongly bound proteins.[2]
Q4: How many times can I regenerate and reuse my column?
When properly regenerated and stored, this compound affinity columns can be reused several times.[2] The exact number of cycles will depend on the nature of the samples being purified and the rigor of the cleaning and regeneration process.
Q5: What are the signs that my column may need a more stringent regeneration or is failing?
Signs that your column's performance is diminishing include reduced protein binding capacity, higher than usual backpressure, or the presence of contaminating proteins in your elution fractions. If standard regeneration fails to restore performance, a more rigorous cleaning protocol or column replacement may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced Protein Binding Capacity | 1. Incomplete removal of previously bound protein. 2. Fouling of the matrix by lipids or precipitated proteins. 3. Hydrolysis or leakage of the dye ligand. | 1. Perform a more stringent regeneration cycle using 6 M Urea or alternating high and low pH washes.[2] 2. Wash the column with a low concentration of a non-ionic detergent (e.g., 0.1-2% Triton X-100), followed by a thorough rinse with buffer.[2] 3. If ligand leakage is suspected (visible blue color in eluate), the column may be nearing the end of its lifespan. |
| High Backpressure | 1. Clogging of the column frit or matrix with particulate matter from the sample. 2. Compaction of the agarose matrix. | 1. Filter all samples and buffers before applying them to the column. Try back-flushing the column at a low flow rate with a regeneration buffer. 2. Repack the column if possible. Do not exceed the manufacturer's recommended flow rates. |
| Contaminants in Elution Fractions | 1. Incomplete washing of nonspecifically bound proteins. 2. Co-elution of proteins with similar binding affinities. | 1. Increase the wash volumes (5-10 column volumes) with the equilibration buffer before elution.[1] 2. Optimize the elution conditions, such as using a gradient of the eluting agent (e.g., salt or a specific competitor). |
Experimental Protocols
Standard Regeneration Protocol
This protocol is a general guideline for the regeneration of this compound agarose-based affinity columns.
-
High pH / High Salt Wash: Wash the column with 5-10 column volumes of 0.1 M Borate buffer containing 1.0 M NaCl, at pH 9.8.[1]
-
High pH Wash: Wash the column with 5-10 column volumes of 0.1 M Borate buffer, at pH 9.8.[1]
-
Water Wash: Wash the column with 5-10 column volumes of deionized water.[1]
-
High Salt Wash: Wash the column with 5-10 column volumes of 2.0 M NaCl.[1][2]
-
Re-equilibration: Before the next use, equilibrate the column with 5-10 column volumes of your chosen binding buffer.[1]
Quantitative Data Summary
| Parameter | Reagent | Concentration | pH | Volume | Purpose |
| High pH / High Salt Wash | Borate Buffer with NaCl | 0.1 M Borate, 1.0 M NaCl | 9.8 | 5-10 CV | Remove strongly bound proteins |
| High pH Wash | Borate Buffer | 0.1 M | 9.8 | 5-10 CV | Remove residual salt |
| Water Wash | Deionized Water | N/A | N/A | 5-10 CV | Remove residual buffer |
| High Salt Wash | Sodium Chloride | 2.0 M | N/A | 5-10 CV | Prepare for storage/further cleaning |
| Alternative Regeneration | Urea | 0.5 - 6.0 M | N/A | 5-10 CV | Denature and remove very tightly bound proteins |
| Alternative Regeneration | Triton X-100 | 0.1 - 2% | N/A | 5-10 CV | Remove lipids and hydrophobic contaminants |
CV = Column Volume
Workflow and Logic Diagrams
Caption: Standard workflow for this compound column regeneration.
Caption: Troubleshooting logic for reduced column performance.
References
Troubleshooting low yield in Reactive Blue 49 chromatography.
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yield with Reactive Blue 49 affinity chromatography.
Troubleshooting Low Yield
This section addresses specific issues that can lead to poor protein recovery.
Q1: Why is my target protein not binding to the column? (Protein found in flow-through)
Answer: Failure to bind is a common issue that can point to problems with your buffers, the sample itself, or the column's integrity. The interactions between proteins and dye-ligands are complex, often involving a combination of electrostatic, hydrophobic, and hydrogen bonding.[1][2] The issue can typically be traced back to one of the following causes:
-
Incorrect Binding Buffer pH: The pH of your buffer is critical as it affects the charge of both the protein and the dye. An incorrect pH can prevent the electrostatic interactions necessary for binding.[1]
-
High Ionic Strength in Buffer: An excessively high salt concentration in the binding or sample buffer can interfere with ionic interactions, preventing the protein from binding to the dye ligand.[1]
-
Presence of Interfering Substances: The sample may contain natural ligands, cofactors, or other molecules that compete with this compound for the binding site on your target protein.
-
Column Overload: Exceeding the binding capacity of your column will cause the excess protein to pass through without binding.
-
Low Ligand Density: The concentration of this compound on the chromatography matrix may be insufficient for effective binding.[3]
Troubleshooting Workflow for No Binding
dot graph TD { graph [rankdir=TB, size="7.6,!", bgcolor="#FFFFFF"]; node [style="filled", shape=rectangle, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Troubleshooting decision tree for no-binding issues.
Q2: My protein binds, but the recovery during elution is very low. Why?
Answer: Low recovery after binding suggests that the elution conditions are not strong enough to disrupt the interaction between your protein and the this compound ligand, or that the protein has precipitated on the column.
-
Suboptimal Elution Buffer: The pH, ionic strength, or competitive agent in your elution buffer may be insufficient to release the protein. Elution is a delicate step and often requires optimization.[4]
-
Strong Hydrophobic Interactions: Dye-ligand affinity can be increased by hydrophobic interactions.[5] If these interactions are very strong, a simple salt or pH change may not be enough for elution.
-
Protein Precipitation/Denaturation: Harsh elution conditions, such as extreme pH, can cause the protein to denature and precipitate on the column.[6]
-
Slow Elution Flow Rate: A flow rate that is too slow may lead to band broadening and a dilute eluted product that appears to be low in yield.
Experimental Protocols & Methodologies
Protocol 1: Optimizing Binding and Elution Conditions
This protocol uses a batch-binding method to quickly screen for the best buffer conditions.[7]
1. Prepare the Resin:
- Take a small, known amount of this compound resin (e.g., 100 µL of 50% slurry) for each condition to be tested.
- Wash the resin with 5-10 column volumes of the starting/equilibration buffer and centrifuge to pellet the resin. Discard the supernatant.[8]
2. Batch Binding:
- Add a fixed amount of your protein sample to each tube of equilibrated resin.
- Add a different binding buffer to each tube. Test a range of pH values (e.g., 6.0, 7.0, 8.0) and ionic strengths (e.g., 25 mM, 100 mM, 250 mM NaCl).
- Incubate at 4°C with gentle mixing for 1-2 hours.
- Centrifuge and collect the supernatant (this is the "unbound" fraction).
3. Washing:
- Wash the resin pellets with 1 mL of their respective binding buffers.
- Centrifuge and discard the supernatant. Repeat this step twice to remove all unbound protein.
4. Batch Elution:
- To each pellet, add a potential elution buffer. Test various conditions:
- High Salt: Use binding buffer with high NaCl concentration (e.g., 1.0 M, 1.5 M, 2.0 M).
- pH Shift: Use a buffer with a higher or lower pH (e.g., pH 9.0 or pH 4.0).[4]
- Chaotropic Agents/Solvents: Include agents like 10-20% ethylene glycol or glycerol to disrupt hydrophobic interactions.[1][5]
- Incubate at room temperature with gentle mixing for 15-30 minutes.
- Centrifuge and collect the supernatant (this is the "eluted" fraction).
5. Analysis:
- Analyze all "unbound" and "eluted" fractions by SDS-PAGE or a protein quantification assay (e.g., Bradford) to determine which conditions resulted in the best binding and highest recovery.
General Chromatography Workflow
dot graph G { graph [rankdir=TB, size="7.6,!", bgcolor="#FFFFFF"]; node [style="filled", shape=box, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#202124"];
} Caption: Standard workflow for this compound chromatography.
Quantitative Data Summary
Successful purification depends on a number of factors, including the properties of the adsorbent, buffer conditions, and flow rate.[3] The following tables provide general starting points for developing your protocol.
Table 1: Recommended Buffer Conditions
| Buffer Type | pH Range | Salt Concentration (NaCl) | Common Components | Purpose |
| Binding Buffer | 6.0 - 8.0 | 20 - 150 mM | Tris-HCl, Phosphate | Promotes specific binding of target protein.[5] |
| Wash Buffer | Same as binding | Same as binding | Tris-HCl, Phosphate | Removes non-specifically bound contaminants. |
| Elution Buffer | 8.0 - 10.0 or 4.0 - 5.5 | 1.0 - 2.0 M | Tris-HCl, Glycine-HCl | Disrupts protein-dye interaction for recovery.[4] |
| Regeneration Buffer | High (e.g., 11.0) or Low (e.g., 3.0) | 1.0 - 2.0 M | NaOH, Guanidine-HCl | Strips all remaining proteins to clean the column. |
Table 2: Common Elution Strategies & Additives
| Elution Method | Mechanism | Typical Concentration | Notes |
| Increased Ionic Strength | Disrupts electrostatic interactions. | 1.0 - 2.0 M NaCl | Most common and gentle method. |
| pH Shift | Alters the charge state of the protein or dye. | pH > 8.5 or < 5.5 | Can risk protein denaturation; eluted fractions should be neutralized immediately.[6] |
| Competitive Elution | Displacement by a competing molecule (e.g., ATP, NAD+). | 1 - 10 mM | Highly specific for nucleotide-binding proteins. |
| Solvents / Chaotropes | Disrupt hydrophobic interactions.[5] | 20-50% Ethylene Glycol/Glycerol[1] | Useful for tightly bound proteins.[5] |
Frequently Asked Questions (FAQs)
Q3: What is this compound and how does it bind to proteins? Answer: this compound is a synthetic triazine dye.[9][10] Its structure contains a chromophore (an anthraquinone) which gives it its color, and a reactive group (chlorotriazine) that allows it to be easily immobilized on a chromatography matrix.[7][11] It binds to a wide range of proteins through a combination of electrostatic, hydrophobic, and hydrogen bonding interactions.[2] For many enzymes, it acts as an analogue to nucleotide cofactors like NAD+ or ATP, binding to their active sites.[2][7]
This compound Binding Mechanism
Q4: Can the binding capacity of my column decrease over time? Answer: Yes. The binding capacity can diminish due to several factors:
-
Incomplete Regeneration: Proteins that are not fully stripped during regeneration can accumulate, blocking binding sites.
-
Dye Leakage: While dye-ligands are generally stable, some minor leakage can occur over many cycles, especially under harsh pH conditions, reducing the ligand density.[3]
-
Fouling: Lipids or particulate matter from crude samples can clog the matrix pores if the sample is not clarified properly before loading.[12]
Q5: What is the best way to regenerate and store my this compound column? Answer: Proper regeneration and storage are crucial for maintaining column performance.
-
Regeneration: After each run, wash the column with 3-5 column volumes of a high salt buffer (e.g., 2 M NaCl). For a more stringent clean, use alternating washes of low pH (e.g., 0.1 M acetate, 1 M NaCl, pH 4.0) and high pH (e.g., 0.1 M Tris, 1 M NaCl, pH 8.5), followed by a wash with a chaotropic agent like 6 M Guanidine-HCl or 8 M Urea if necessary.
-
Storage: For short-term storage, the column can be kept in a neutral buffer containing a bacteriostatic agent (e.g., 20% ethanol or 0.02% sodium azide) at 4°C. Ensure the column is fully equilibrated in the storage solution and capped securely to prevent it from drying out.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein purification by dye-ligand chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biobulletin.com [biobulletin.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. chembk.com [chembk.com]
- 11. news-medical.net [news-medical.net]
- 12. med.upenn.edu [med.upenn.edu]
Technical Support Center: Reactive Blue 49 Affinity Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing a Reactive Blue 49 matrix for affinity chromatography. The focus is on preventing and troubleshooting non-specific binding to ensure high-purity protein purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it work in affinity chromatography?
This compound is a triazine dye that can be covalently immobilized onto a chromatography matrix, such as agarose. In affinity chromatography, it acts as a pseudo-affinity ligand. Its chemical structure allows it to bind to a variety of proteins, particularly those with nucleotide-binding sites (e.g., kinases, dehydrogenases) and serum albumins. The binding is based on a combination of electrostatic, hydrophobic, and hydrogen bonding interactions.
Q2: What are the primary causes of non-specific binding to a this compound matrix?
Non-specific binding to a this compound matrix is primarily driven by two types of interactions:
-
Ionic Interactions: Electrostatic forces between charged residues on the protein surface and the charged groups on the dye molecule can lead to the binding of unintended proteins.
-
Hydrophobic Interactions: Hydrophobic patches on proteins can interact with the aromatic rings of the this compound dye, causing non-specific adsorption.
Q3: How can I prevent non-specific binding before it occurs?
Proactive measures to prevent non-specific binding include:
-
Sample Clarification: Ensure your sample is properly clarified by centrifugation or filtration to remove any particulate matter that can clog the column and contribute to non-specific binding.
-
Buffer Optimization: Carefully select the binding buffer composition. The pH and ionic strength are critical parameters that can be optimized to minimize non-specific interactions.
-
Inclusion of Additives: In some cases, the addition of non-ionic detergents or other agents to the binding buffer can help to disrupt hydrophobic interactions.
Troubleshooting Guide for Non-Specific Binding
This guide addresses common issues encountered during protein purification with a this compound matrix.
Issue 1: High levels of contaminating proteins are observed in the eluate.
-
Question: My final eluate contains multiple protein bands on an SDS-PAGE gel, indicating significant contamination. What is the likely cause, and how can I resolve this?
-
Answer: High levels of contaminants are a classic sign of non-specific binding. This can be due to suboptimal binding and wash conditions.
-
Troubleshooting Steps:
-
Increase the Ionic Strength of the Wash Buffer: Non-specifically bound proteins often have weaker ionic interactions with the matrix compared to the target protein. By increasing the salt concentration (e.g., NaCl) in your wash buffer, you can disrupt these weaker interactions and wash away contaminants before elution. It is recommended to perform a salt gradient wash to determine the optimal salt concentration.
-
Optimize the pH of the Wash Buffer: The pH of the wash buffer can influence the charge of both the target protein and contaminating proteins. Experiment with a range of pH values to find a condition where the target protein remains bound while non-specific binders are eluted.
-
Incorporate a Competitive Elution Step: If the non-specific binding is due to interactions with the triazine dye structure, a low concentration of a competitive agent in the wash buffer can help to displace weakly bound contaminants.
-
Add Non-ionic Detergents to the Wash Buffer: To address non-specific binding due to hydrophobic interactions, consider adding a low concentration (e.g., 0.1%) of a non-ionic detergent like Triton X-100 or Tween 20 to the wash buffer.
-
-
Issue 2: The target protein is eluting prematurely during the wash steps.
-
Question: I am losing my target protein during the wash steps, even with a low salt concentration. Why is this happening, and what can I do?
-
Answer: Premature elution of the target protein suggests that the binding affinity is too low under the current buffer conditions.
-
Troubleshooting Steps:
-
Decrease the Ionic Strength of the Binding and Wash Buffers: High salt concentrations can shield the charges involved in the specific binding of your target protein. Try reducing the salt concentration or using a binding buffer with no added salt.
-
Adjust the pH of the Binding Buffer: The binding of your target protein may be highly pH-dependent. Perform small-scale experiments to determine the optimal pH for strong binding.
-
Check the Purity of the Dye-Ligand Matrix: Impurities or degradation of the this compound dye can lead to reduced binding capacity and affinity.
-
-
Issue 3: The column shows a high backpressure during the purification process.
-
Question: My chromatography system is showing a high backpressure, and the flow rate is very slow. What could be the cause?
-
Answer: High backpressure is often due to a blockage in the column.
-
Troubleshooting Steps:
-
Ensure Proper Sample Clarification: Inadequately clarified samples containing precipitates or cellular debris can clog the column frit. Centrifuge your sample at high speed and filter it through a 0.22 µm or 0.45 µm filter before loading.
-
Degas Buffers: Air bubbles in the column can obstruct flow and increase backpressure. Ensure all buffers are thoroughly degassed before use.
-
Check for Precipitated Protein: High concentrations of protein in the sample can sometimes lead to precipitation on the column. If this is suspected, try diluting the sample or adjusting the buffer composition to improve protein solubility.
-
-
Quantitative Data Summary
The following tables summarize the impact of pH and salt concentration on protein binding to triazine dye matrices, based on studies with the closely related Cibacron Blue F3G-A, which provides a strong predictive model for this compound.
Table 1: Effect of pH on Human Serum Albumin (HSA) Adsorption
| pH | Relative Adsorption Capacity (%) |
| 4.0 | 85 |
| 5.0 | 95 |
| 5.5 | 100 |
| 6.0 | 90 |
| 7.0 | 75 |
Table 2: Effect of NaCl Concentration on Human Serum Albumin (HSA) Adsorption
| NaCl Concentration (M) | Relative Adsorption Capacity (%) |
| 0 (salt-free) | 100 |
| 0.1 | 85 |
| 0.5 | 60 |
| 1.0 | 42 |
Note: Data is generalized from studies on Cibacron Blue F3G-A and should be used as a starting point for optimization.[1][2]
Key Experimental Protocols
Protocol 1: Optimizing Wash Conditions to Reduce Non-Specific Binding
This protocol outlines a method for determining the optimal salt concentration in the wash buffer to remove non-specifically bound proteins.
-
Equilibrate the Column: Equilibrate a 1 mL this compound column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Load the Sample: Load your clarified protein sample onto the column.
-
Wash with a Salt Gradient: Wash the column with a linear gradient of NaCl in the binding buffer, from 0 M to 1 M over 20 CV.
-
Collect and Analyze Fractions: Collect fractions throughout the wash and analyze them by SDS-PAGE.
-
Identify Optimal Salt Concentration: The optimal salt concentration for the wash step is the highest concentration that does not cause significant elution of the target protein but effectively removes contaminants.
-
Perform a Step Wash: In subsequent purifications, use a step wash with the determined optimal salt concentration for 5-10 CV before eluting the target protein.
Protocol 2: Elution of the Target Protein
Elution can be achieved by increasing the salt concentration or changing the pH to disrupt the binding interactions.
-
High Salt Elution:
-
After the wash step, apply an elution buffer containing a high concentration of salt (e.g., 20 mM Tris-HCl, 1.5 M NaCl, pH 7.5).
-
Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
-
pH Elution:
-
Alternatively, use an elution buffer with a pH that will alter the charge of the protein or the dye, leading to dissociation (e.g., a high pH buffer).
-
It is crucial to neutralize the eluted fractions immediately by collecting them into tubes containing a neutralizing buffer to prevent protein denaturation.
-
Visual Diagrams
Caption: A typical experimental workflow for affinity chromatography using a this compound matrix.
Caption: A logical flowchart for troubleshooting non-specific binding.
References
Technical Support Center: Optimizing Protein Binding to Reactive Blue 49
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer pH for protein binding to Reactive Blue 49. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH for binding my protein to this compound?
The optimal pH for protein binding to this compound is protein-dependent. However, a common starting point for many proteins, such as serum albumins, is a slightly acidic to neutral pH range. For instance, Human Serum Albumin (HSA) has been shown to have an optimal binding pH of 5.5.[1] It is crucial to perform a pH screening experiment to determine the ideal binding conditions for your specific protein of interest.
Q2: How does pH influence the binding of my protein to this compound?
The pH of the buffer dictates the surface charge of both your target protein and the this compound ligand. The interaction between proteins and Cibacron Blue F3G-A (this compound) can be influenced by electrostatic and/or hydrophobic interactions.[1] At a pH below the isoelectric point (pI) of the protein, the protein will have a net positive charge, which can enhance ionic interactions with the negatively charged sulfonate groups of the dye. Conversely, at a pH above the pI, the protein will be negatively charged, which may lead to electrostatic repulsion.
Q3: What is the chemical nature of the interaction between my protein and this compound?
This compound, a synthetic polycyclic dye, possesses a chlorotriazine reactive group that allows it to be covalently coupled to a chromatography matrix. The binding of proteins to the immobilized dye is a combination of electrostatic interactions, primarily with the sulfonate groups, and hydrophobic interactions with the aromatic ring structures of the dye. For some enzymes, the dye can act as an analogue of nucleotide cofactors like NAD+.
Q4: Can other buffer components affect protein binding?
Yes, the ionic strength of the buffer is a critical parameter. High salt concentrations (e.g., >0.5 M NaCl) can weaken electrostatic interactions and may be used for eluting the bound protein. It is important to optimize the ionic strength for both binding and elution. The effect of ionic strength on protein binding can vary; for some proteins, binding decreases with increasing ionic strength, while for others, there might be an optimal salt concentration that maximizes binding.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Protein Binding | Suboptimal Buffer pH: The pH of your binding buffer may not be suitable for your specific protein. | Perform a pH screen from pH 4.0 to 9.0 to identify the optimal binding pH for your protein of interest. |
| High Ionic Strength in Binding Buffer: Excessive salt concentration can disrupt electrostatic interactions required for binding. | Reduce the salt concentration in your binding buffer (e.g., 20-50 mM) or use a buffer with no added salt for initial binding. | |
| Protein Aggregation: The buffer conditions may be causing your protein to aggregate, preventing it from binding to the resin. | Ensure your protein is soluble and stable in the chosen binding buffer. Consider adding stabilizing agents if necessary. | |
| Non-Specific Binding of Contaminating Proteins | Inappropriate pH or Ionic Strength: The buffer conditions may be promoting the binding of unwanted proteins. | Adjust the pH of the binding buffer to be closer to the pI of your target protein, which can help to selectively bind it while minimizing the binding of other proteins. You can also try a step-wise increase in the ionic strength of the wash buffer to remove weakly bound contaminants. |
| Hydrophobic Interactions: Non-specific binding can occur due to hydrophobic interactions with the dye. | Include a non-ionic detergent (e.g., 0.01% Tween 20) in the wash buffer to disrupt non-specific hydrophobic interactions. | |
| Difficulty Eluting the Bound Protein | Elution Buffer is Too Weak: The elution conditions are not strong enough to disrupt the interaction between your protein and the dye. | Increase the salt concentration (e.g., up to 2.0 M NaCl) or change the pH of the elution buffer to induce a change in the protein's charge and promote its release. A stepwise or linear gradient of increasing salt concentration can be effective. |
| Strong Hydrophobic Interactions: Your protein may be binding very tightly to the dye via hydrophobic interactions. | Include an organic solvent (e.g., ethylene glycol up to 50%) or a chaotropic agent (e.g., low concentration of urea or guanidine-HCl) in the elution buffer. Use these with caution as they can denature your protein. | |
| Column Clogging | Particulates in the Sample: The protein sample may contain precipitated protein or other debris. | Centrifuge and filter your sample (0.22 or 0.45 µm filter) before loading it onto the column. |
| Dye Leaching from the Column | Harsh Buffer Conditions: Extreme pH or the use of certain chemicals can cause the dye to leach from the support matrix. | Avoid using harsh cleaning agents or extreme pH for prolonged periods. If dye leaching is observed, the column may need to be repacked or replaced. |
Data Presentation
Table 1: Effect of Buffer pH on the Adsorption of Human Serum Albumin (HSA) to Cibacron Blue F3GA-attached Magnetic Silica Particles. [1]
| pH | Adsorption of HSA (mg/g) |
| 4.0 | ~15 |
| 4.5 | ~20 |
| 5.0 | ~25 |
| 5.5 | 27.82 |
| 6.0 | ~26 |
| 6.5 | ~24 |
| 7.0 | ~22 |
| 7.5 | ~20 |
| 8.0 | ~18 |
Data is approximated from the graphical representation in the cited source.
Experimental Protocols
Protocol 1: Determining the Optimal Binding pH
This protocol outlines a method for identifying the optimal buffer pH for your protein of interest using a small-scale batch binding approach.
Materials:
-
This compound affinity resin
-
A series of buffers with different pH values (e.g., 50 mM Sodium Acetate for pH 4.0-5.5, 50 mM MES for pH 5.5-6.5, 50 mM HEPES for pH 6.5-8.0, 50 mM Tris-HCl for pH 7.5-9.0)
-
Your protein sample
-
Microcentrifuge tubes
-
Spectrophotometer or other protein quantification method
Procedure:
-
Resin Equilibration:
-
Dispense an equal amount of this compound resin slurry into several microcentrifuge tubes (one for each pH to be tested).
-
Pellet the resin by gentle centrifugation and discard the supernatant.
-
Wash the resin twice with the corresponding pH buffer for each tube.
-
-
Protein Binding:
-
Add a known amount of your protein sample to each tube containing the equilibrated resin.
-
Incubate the tubes with gentle agitation for a predetermined time (e.g., 1 hour) at a constant temperature (e.g., 4°C or room temperature).
-
-
Quantification of Unbound Protein:
-
Pellet the resin by centrifugation.
-
Carefully collect the supernatant, which contains the unbound protein.
-
Measure the protein concentration in the supernatant.
-
-
Data Analysis:
-
Calculate the amount of bound protein for each pH by subtracting the amount of unbound protein from the initial amount of protein added.
-
Plot the amount of bound protein versus the buffer pH to determine the optimal binding pH.
-
Protocol 2: Protein Purification using a this compound Column
This protocol describes a general procedure for purifying a target protein using a packed column of this compound affinity resin.
Materials:
-
Packed this compound affinity column
-
Binding Buffer (optimized pH and low ionic strength, e.g., 50 mM Tris-HCl, pH 7.5)
-
Wash Buffer (Binding Buffer, may contain slightly increased salt concentration or a non-ionic detergent)
-
Elution Buffer (Binding Buffer with high salt concentration, e.g., 1.5 M NaCl, or a different pH)
-
Clarified protein sample
-
Chromatography system or peristaltic pump
-
Fraction collector
Procedure:
-
Column Equilibration:
-
Wash the column with 5-10 column volumes (CV) of Binding Buffer until the baseline reading (e.g., A280) is stable.
-
-
Sample Application:
-
Load the clarified protein sample onto the column at a low flow rate to ensure sufficient residence time for binding.
-
-
Washing:
-
Wash the column with 5-10 CV of Wash Buffer to remove unbound and weakly bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein by applying the Elution Buffer. This can be done in a single step or using a linear gradient of increasing salt concentration.
-
Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.
-
-
Analysis of Fractions:
-
Analyze the collected fractions for the presence of your target protein using methods such as SDS-PAGE and/or activity assays.
-
-
Column Regeneration:
-
After elution, wash the column with several CVs of a high salt buffer followed by the Binding Buffer to prepare it for the next use or storage. For long-term storage, follow the manufacturer's recommendations (e.g., 20% ethanol).
-
Visualizations
Caption: Experimental workflow for protein purification using this compound affinity chromatography.
Caption: Troubleshooting logic for addressing low protein binding to this compound resin.
References
Technical Support Center: The Influence of Ionic strength on Reactive Blue 49 Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and troubleshooting the effects of ionic strength on the binding of Reactive Blue 49 to target molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in binding studies?
This compound is a triazine dye. Due to its chemical structure, it can act as an affinity ligand for a variety of proteins, particularly those that bind nucleotides like NAD+, NADP+, and ATP. This makes it a valuable tool in affinity chromatography for protein purification.
Q2: How does ionic strength generally affect protein-ligand binding?
Ionic strength, typically modulated by salt concentration (e.g., NaCl), can significantly influence protein-ligand interactions. It primarily affects electrostatic interactions. At low ionic strength, electrostatic interactions are stronger. As ionic strength increases, the salt ions shield the charges on both the protein and the ligand, which can either weaken or, in some cases, enhance binding, depending on the nature of the interaction.
Q3: What is the expected effect of increasing ionic strength on the binding of a protein to this compound?
The effect of ionic strength on the binding of a protein to this compound is dependent on the specific protein. For proteins where the binding is primarily driven by electrostatic interactions between positive charges on the protein and the negatively charged sulfonate groups of the dye, increasing the ionic strength will typically decrease the binding affinity. Conversely, for interactions dominated by hydrophobic forces, increasing ionic strength can sometimes enhance binding by promoting the association of nonpolar surfaces.
Q4: Can high ionic strength prevent my protein from binding to a this compound column?
Yes, if the binding is predominantly electrostatic, high salt concentrations in your sample or binding buffer can significantly weaken the interaction and prevent your protein from binding effectively to the this compound matrix.
Q5: How can I determine the optimal ionic strength for my experiment?
The optimal ionic strength should be determined empirically for each specific protein-dye interaction. This can be achieved by performing binding experiments over a range of salt concentrations and measuring the binding affinity or the amount of bound protein at each concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no binding of the target protein to the this compound matrix. | Ionic strength of the binding buffer is too high. High salt concentrations can shield electrostatic interactions crucial for binding. | Decrease the salt concentration (e.g., NaCl) in your binding buffer. Start with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 7.5) and gradually increase the salt concentration to find the optimal binding conditions. |
| pH of the buffer is suboptimal. The charge of both the protein and the dye is pH-dependent. | Ensure the pH of your buffer is appropriate to maintain the desired charge states on both the protein and this compound for optimal interaction. Typically, a pH around 7-8 is a good starting point. | |
| Inconsistent binding results between experiments. | Variability in buffer preparation. Small variations in salt concentration or pH can lead to different binding efficiencies. | Prepare buffers fresh and accurately. Calibrate your pH meter regularly. Consider preparing a large batch of buffer for a series of experiments to ensure consistency. |
| High non-specific binding of contaminant proteins. | Ionic strength of the binding buffer is too low. Low salt can promote non-specific electrostatic interactions with the matrix. | Increase the ionic strength of the binding and wash buffers. A common strategy is to include a moderate concentration of salt (e.g., 100-200 mM NaCl) to reduce weak, non-specific binding while retaining the specific interaction with the target protein. |
| Target protein elutes at a lower salt concentration than expected. | Weak interaction between the protein and the dye. The binding may be weaker than anticipated. | This may not necessarily be a problem, but if you want to increase the retention, you can try lowering the ionic strength of the binding buffer. |
| Difficulty eluting the target protein. | Very strong interaction with the dye. The binding may be too tight under the chosen elution conditions. | Increase the salt concentration in the elution buffer significantly (e.g., up to 1-2 M NaCl). Alternatively, consider using a pH shift or a competitive ligand for elution. |
Quantitative Data on the Effect of Ionic Strength
While specific data for this compound is limited in the literature, studies on the closely related dye, Cibacron Blue F3GA, provide valuable insights into the effect of ionic strength on protein binding. The following table summarizes the binding capacity of lysozyme to a Cibacron Blue F3GA-immobilized nanofiber membrane at different NaCl concentrations.
| NaCl Concentration (M) | Lysozyme Binding Capacity (mg/g) |
| 0.1 | 205.72 |
| 0.25 | ~150 |
| 0.5 | ~75 |
| 1.0 | 35.82 |
Data extracted from a study on lysozyme adsorption by a Cibacron Blue F3GA-immobilized nanofiber membrane. The binding capacity shows a clear trend of decreasing with increasing ionic strength, indicating a significant electrostatic component to the interaction.[1]
Experimental Protocols
Protocol: Determining the Effect of Ionic Strength on Protein Binding to this compound using Affinity Chromatography
This protocol outlines a general procedure to investigate how varying ionic strength affects the binding of a target protein to a this compound affinity column.
1. Materials:
-
This compound agarose column
-
Target protein solution
-
Binding Buffers: 20 mM Tris-HCl, pH 7.5, with varying concentrations of NaCl (e.g., 0 M, 0.1 M, 0.25 M, 0.5 M, 1.0 M)
-
Elution Buffer: 20 mM Tris-HCl, pH 7.5, containing 2.0 M NaCl
-
Chromatography system (e.g., FPLC or manual setup)
-
Spectrophotometer or protein assay reagents (e.g., Bradford assay)
2. Method:
a. Column Equilibration:
- Equilibrate the this compound agarose column with 5-10 column volumes (CV) of the first binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0 M NaCl).
- Monitor the absorbance at 280 nm until a stable baseline is achieved.
b. Sample Loading:
- Prepare your protein sample in the same binding buffer.
- Load a known amount of the protein sample onto the equilibrated column.
c. Washing:
- Wash the column with 5-10 CV of the binding buffer to remove any unbound proteins.
- Collect the flow-through and wash fractions for analysis.
d. Elution:
- Elute the bound protein using the elution buffer (2.0 M NaCl).
- Collect the elution fractions.
e. Analysis:
- Measure the protein concentration in the flow-through, wash, and elution fractions using a spectrophotometer (A280) or a protein assay.
- Calculate the amount of protein bound to the column by subtracting the amount of protein in the flow-through and wash fractions from the total amount of protein loaded.
f. Repeat for Different Ionic Strengths:
- Regenerate the column according to the manufacturer's instructions.
- Repeat steps 2a-2e for each of the binding buffers with different NaCl concentrations.
3. Data Interpretation:
- Plot the amount of bound protein as a function of the NaCl concentration in the binding buffer. This will illustrate the effect of ionic strength on the binding of your specific protein to this compound. A decrease in bound protein with increasing salt concentration suggests an electrostatic interaction.
Experimental Workflow Diagram
References
Technical Support Center: Minimizing Dye Leakage from Reactive Blue 49 Agarose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize dye leakage from Reactive Blue 49 agarose during affinity chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound agarose and what is it used for?
A1: this compound agarose is an affinity chromatography medium. It is produced by covalently attaching the synthetic monochlorotriazine dye, this compound, to an agarose matrix. This resin is frequently used for the purification of a variety of proteins and enzymes that have an affinity for the dye's structure, which can mimic biological molecules like nucleotide cofactors. A common application is the purification of serum albumin and various enzymes such as kinases and dehydrogenases.
Q2: What causes this compound to leak from the agarose matrix?
A2: Dye leakage is primarily due to the hydrolysis of the covalent bond between the triazine ring of the dye and the hydroxyl groups of the agarose matrix. This bond is susceptible to cleavage, especially under non-optimal pH conditions and elevated temperatures. Incomplete initial coupling of the dye to the resin can also result in the washing away of non-covalently bound dye during the chromatography process.
Q3: How can I visually identify a dye leakage problem?
A3: A common sign of dye leakage is a noticeable blue color in your wash or elution fractions. In severe cases, the agarose bed itself may lose its vibrant blue color over time. It is important to distinguish between true covalent bond hydrolysis and the washing out of poorly immobilized dye, which typically occurs during the initial column washes.
Q4: Can dye leakage affect my protein purification and downstream applications?
A4: Yes. The leached dye can co-elute with your target protein, leading to contamination. This can interfere with subsequent analytical techniques such as UV-Vis spectrophotometry and may impact the biological activity of your purified protein.
Q5: How can I quantify the amount of dye leakage?
A5: Dye leakage can be quantified by measuring the absorbance of the collected fractions using a spectrophotometer. This compound has a maximum absorbance wavelength (λmax) of approximately 595 nm.[1] By creating a standard curve with known concentrations of the free dye, you can accurately determine the amount of dye that has leached from your column.
Troubleshooting Guide: Minimizing Dye Leakage
This guide provides a systematic approach to identifying and mitigating the causes of this compound leakage from your agarose resin.
| Symptom | Potential Cause | Recommended Solution |
| Blue color in initial column washes | Incomplete removal of unreacted dye after immobilization. | Perform extensive washing of the new resin with alternating high and low pH buffers (e.g., 0.1 M Tris-HCl pH 8.5 and 0.1 M sodium acetate, 0.5 M NaCl pH 4.5) before the first use. |
| Gradual blue coloration of wash and elution buffers over multiple runs | Hydrolysis of the covalent bond between the dye and the agarose matrix. | Optimize Buffer pH: Maintain a neutral to slightly acidic pH (around 6.0-7.5) for your binding and wash buffers. Avoid highly alkaline conditions, as they accelerate the hydrolysis of the triazine-agarose bond. Control Temperature: Perform chromatography at 4°C to reduce the rate of hydrolysis. Avoid autoclaving the resin. |
| Significant color loss of the agarose bed | Severe hydrolysis of the dye-agarose linkage. | Proper Regeneration: Use gentle regeneration conditions. Harsh regeneration with strong acids or bases can damage the agarose and the dye linkage. A common regeneration protocol involves washing with a high salt buffer (e.g., 1.5 M NaCl) to remove strongly bound proteins. Correct Storage: Store the resin in a neutral buffer containing an antimicrobial agent (e.g., 20% ethanol) at 4°C. |
| Blue color in the final purified protein sample | Co-elution of leached dye with the target protein. | Post-Affinity Cleanup: If dye leakage is unavoidable, consider a subsequent purification step, such as size-exclusion chromatography or ion-exchange chromatography, to separate the protein from the smaller dye molecules. |
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of Leaked this compound
This protocol describes how to determine the concentration of leached this compound in your chromatography fractions.
Materials:
-
This compound dye standard
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Your chromatography fractions (wash and elution)
-
Appropriate buffer (the same as your fractions)
Procedure:
-
Prepare a Standard Curve:
-
Prepare a stock solution of this compound in your buffer (e.g., 1 mg/mL).
-
Create a series of dilutions from the stock solution to generate standards of known concentrations (e.g., 0, 2, 4, 6, 8, 10 µg/mL).
-
Measure the absorbance of each standard at 595 nm.
-
Plot a graph of absorbance versus concentration to create a standard curve and determine the linear regression equation.
-
-
Measure the Absorbance of Your Fractions:
-
Use the appropriate buffer as a blank for the spectrophotometer.
-
Measure the absorbance of your collected wash and elution fractions at 595 nm.
-
-
Calculate the Dye Concentration:
Protocol 2: Covalent Immobilization of a Monochlorotriazine Dye to Agarose Beads
This protocol provides a general procedure for coupling a monochlorotriazine dye, such as this compound, to agarose beads.
Materials:
-
Cross-linked agarose beads (e.g., Sepharose 6B)
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Distilled water
-
Reaction vessel with overhead stirring
-
Sintered glass funnel
Procedure:
-
Agarose Activation (Pre-treatment):
-
Wash the agarose beads extensively with distilled water to remove any preservatives.
-
Prepare a slurry of the agarose beads in distilled water.
-
-
Dye Solution Preparation:
-
Dissolve this compound in distilled water to create a concentrated solution.
-
-
Coupling Reaction:
-
In the reaction vessel, combine the agarose slurry with the dye solution.
-
Add solid sodium carbonate to raise the pH of the slurry to approximately 10.5-11.0. This alkaline condition facilitates the nucleophilic substitution reaction between the hydroxyl groups of the agarose and the chlorine atom on the triazine ring of the dye.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
-
Washing of the Resin:
-
After the coupling reaction, transfer the resin to a sintered glass funnel and wash extensively with distilled water to remove unreacted dye and sodium carbonate.
-
Continue washing until the filtrate is colorless and the pH is neutral.
-
To remove any non-covalently bound dye, perform alternating washes with a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and a low pH buffer (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5).
-
-
Storage:
-
Store the prepared this compound agarose resin in a neutral buffer containing 20% ethanol at 4°C.
-
Visualizing Experimental Workflows and Chemical Mechanisms
Mechanism of Dye Leakage
The primary mechanism of this compound leakage is the hydrolysis of the ether bond linking the triazine ring of the dye to the agarose matrix. This reaction is accelerated under alkaline conditions.
Caption: Hydrolysis of the dye-agarose bond.
Experimental Workflow: Albumin Purification
This diagram illustrates a typical workflow for the purification of albumin from a complex protein mixture using this compound agarose.
Caption: Albumin purification workflow.
References
Technical Support Center: Troubleshooting Protein Aggregation on Chromatography Columns
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and answers to frequently asked questions regarding the removal of aggregated proteins from chromatography columns.
Frequently Asked Questions (FAQs)
1. How do I know if protein aggregates are compromising my column's performance?
You may suspect protein aggregation if you observe the following:
-
Increased backpressure: This is a primary indicator that the column frit or the top of the column bed is clogged.[1][2]
-
Reduced column performance: This can manifest as poor peak shape, loss of resolution, or altered retention times.
-
Visible precipitates: In some cases, you might see visible particulate matter in your sample or at the top of the column.[3]
-
Irreproducible results: If you are getting inconsistent results between runs, it could be due to the effects of protein aggregation.
2. What are the common causes of protein aggregation on a chromatography column?
Protein aggregation during chromatography can be caused by several factors:
-
High protein concentration: Concentrated protein solutions are more prone to aggregation.[4]
-
Suboptimal buffer conditions: Incorrect pH or low ionic strength can lead to protein instability and aggregation.
-
Denaturing conditions: Exposure to harsh elution conditions, such as very low pH, can cause proteins to denature and aggregate.[5]
-
Shear stress: High flow rates or narrow tubing can induce mechanical stress on proteins, leading to aggregation.
-
Presence of contaminants: Impurities in the sample can sometimes trigger the aggregation of the target protein.
3. What are the general strategies for removing aggregated proteins from a column?
The most common approach is to perform a Cleaning-In-Place (CIP) procedure. This involves washing the column with a series of solutions designed to dissolve and remove the aggregated proteins and other contaminants.[6] It is often recommended to reverse the flow direction during cleaning to flush out particulates from the top of the column.[7]
4. Can I prevent protein aggregation in the first place?
Yes, several strategies can help minimize protein aggregation:
-
Optimize buffer conditions: Ensure the pH and ionic strength of your buffers are optimal for your protein's stability.
-
Work at low temperatures: Performing purification steps at 4°C can help reduce aggregation.[4]
-
Add stabilizing agents: Additives like glycerol, arginine, or non-ionic detergents can help maintain protein solubility.[4][8]
-
Filter your sample: Always filter your sample before loading it onto the column to remove any pre-existing aggregates.[2]
-
Control protein concentration: Avoid excessively high protein concentrations during purification and storage.[4]
Cleaning-In-Place (CIP) Protocols for Removing Aggregated Proteins
The choice of cleaning agent depends on the type of chromatography resin and the nature of the aggregated protein. Always consult your column manufacturer's instructions for compatibility.
Summary of Common Cleaning Agents
| Cleaning Agent | Typical Concentration | Compatible Column Types (General Guidance) | Key Remarks |
| Sodium Hydroxide (NaOH) | 0.1 - 1.0 M | Alkali-stable resins (e.g., some Protein A, Ion Exchange) | Very effective at dissolving proteins and sanitizing the column.[9][10] Higher concentrations can damage non-alkali-stable resins.[11] |
| Urea | 6 - 8 M | Most silica-based and polymer-based resins | A strong denaturant that can effectively solubilize protein aggregates.[12] May require longer contact times.[12] |
| Guanidine Hydrochloride | 6 M | Most silica-based and polymer-based resins | A potent chaotropic agent that disrupts protein structure and dissolves aggregates.[6][8] |
| Detergents (e.g., SDS, Triton X-100) | 0.1 - 1.0% | Use with caution, primarily with polymer-based resins | Can be effective but may be difficult to remove completely from the column and can alter the surface properties of silica-based resins.[13] |
| Acetic Acid | 20 - 75% | Ion Exchange, Reversed Phase | Useful for removing certain types of protein fouling.[8][14] |
| Enzymes (e.g., Pepsin) | 1 mg/mL | Ion Exchange | Can be used to digest precipitated proteins. Requires specific buffer conditions and incubation time.[8] |
Detailed Experimental Protocol: General Column Cleaning for Aggregated Proteins
This protocol provides a general workflow for cleaning a chromatography column. Always verify the compatibility of these solutions with your specific column.
Materials:
-
High-purity water (e.g., Milli-Q)
-
Buffer A (Your typical equilibration buffer)
-
Buffer B (Your typical elution buffer)
-
Cleaning Solution (e.g., 0.5 M NaOH, 6 M Guanidine Hydrochloride, or 8 M Urea)
-
Storage Solution (e.g., 20% Ethanol)
Procedure:
-
Disconnect the Column from the Detector: To prevent the detector from being exposed to harsh cleaning solutions, disconnect the column outlet from the detector inlet.
-
Reverse the Flow Direction: Connect the column to the system in the reverse flow direction. This helps to flush out any particulates that have accumulated on the top of the column.
-
Pre-Wash with Water: Wash the column with at least 5 column volumes (CVs) of high-purity water to remove any residual buffers.
-
Application of Cleaning Solution:
-
Pump the chosen cleaning solution through the column at a reduced flow rate (e.g., half of the normal operating flow rate) to avoid over-pressuring the column.
-
The volume of cleaning solution can range from 2 to 5 CVs. For stubborn aggregates, you can stop the flow and allow the cleaning solution to incubate in the column for a specific period (e.g., 1-2 hours or overnight, depending on the cleaning agent and column stability).[12]
-
-
Post-Wash with Water: After the cleaning step, wash the column with at least 5-10 CVs of high-purity water to completely remove the cleaning agent. Monitor the pH and conductivity of the eluate to ensure they have returned to neutral.
-
Re-equilibration:
-
Return the column to the normal flow direction.
-
Wash the column with 5-10 CVs of your equilibration buffer (Buffer A).
-
-
Column Performance Check (Optional but Recommended):
-
Before your next sample run, it is advisable to perform a blank run (injecting buffer instead of sample) to ensure that the baseline is stable and the backpressure has returned to normal.
-
You can also inject a standard protein to verify that the column's performance has been restored.
-
-
Storage: If the column is not to be used immediately, wash it with 5-10 CVs of the recommended storage solution (e.g., 20% ethanol).
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and addressing protein aggregation on a chromatography column.
Caption: Troubleshooting workflow for addressing protein aggregation on a chromatography column.
References
- 1. nacalai.com [nacalai.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 4. urea for cleaning hplc system for protein analysis? - Chromatography Forum [chromforum.org]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. Column Cleaning for Ion Exchange Chromatography and Chromatofocusing [sigmaaldrich.com]
- 8. Column Cleaning for Ion Exchange Chromatography and Chromatofocusing [merckmillipore.com]
- 9. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 10. proteinguru.com [proteinguru.com]
- 11. CA2923133C - Methods of cleaning a protein a based affinity chromatography column - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Notes on Cleaning bound Protein from RP HPLC columns: [hplctips.blogspot.com]
- 14. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Technical Support Center: Scaling Up Protein Purification with Reactive Blue 49
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up protein purification using Reactive Blue 49 affinity chromatography. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key quantitative data to facilitate a smooth transition from laboratory to production scale.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in protein purification?
A1: this compound is a triazine dye that can be immobilized on a chromatography matrix (e.g., agarose or sepharose beads).[1][2] Its chemical structure, featuring an anthraquinone chromophore and a chlorotriazine reactive group, allows it to form covalent bonds with the matrix.[3] It functions as an affinity ligand, binding a variety of proteins based on a combination of electrostatic and hydrophobic interactions. While sometimes used as a mimic for nucleotide cofactors like NAD+, its binding is not exclusively limited to nucleotide-binding proteins.[4][5]
Q2: What types of proteins can be purified with this compound?
A2: this compound has a broad binding profile and can interact with a wide range of proteins, including but not limited to:
-
Kinases
-
Dehydrogenases
-
Albumin[6]
-
Interferons
-
Blood clotting factors[4]
-
Restriction endonucleases[4]
The suitability of this compound for a specific protein must be determined empirically.
Q3: What are the key parameters to consider when scaling up chromatography?
A3: When scaling up, the primary goal is to maintain purification performance while increasing the processed volume. Key parameters to consider include:
-
Column Bed Height: Should be kept constant from the lab-scale to the production-scale column.
-
Linear Flow Rate: Maintaining a constant linear flow rate ensures that the residence time of the protein on the column is the same, preserving binding and elution characteristics.
-
Sample Concentration: The concentration of the target protein in the load can affect binding capacity.[7]
-
Buffer Composition and pH: These should remain consistent to ensure reproducible binding and elution.
Q4: How do I regenerate a this compound column for reuse?
A4: Regeneration is crucial for the economic viability of large-scale purification. A typical regeneration sequence involves washing the column with high salt buffers (e.g., 1-2 M NaCl) to remove ionically bound proteins, followed by a wash with a denaturing agent (e.g., 0.1-0.5 M NaOH) to remove precipitated or strongly bound proteins and for sanitization. The column should then be thoroughly washed with water and stored in a suitable buffer (often containing an antimicrobial agent like 20% ethanol). Always consult the resin manufacturer's instructions for specific regeneration protocols.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Protein Yield | Suboptimal Binding Conditions: Incorrect pH or ionic strength of the binding buffer. | Optimize the pH and ionic strength of your binding buffer in small-scale experiments. Some proteins bind better at low ionic strength. |
| Protein Not Binding: The target protein may not have a strong affinity for this compound. | Consider adding metal ions like Mg2+ or Zn2+ to the buffer, as they can sometimes promote binding to triazine dyes.[4] | |
| Inefficient Elution: The elution buffer may not be strong enough to disrupt the protein-dye interaction. | Increase the concentration of the eluting agent (e.g., salt, chaotrope) or change the pH of the elution buffer. A step or linear gradient elution can help determine the optimal elution conditions. | |
| Low Purity of Eluted Protein | Non-specific Binding: Other proteins in the sample are also binding to the resin. | Increase the ionic strength of the wash buffer to remove weakly bound contaminants before elution. A shallow elution gradient can also help separate the target protein from contaminants. |
| Co-elution of Contaminants: Contaminating proteins have similar binding properties to the target protein. | Add an additional purification step, such as ion-exchange or size-exclusion chromatography, after the this compound step. | |
| High Backpressure in the Column | Clogged Column Frit: Particulates in the sample have clogged the column inlet. | Filter or centrifuge your sample before loading it onto the column. |
| Compacted Resin Bed: The flow rate is too high for the resin, causing it to compress. | Reduce the linear flow rate. Check the manufacturer's specifications for the maximum recommended flow rate. | |
| Ligand (Dye) Leaching | Harsh Regeneration Conditions: The regeneration solution (e.g., high concentration of NaOH) is too harsh, causing the dye to detach from the matrix. | Use the manufacturer's recommended concentrations for regeneration solutions. If leaching persists, consider a milder regeneration protocol. |
| Unstable Matrix: The chromatography matrix itself is degrading. | Ensure that all buffers and solutions are compatible with the matrix material. |
Quantitative Data for Scale-Up
The following table provides typical parameter ranges for scaling up protein purification with this compound. It is crucial to note that these are estimates, and optimal conditions must be determined empirically for each specific protein and process.
| Parameter | Lab Scale (e.g., 10 mL column) | Pilot Scale (e.g., 1 L column) | Production Scale (e.g., 50 L column) |
| Column Diameter | 1.6 cm | 8.0 cm | 45 cm |
| Bed Height | 5 cm | 20 cm | 20 cm |
| Linear Flow Rate (Binding) | 75 - 150 cm/h | 75 - 150 cm/h | 75 - 150 cm/h |
| Volumetric Flow Rate | 2.5 - 5.0 mL/min | 63 - 126 mL/min | 2.0 - 4.0 L/min |
| Dynamic Binding Capacity (DBC)* | 1 - 10 mg/mL | 1 - 10 mg/mL | 1 - 10 mg/mL |
| Equilibration Buffer | 20-50 mM Tris-HCl, pH 7.5 | 20-50 mM Tris-HCl, pH 7.5 | 20-50 mM Tris-HCl, pH 7.5 |
| Elution Buffer | Equilibration buffer + 0.5-1.5 M NaCl | Equilibration buffer + 0.5-1.5 M NaCl | Equilibration buffer + 0.5-1.5 M NaCl |
| Regeneration Solution | 0.1 - 0.5 M NaOH | 0.1 - 0.5 M NaOH | 0.1 - 0.5 M NaOH |
*Dynamic Binding Capacity is highly protein-dependent and should be determined experimentally at a specific linear flow rate.
Experimental Protocols
Lab-Scale Protocol for Method Development
This protocol outlines the steps for determining the optimal binding and elution conditions for a target protein on a small-scale this compound column.
Caption: Lab-scale method development workflow.
Scale-Up Protocol
This protocol describes the process of scaling up the optimized method from the lab scale to a larger pilot or production scale.
Caption: Protocol for scaling up the purification process.
Logical Workflow Diagram
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical workflow for diagnosing the cause of low protein yield during purification.
Caption: Decision tree for troubleshooting low yield.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Reactive Blue 49 | 12236-92-9 [chemicalbook.com]
- 3. C.I. This compound | 72927-99-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein purification using immobilised triazine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triazine dye binding of human alpha-fetoprotein and albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hufocw.org [hufocw.org]
Validation & Comparative
A Comparative Guide to Reactive Blue 49 and Cibacron Blue F3GA for Protein Binding
In the realm of protein purification and analysis, triazine dyes have long been employed as versatile and cost-effective ligands in affinity chromatography. Among these, Cibacron Blue F3GA has established itself as a workhorse for the purification of a wide range of proteins. This guide provides a detailed comparison of Cibacron Blue F3GA with a lesser-known, yet structurally related dye, Reactive Blue 49, for protein binding applications. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two dyes for their specific protein interaction studies.
Chemical Structures and Properties
A fundamental understanding of the chemical structures of this compound and Cibacron Blue F3GA is crucial for appreciating their potential interactions with proteins. Both dyes are anthraquinone-based triazine dyes, characterized by a polycyclic aromatic chromophore and a reactive triazine ring.
This compound (also known as C.I. This compound) has the chemical formula C₃₂H₂₃ClN₇O₁₁S₃·3Na and a molecular weight of 882.19 g/mol .[1] Its structure features an anthraquinone core linked to a triazine ring, which in turn is connected to substituted phenyl groups containing sulfonate moieties.[2] The presence of multiple sulfonate groups imparts significant water solubility to the molecule.[3]
Cibacron Blue F3GA (also known as Reactive Blue 2) is a well-characterized dye with the chemical formula C₂₉H₂₀ClN₇O₁₁S₃.[4] Its structure also consists of an anthraquinone chromophore, a monochlorotriazine ring, and sulfonated phenyl rings.[5][6] This structural arrangement allows it to mimic the conformation of nucleotide coenzymes like NAD⁺ and NADP⁺, leading to its high affinity for a variety of dehydrogenases and kinases.[7]
Comparison of Protein Binding Performance
Cibacron Blue F3GA is renowned for its ability to bind a wide array of proteins, most notably those with nucleotide-binding folds.[8] It is also widely used for the depletion of high-abundance proteins like albumin from serum or plasma samples.[9] The interaction is thought to be a combination of electrostatic interactions, primarily through its sulfonate groups, and hydrophobic interactions with the aromatic rings of the dye.
This compound , while primarily used in the textile industry, shares the core structural motifs of an anthraquinone chromophore and a reactive triazine ring with Cibacron Blue F3GA.[3] This suggests that it also has the potential to interact with proteins through similar mechanisms. However, without specific experimental data, its binding affinity, capacity, and specificity for various proteins remain largely uncharacterized in the public domain.
The following table summarizes the available and inferred properties of the two dyes for protein binding.
| Feature | This compound | Cibacron Blue F3GA |
| Chemical Structure | Anthraquinone-based triazine dye | Anthraquinone-based triazine dye |
| Known Protein Targets | Not well-documented in publicly available literature | Dehydrogenases, kinases, albumin, interferons, and other nucleotide-binding proteins[7][8] |
| Binding Mechanism | Presumed to be a mix of electrostatic and hydrophobic interactions | Electrostatic and hydrophobic interactions, structural mimicry of nucleotide cofactors[7] |
| Binding Affinity (Kd) | Data not available | Varies depending on the protein; for some albumins, apparent affinity constants are in the range of 0.9 x 10⁴ M⁻¹ to 3.9 x 10⁴ M⁻¹ |
| Binding Capacity | Data not available | For albumin on Affi-Gel Blue, it is reported to be greater than 11 mg/mL of gel |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to protein binding studies using triazine dyes. These protocols are generalized and would require optimization for specific applications, particularly for the less-characterized this compound.
Protocol 1: Immobilization of Triazine Dyes on Agarose Beads
This protocol describes the covalent attachment of triazine dyes to an agarose support, a common matrix for affinity chromatography.
Materials:
-
Agarose beads (e.g., Sepharose CL-6B)
-
This compound or Cibacron Blue F3GA
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Sodium hydroxide (NaOH)
-
Urea
-
Ethanolamine
-
Distilled water
-
Reaction vessel with overhead stirrer
-
Sintered glass funnel
Procedure:
-
Activation of Agarose: Wash 100 mL of agarose beads with 500 mL of distilled water on a sintered glass funnel.
-
Dye Solution Preparation: Dissolve 1 g of the triazine dye (this compound or Cibacron Blue F3GA) in 100 mL of distilled water.
-
Coupling Reaction:
-
Suspend the washed agarose beads in the dye solution in a reaction vessel.
-
Add NaCl to a final concentration of 1 M.
-
Stir the suspension gently for 30 minutes at room temperature.
-
Add Na₂CO₃ to a final concentration of 0.1 M.
-
Continue stirring at 60°C for 2 hours.
-
-
Washing:
-
Wash the dye-coupled agarose beads extensively with distilled water on a sintered glass funnel until the filtrate is colorless.
-
Wash with 1 M NaCl to remove any non-covalently bound dye.
-
Wash again with distilled water.
-
-
Blocking of Unreacted Groups:
-
Suspend the beads in 100 mL of 1 M ethanolamine (pH 8.0).
-
Stir at 70°C for 2 hours to block any remaining reactive groups on the agarose.
-
-
Final Washing and Storage:
-
Wash the beads with 1 M NaCl, followed by distilled water.
-
Store the dye-ligand agarose at 4°C in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).
-
Protocol 2: Protein Affinity Chromatography using Dye-Ligand Agarose
This protocol outlines the general procedure for purifying a target protein using the prepared dye-ligand affinity matrix.
Materials:
-
Dye-ligand agarose (prepared as in Protocol 1)
-
Chromatography column
-
Protein sample containing the target protein
-
Equilibration/Wash Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Elution Buffer (e.g., Equilibration Buffer containing 1 M NaCl or a specific competing ligand like 10 mM NAD⁺)
-
Fraction collector
-
UV spectrophotometer
Procedure:
-
Column Packing: Pack a chromatography column with the dye-ligand agarose slurry.
-
Equilibration: Equilibrate the column by washing with 5-10 column volumes of Equilibration/Wash Buffer until the UV absorbance at 280 nm of the effluent is stable.
-
Sample Application: Apply the clarified protein sample to the column at a controlled flow rate.
-
Washing: Wash the column with Equilibration/Wash Buffer (5-10 column volumes) to remove unbound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound protein using the Elution Buffer. This can be done through a step gradient (applying the full concentration of the eluent at once) or a linear gradient (gradually increasing the concentration of the eluent).
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis: Analyze the collected fractions for protein concentration (e.g., by measuring absorbance at 280 nm) and for the presence of the target protein (e.g., by SDS-PAGE and specific activity assays).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a conceptual signaling pathway of protein-dye interaction and a typical experimental workflow for affinity chromatography.
Caption: Conceptual diagram of protein-dye interactions.
Caption: Experimental workflow for dye-ligand affinity chromatography.
Conclusion
Cibacron Blue F3GA remains a well-established and extensively documented tool for protein affinity chromatography, with a proven track record for a diverse range of proteins. Its binding characteristics and purification protocols are well-understood. This compound, while sharing structural similarities that suggest potential for protein binding, is significantly less characterized in this context. The lack of publicly available data on its protein binding affinity, capacity, and specificity makes a direct performance comparison with Cibacron Blue F3GA speculative.
For researchers seeking a reliable and well-documented method, Cibacron Blue F3GA is the recommended choice. However, for those interested in exploring novel affinity ligands, this compound presents an opportunity for investigation. Any application of this compound in protein purification would necessitate thorough experimental validation, including determination of optimal immobilization conditions, binding and elution parameters, and a comprehensive characterization of its binding profile for the protein of interest. Future studies directly comparing the protein binding performance of these two dyes would be highly valuable to the scientific community.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 3. C.I. This compound | 72927-99-2 | Benchchem [benchchem.com]
- 4. Purification of DNA antibodies using cibacron blue F3GA affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. conductscience.com [conductscience.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Combined Protein and Dye Extraction Approach for the Analysis of Keratin-Based Textiles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Protein Purification: A Guide to Alternatives for Reactive Blue 49 Affinity Chromatography
For decades, Reactive Blue 49 and its chemical cousin, Cibacron Blue F3GA, have been workhorses in the field of affinity chromatography, prized for their ability to capture a wide range of proteins, particularly those with nucleotide-binding sites like dehydrogenases and kinases, as well as serum albumins. However, the landscape of protein purification is ever-evolving, with researchers continually seeking more specific, efficient, and robust alternatives. This guide provides a comprehensive comparison of modern alternatives to this compound, complete with performance data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the optimal purification strategy.
The Rise of Modern Affinity Ligands
While traditional dye-ligand chromatography is cost-effective, it can sometimes suffer from a lack of specificity, leading to the co-purification of unwanted proteins.[1] Modern alternatives address this challenge through various approaches, including the use of biomimetic ligands, mixed-mode chromatography, and highly specific affinity tags. These advanced techniques offer improved purity, yield, and process efficiency.
Performance Comparison: A Data-Driven Overview
The selection of an appropriate affinity chromatography resin is critical for successful protein purification. The following tables summarize the performance of various alternatives to this compound for the purification of common target proteins: Human Serum Albumin (HSA), Lactate Dehydrogenase (LDH), and His-tagged kinases.
Human Serum Albumin (HSA) Purification
| Ligand Type | Resin | Binding Capacity | Purity | Recovery | Key Advantages |
| Dye-Ligand | Cibacron Blue F3GA-Agarose | ~5 mg/mL[1] | Variable, often requires additional polishing steps. | Good | Cost-effective, well-established. |
| Biomimetic Ligand | AVIPure®-Albumin | >40 to >60 g/L[2][3] | High | >90%[4] | High capacity and specificity, cleanable with NaOH.[2][4] |
| Biomimetic Triazine Ligand | A6A5-Agarose | Not specified | 98%[5] | 100%[5] | High purity and recovery under mild conditions.[5] |
| Mixed-Mode | Acidic mixed-mode ligand on Agarose/Tungsten Carbide | Not specified | 99%[6] | Good | High purity, suitable for expanded bed adsorption.[6] |
| L-Histidine Ligand | L-Histidine-Agarose | Not specified | Not specified | Not specified | Potential for specific albumin binding. |
Lactate Dehydrogenase (LDH) Purification
| Ligand Type | Resin | Purification Fold | Yield | Key Considerations |
| Dye-Ligand | Blue Agarose | 1.1-fold (as an initial step)[7] | 23% (overall, with a second affinity step)[7] | Often requires a subsequent, more specific purification step. |
| Biomimetic Dye | Procion Red HE-3B | Not specified | Not specified | Can be optimized for high adsorption capacity. |
His-tagged Kinase Purification
| Ligand Type | Resin | Binding Capacity | Purity | Recovery | Key Advantages |
| IMAC | Ni-NTA Agarose | 5-10 mg/mL[8] | >95%[8] | >90%[8] | High purity and recovery, widely applicable for His-tagged proteins. |
| IMAC | HIS-Select® HF Affinity Gel | >15 mg/mL | High | High | High binding capacity and flow rates.[9] |
Experimental Workflows and Protocols
To facilitate the practical application of these alternatives, detailed experimental workflows and protocols are provided below.
General Affinity Chromatography Workflow
The fundamental workflow for affinity chromatography remains consistent across different ligands and involves several key stages.
Protocol 1: Albumin Purification using a Biomimetic Ligand (e.g., AVIPure®-Albumin)
This protocol is optimized for high-capacity purification of recombinant or serum-derived albumin.
-
Resin and Column Preparation:
-
Pack the AVIPure®-Albumin resin in a suitable chromatography column.
-
Equilibrate the column with 5 column volumes (CV) of binding buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
-
Sample Preparation and Loading:
-
Clarify the sample by centrifugation or filtration (0.45 µm).
-
Adjust the pH of the sample to match the binding buffer.
-
Load the prepared sample onto the equilibrated column at a recommended residence time of 4 minutes.
-
-
Wash:
-
Wash the column with 5-10 CV of binding buffer until the UV absorbance at 280 nm returns to baseline.
-
-
Elution:
-
Elute the bound albumin with an appropriate elution buffer (e.g., 15% hexanediol, 0.5 M proline, pH 9).[4] Collect fractions and monitor the protein concentration.
-
-
Regeneration and Cleaning:
Protocol 2: Lactate Dehydrogenase (LDH) Purification using a Dye-Ligand (e.g., Blue Agarose)
This protocol describes a typical procedure for the initial capture of LDH from a crude extract.
-
Resin and Column Preparation:
-
Pack the Blue Agarose resin in a chromatography column.
-
Equilibrate the column with 5 CV of homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
-
Sample Preparation and Loading:
-
Prepare a crude tissue or cell extract in the homogenization buffer.
-
Clarify the extract by centrifugation.
-
Apply the supernatant to the equilibrated column.
-
-
Wash:
-
Wash the column with 30 mL of homogenization buffer to remove unbound proteins.[7]
-
-
Elution:
-
Elute the bound LDH using a linear gradient of KCl (e.g., 0-2 M in 40 mL) in the homogenization buffer.[7]
-
Collect fractions and assay for LDH activity.
-
-
Regeneration:
-
Wash the column with a high salt buffer (e.g., 2 M NaCl in homogenization buffer) followed by the homogenization buffer.
-
Protocol 3: His-tagged Kinase Purification using Immobilized Metal Affinity Chromatography (IMAC)
This protocol is a standard method for the purification of proteins engineered with a polyhistidine tag.
-
Resin and Column Preparation:
-
Pack an IMAC resin (e.g., Ni-NTA Agarose) into a column.
-
Charge the resin with the appropriate metal ion (e.g., Ni²⁺) if necessary, following the manufacturer's instructions.
-
Equilibrate the column with 5-10 CV of binding buffer (20 mM sodium phosphate, 0.5 M NaCl, 20-40 mM imidazole, pH 7.4).[10] The optimal imidazole concentration in the binding buffer should be determined empirically to minimize non-specific binding.[11]
-
-
Sample Preparation and Loading:
-
Lyse the cells expressing the His-tagged kinase and clarify the lysate by centrifugation.
-
Adjust the lysate to the composition of the binding buffer.
-
Load the sample onto the equilibrated column.
-
-
Wash:
-
Wash the column with binding buffer until the A280 nm reading returns to baseline.[10]
-
-
Elution:
-
Elute the His-tagged kinase with elution buffer (20 mM sodium phosphate, 0.5 M NaCl, 500 mM imidazole, pH 7.4).[10] A step or linear gradient elution can be used.
-
-
Regeneration:
-
Regenerate the column by washing with 5-10 CV of binding buffer.[10] For stripping and recharging the metal ions, follow the manufacturer's protocol.
-
Conclusion
The choice of affinity chromatography ligand is a critical decision in any protein purification workflow. While this compound has been a valuable tool, a range of modern alternatives now offers superior performance in terms of specificity, binding capacity, and overall process efficiency. Biomimetic ligands like AVIPure®-Albumin provide exceptionally high binding capacities for albumin purification. For His-tagged proteins, IMAC remains the gold standard, delivering high purity and recovery. Mixed-mode chromatography also presents a powerful option for tackling challenging purification problems. By carefully considering the target protein, the required purity, and the available resources, researchers can select the most appropriate alternative to this compound and significantly enhance their protein purification outcomes.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. repligen.com [repligen.com]
- 3. store.repligen.com [store.repligen.com]
- 4. repligen.com [repligen.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Overview of Albumin and Its Purification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and Properties of White Muscle Lactate Dehydrogenase from the Anoxia-Tolerant Turtle, the Red-Eared Slider, Trachemys scripta elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance [sigmaaldrich.com]
- 11. neb.com [neb.com]
Validating Protein-Dye Interactions: A Comparative Guide to Biophysical Techniques
For researchers, scientists, and drug development professionals, accurately characterizing the binding of dyes to proteins is a critical step in various applications, from assay development to understanding molecular interactions. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with alternative biophysical techniques for validating these interactions, supported by experimental data and detailed protocols.
Quantitative Data Comparison
The selection of a biophysical assay for validating protein-dye interactions often depends on the specific requirements of the study, including the desired data output, sample consumption, and throughput. Below is a summary of key quantitative parameters obtained from different techniques for a model protein-ligand interaction, highlighting the comparative performance of each method.
| Technique | Parameter Measured | Typical Affinity Range (K"d) | Throughput | Sample Consumption (Analyte) | Key Advantages |
| Surface Plasmon Resonance (SPR) | k"on, k"off, K"d | pM to mM | Medium to High | Low | Real-time kinetics, label-free.[1][2][3] |
| Isothermal Titration Calorimetry (ITC) | K"d, ΔH, ΔS, Stoichiometry (n) | nM to mM | Low | High | Provides full thermodynamic profile, label-free, in-solution.[1][3] |
| Fluorescence Spectroscopy | K"d | nM to µM | High | Low | High sensitivity, versatile (intrinsic or extrinsic fluorescence).[4] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (R"h), Polydispersity | N/A (detects aggregation) | High | Low | Monitors aggregation and changes in protein size upon binding. |
Experimental Workflows & Signaling Pathways
Visualizing the experimental process and the potential downstream effects of a protein-dye interaction is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for validating protein-dye interactions and a generalized signaling pathway that could be initiated by such an interaction.
Experimental workflow for protein-dye interaction validation.
Generalized signaling pathway initiated by dye binding.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. The following are summarized protocols for the key techniques discussed.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (dye) to a ligand (protein) immobilized on a sensor surface in real-time.[5]
1. Ligand Immobilization:
- Equilibrate the sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).
- Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Inject the protein solution (ligand) in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
- Deactivate the remaining active esters on the surface with an injection of ethanolamine-HCl.
2. Analyte Binding:
- Prepare a series of dilutions of the dye (analyte) in the running buffer.
- Inject the dye solutions over the immobilized protein surface at a constant flow rate.
- Monitor the association phase, where the dye binds to the protein.
- After the association phase, switch back to the running buffer to monitor the dissociation of the dye from the protein.
3. Data Analysis:
- The resulting sensorgram (response units vs. time) is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k"on), dissociation rate constant (k"off), and the equilibrium dissociation constant (K"d).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6][7][8]
1. Sample Preparation:
- Prepare the protein solution and the dye solution in the same, thoroughly degassed buffer to minimize buffer mismatch effects.
- The protein is typically placed in the sample cell, and the dye is loaded into the titration syringe.
2. Titration:
- Set the desired experimental temperature.
- Perform a series of small, sequential injections of the dye solution into the protein solution while stirring.
- The heat change associated with each injection is measured relative to a reference cell containing only buffer.
3. Data Analysis:
- The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.
- This is then plotted against the molar ratio of dye to protein.
- The resulting binding isotherm is fitted to a binding model to determine the dissociation constant (K"d), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
Fluorescence Spectroscopy (Tryptophan Quenching)
This technique utilizes the change in the intrinsic fluorescence of a protein (often from tryptophan residues) upon binding of a ligand (dye) to determine the binding affinity.[4]
1. Sample Preparation:
- Prepare a stock solution of the protein and a stock solution of the dye in a suitable buffer.
- The concentration of the protein should be kept constant, while the concentration of the dye is varied.
2. Titration:
- Measure the fluorescence emission spectrum of the protein solution alone (excitation typically at 280 nm or 295 nm for tryptophan).
- Add increasing aliquots of the dye solution to the protein solution.
- After each addition, incubate to allow the binding to reach equilibrium, and then record the fluorescence emission spectrum.
3. Data Analysis:
- The fluorescence intensity at the emission maximum is plotted against the dye concentration.
- The data is then fitted to a suitable binding equation (e.g., the Stern-Volmer equation for quenching) to calculate the dissociation constant (K"d). Corrections for the inner filter effect may be necessary if the dye absorbs at the excitation or emission wavelengths.[4]
Dynamic Light Scattering (DLS)
DLS is used to assess the size and aggregation state of the protein in solution and can detect changes upon dye binding.
1. Sample Preparation:
- Prepare solutions of the protein alone and the protein incubated with the dye at various concentrations in a filtered buffer.
2. Measurement:
- Place the sample in a cuvette and insert it into the DLS instrument.
- The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles in solution.
3. Data Analysis:
- The autocorrelation function of the scattered light intensity is analyzed to determine the hydrodynamic radius (R"h) and the polydispersity index (PDI) of the particles.
- An increase in R"h or PDI upon addition of the dye can indicate binding-induced aggregation or conformational changes.
References
- 1. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 2. xantec.com [xantec.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Cross-reactivity of proteins with different triazine dyes.
A Comparative Guide to the Cross-Reactivity of Proteins with Triazine Dyes
For researchers, scientists, and drug development professionals, understanding the interactions between proteins and triazine dyes is crucial for applications ranging from purification to affinity-based diagnostics. This guide provides an objective comparison of the cross-reactivity of various proteins with different triazine dyes, supported by experimental data and detailed protocols.
Introduction to Protein-Triazine Dye Interactions
Triazine dyes are synthetic, heterocyclic compounds that have found widespread use in biotechnology, particularly in affinity chromatography.[1][2] Their ability to bind a wide range of proteins is attributed to a combination of electrostatic and hydrophobic interactions.[3] The sulfonate groups on the dye molecule often interact with positively charged amino acid residues on the protein surface, while the aromatic rings can engage in hydrophobic interactions.[2] This pseudo-affinity makes them versatile ligands for protein purification.[4]
The specificity of these interactions varies significantly depending on both the protein and the specific triazine dye. Factors such as the protein's surface charge distribution, the presence of nucleotide-binding folds, and the dye's molecular structure all influence the binding affinity and selectivity.[5][6] For example, Cibacron Blue F3G-A is known to mimic the structure of NAD(P)+ and often binds to dehydrogenases and kinases at their nucleotide-binding sites.[5][6]
This guide focuses on comparing the binding characteristics of commonly used triazine dyes with a selection of proteins, providing a framework for selecting the appropriate dye for a given application.
Comparison of Protein Cross-Reactivity with Triazine Dyes
The following tables summarize the binding characteristics of various proteins with different triazine dyes. The data is compiled from multiple studies and is intended to provide a comparative overview. Binding affinity is often expressed as the dissociation constant (Kd), where a lower Kd indicates a stronger interaction. Binding capacity refers to the amount of protein that can be bound by a given volume of dye-conjugated resin.
| Protein | Triazine Dye | Binding Affinity (Kd) | Binding Capacity (mg/g resin) | Elution Conditions | References |
| Human Serum Albumin | Cibacron Blue F3G-A | Strong | High | High salt concentration (e.g., 1.5 M KCl) or chaotropic agents | [7] |
| Procion Red HE-3B | Moderate | Moderate | Moderate salt concentration (e.g., 0.5-1.0 M NaCl) | [7] | |
| Procion Blue MX-R | Weaker than Cibacron Blue F3G-A | Lower | Low to moderate salt concentration (e.g., 0.2-0.5 M NaCl) | [7] | |
| Lactate Dehydrogenase | Cibacron Blue F3G-A | High (μM range) | High | NADH gradient (0-1 mM) or salt gradient (0-1.0 M KCl) | [5] |
| Procion Red HE-3B | Lower than Cibacron Blue F3G-A | Moderate | NADH gradient or lower salt concentration | [5] | |
| Lysozyme | Cibacron Blue F3G-A | Moderate | Moderate | pH change or salt gradient (e.g., 0-1.0 M NaCl) | [5] |
| Procion Red HE-3B | Weak | Low | Low salt concentration | [5] | |
| Trypsin | Procion Red HE-3B | Moderate | Moderate | pH change or specific inhibitors | [5] |
| Cibacron Blue F3G-A | Weak | Low | Low salt concentration | [5] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon the findings presented in this guide. The following sections provide protocols for key experiments used to characterize protein-triazine dye interactions.
Protocol 1: Determination of Protein Binding Affinity by Intrinsic Tryptophan Fluorescence Quenching
This method is used to determine the dissociation constant (Kd) of a protein-dye interaction by measuring the quenching of the protein's natural tryptophan fluorescence upon dye binding.[8][9]
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Purified protein solution of known concentration
-
Triazine dye solution of known concentration
-
Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
Procedure:
-
Prepare a stock solution of the purified protein in the binding buffer. The concentration should be high enough to give a stable fluorescence signal.
-
Prepare a series of dilutions of the triazine dye in the same binding buffer.
-
Set the fluorometer to the excitation and emission wavelengths appropriate for tryptophan (typically ~295 nm excitation and ~340 nm emission).
-
Place a known volume and concentration of the protein solution in the cuvette and measure the initial fluorescence intensity (F0).
-
Add small aliquots of the triazine dye stock solution to the protein solution in the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for 2-3 minutes before measuring the fluorescence intensity (F).
-
Continue the titration until the fluorescence signal no longer changes significantly.
-
Correct the observed fluorescence for the inner filter effect if the dye absorbs at the excitation or emission wavelengths.
-
Plot the change in fluorescence (ΔF = F0 - F) as a function of the dye concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., the Hill equation) to determine the Kd.
Protocol 2: Affinity Chromatography for Protein Purification
This protocol outlines a general procedure for using triazine dye affinity chromatography to purify a target protein from a complex mixture.[6]
Materials:
-
Chromatography column
-
Triazine dye-agarose resin (e.g., Cibacron Blue 3G-A-Agarose)
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.0)
-
Elution buffer (e.g., Binding buffer + 1.5 M NaCl, or a specific ligand like NADH)
-
Crude protein extract
Procedure:
-
Pack the chromatography column with the triazine dye-agarose resin and equilibrate it with 5-10 column volumes of binding buffer.
-
Load the crude protein extract onto the column at a flow rate that allows for sufficient interaction between the proteins and the dye.
-
Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
Elute the bound protein from the column using an appropriate elution strategy. This can be a step gradient or a linear gradient of increasing salt concentration or a specific competing ligand in the elution buffer.
-
Collect fractions during the elution step.
-
Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE and a protein concentration assay (e.g., Bradford assay).
-
Pool the fractions containing the purified protein.
Visualizations
The following diagrams illustrate the experimental workflow for affinity chromatography and the principle of fluorescence quenching.
Caption: Experimental workflow for protein purification using triazine dye affinity chromatography.
References
- 1. THE USE OF DYE-LIGAND AFFINITY-CHROMATOGRAPHY FOR THE PURIFICATION OF NON-ENZYMATIC HUMAN-PLASMA PROTEINS [air.unimi.it]
- 2. Ligand binding to proteins - when flawed fluorescence quenching methodology and interpretation become the new norm. | Semantic Scholar [semanticscholar.org]
- 3. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 4. Metal ion-promoted binding of proteins to immobilized triazine dye affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Methods for Confirming Protein Binding to Reactive Blue 49
For Researchers, Scientists, and Drug Development Professionals
Reactive Blue 49, also known as Cibacron Blue F3G-A, is a widely used triazine dye in biotechnology, particularly for protein purification and as a molecular probe to study protein-ligand interactions. Its ability to mimic the binding of nucleotide cofactors makes it a valuable tool for investigating the structure and function of a wide range of enzymes, such as kinases and dehydrogenases, as well as other proteins like serum albumin. Confirming and quantifying the binding of this dye to a target protein is a critical step in many research and development pipelines. This guide provides an objective comparison of several key spectroscopic methods used for this purpose, complete with experimental data and detailed protocols to aid in technique selection and experimental design.
Overview of Spectroscopic Methods
A variety of spectroscopic techniques can be employed to detect and characterize the binding of this compound to proteins. Each method relies on monitoring changes in the physical or chemical properties of the protein, the dye, or the complex upon interaction. The choice of method depends on the specific information required (e.g., binding affinity, stoichiometry, conformational changes), the properties of the protein, and the available instrumentation.
| Method | Principle | Key Advantages | Key Disadvantages | Quantitative Output |
| UV-Visible Spectroscopy | Measures changes in the absorbance spectrum of the dye or protein upon complex formation. | Simple, rapid, and widely accessible. | Lower sensitivity compared to other methods; can be affected by light scattering. | Binding constant (Kd), Stoichiometry (n) |
| Fluorescence Spectroscopy | Detects changes in the intrinsic fluorescence of the protein (e.g., tryptophan quenching) or the fluorescence of the dye upon binding. | High sensitivity and can provide information about the microenvironment of the binding site. | Requires the protein to have intrinsic fluorescence or the use of a fluorescent probe; susceptible to inner filter effects. | Binding constant (Kd), Stoichiometry (n) |
| Circular Dichroism (CD) | Measures changes in the differential absorption of circularly polarized light, indicating alterations in the protein's secondary and tertiary structure upon ligand binding. | Provides information on protein conformational changes. | Does not directly measure binding affinity; can be sensitive to buffer conditions. | Changes in secondary/tertiary structure |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event. | Provides a complete thermodynamic profile of the interaction (Kd, n, ΔH, ΔS) in a single experiment; label-free. | Requires relatively large amounts of sample; sensitive to buffer mismatch. | Binding constant (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures changes in the vibrational frequencies of the protein's amide bonds, reflecting alterations in the secondary structure upon binding. | Can be used for samples in various states (solution, solid); provides detailed structural information. | Water absorption can interfere with the signal; data analysis can be complex. | Changes in secondary structure |
In-Depth Analysis and Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat change (enthalpy, ΔH) that occurs when a ligand binds to a protein. By titrating the dye into a solution of the protein, a complete thermodynamic profile of the interaction can be obtained in a single experiment.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 20-50 µM Human Serum Albumin) and a solution of this compound (e.g., 1-2 mM) in the same dialysis buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl).
-
Thoroughly degas both solutions to prevent bubble formation in the calorimeter cell.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1.5-2.5 µL) with adequate spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site or two-sites model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Quantitative Data Example: Binding of Cibacron Blue F3GA to Human Serum Albumin (HSA)
An ITC study of the binding of Cibacron Blue F3GA to HSA revealed two distinct binding sites with different affinities.[1]
| Binding Site | Dissociation Constant (KD) | Stoichiometry (n) | Enthalpy (ΔHo) | Entropy (-TΔSo) |
| High-Affinity (PBS-II) | 118 ± 107 nM | 2.43 ± 0.50 | -6.47 ± 0.44 kcal/mol | -2.98 kcal/mol |
| Low-Affinity (PBS-I) | 31.20 ± 18.40 µM | 4.61 ± 0.90 | -5.03 ± 3.86 x 10-2 kcal/mol | -1.12 kcal/mol |
This data indicates a high-affinity interaction at one site, driven by favorable enthalpy and entropy, and a lower-affinity interaction at another site.
Experimental Workflow: Isothermal Titration Calorimetry
References
A Comparative Guide to Dye-Ligand Affinity Chromatography: Elution Profiles of Reactive Blue Dyes and Other Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the elution profiles of various dye ligands used in affinity chromatography for protein purification. While specific quantitative data for Reactive Blue 49 is limited in publicly available literature, this document leverages data from closely related dyes, such as Reactive Blue 4, and other common dye ligands like Reactive Red 120 and Cibacron Blue F3GA, to offer a valuable comparative perspective for researchers selecting affinity media.
Data Presentation: Performance Comparison of Dye Ligands
The selection of a dye ligand significantly impacts the purity and recovery of the target protein. The following tables summarize the performance of different dye ligands in the purification of two common model proteins: Lysozyme and Human Serum Albumin (HSA).
Table 1: Comparative Performance in Lysozyme Purification
| Dye Ligand | Purity (%) | Recovery (%) | Elution Conditions | Source |
| Reactive Blue 4 | 21 | 16 | Not Specified | [1] |
| Reactive Red 120 | 84 | 72 | Not Specified | [1] |
| Cibacron Blue F3GA | High (not quantified) | High (not quantified) | 0.1 M Tris/HCl buffer containing 0.5 M NaSCN | [2] |
Table 2: Performance in Human Serum Albumin (HSA) Purification
| Dye Ligand | Binding Capacity | Elution Conditions | Source |
| Cibacron Blue F3GA | >18 mg/mL medium | High pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) or low pH (0.1 M sodium acetate, 0.5 M NaCl, pH 4.5) | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of dye-ligand chromatography. Below are generalized methodologies for the key experiments cited in this guide.
General Protocol for Dye-Ligand Affinity Chromatography
Dye-ligand affinity chromatography involves the selective binding of proteins to a dye molecule that has been covalently attached to a solid support matrix. The process typically consists of the following steps:
-
Column Equilibration: The chromatography column containing the dye-ligand affinity resin is equilibrated with a binding buffer. This buffer is chosen to optimize the binding of the target protein to the dye.
-
Sample Loading: The protein sample, dissolved in the binding buffer, is loaded onto the column.
-
Washing: The column is washed with the binding buffer to remove any unbound or weakly bound proteins and other contaminants. _4. Elution: The bound target protein is eluted from the column by changing the buffer conditions. This can be achieved by altering the pH, increasing the ionic strength, or by including a competing molecule in the elution buffer.
-
Regeneration: The column is regenerated by washing with high and low pH buffers to remove any remaining bound molecules, preparing it for subsequent purification runs.
Mandatory Visualization
Experimental Workflow for Comparative Dye-Ligand Chromatography
The following diagram illustrates a typical experimental workflow for comparing the performance of different dye ligands in protein purification.
Caption: Comparative experimental workflow for protein purification.
Logical Relationship of Factors Influencing Elution Profile
The elution profile in dye-ligand chromatography is influenced by a complex interplay of various factors. The diagram below outlines these key relationships.
Caption: Factors influencing the elution profile in dye-ligand chromatography.
References
A Comparative Guide to Purity Assessment of Proteins Purified with Reactive Blue 49
For researchers, scientists, and drug development professionals, achieving high-purity protein samples is a critical prerequisite for downstream applications. Reactive Blue 49, a triazine-based dye, is a widely utilized ligand in affinity chromatography for the purification of a variety of proteins, particularly those with nucleotide-binding sites such as dehydrogenases and kinases. This guide provides an objective comparison of common methods used to assess the purity of proteins isolated using this compound, complete with experimental data interpretation and detailed protocols.
Introduction to this compound Affinity Chromatography
This compound is an anthraquinone dye that can be immobilized on a chromatography matrix (e.g., agarose beads).[1][2] Its chemical structure allows it to act as an affinity ligand, binding to specific proteins with a certain degree of selectivity.[3][4] The interaction is often based on the dye's resemblance to nucleotide cofactors like NAD+ or NADP+, enabling the purification of enzymes that utilize these molecules.[3] However, like any purification method, the resulting eluate is not guaranteed to be 100% pure and requires rigorous quality assessment.
Core Purity Assessment Techniques
Once a protein is eluted from a this compound column, its purity must be empirically determined. There is no single method to directly quantify purity; instead, it is assessed by detecting and quantifying impurities.[5] The most common and effective techniques for this purpose are Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Size-Exclusion Chromatography (SEC), and Mass Spectrometry (MS).
A typical workflow for protein purification and subsequent purity analysis is illustrated below.
Comparison of Purity Assessment Methods
The choice of purity assessment technique depends on the required level of detail, sample availability, and the specific questions being asked about the protein sample.
| Feature | SDS-PAGE | Size-Exclusion Chromatography (SEC) | Mass Spectrometry (MS) |
| Principle | Separation based on molecular weight after denaturation.[6][7][8][9][10] | Separation based on hydrodynamic radius (size) in native conditions.[11][12][13][14][15] | Separation of ions based on their mass-to-charge (m/z) ratio.[16][17][18][19] |
| Information Provided | Molecular weight estimation, presence of contaminants, protein degradation. | Aggregation state (monomers, dimers, aggregates), presence of fragments, sample homogeneity.[11] | Precise molecular mass, protein identification, post-translational modifications.[16][17] |
| Purity Assessment | Semi-quantitative (based on band intensity). | Quantitative (based on peak area). | Highly sensitive detection of minor impurities. |
| Sample State | Denatured. | Native (preserves biological activity).[11] | Can be native or denatured depending on the technique (e.g., Native MS vs. MALDI-TOF).[18] |
| Sensitivity | Moderate (can detect bands with ~100 ng of protein).[20] | Lower sensitivity for minor contaminants compared to MS. | Very high (can identify proteins at femtomole levels).[16] |
| Throughput | High (multiple samples per gel). | Moderate (one sample per run, but autosamplers enable higher throughput). | Varies; can be high with modern instruments. |
| Cost | Low. | Moderate. | High. |
Interpreting Experimental Data
The following table summarizes the expected outcomes from each technique and their implications for protein purity.
| Technique | Favorable Outcome (High Purity) | Unfavorable Outcome (Low Purity) |
| SDS-PAGE | A single, sharp band at the expected molecular weight. | Multiple bands, indicating contaminants or degradation products. Smearing can indicate proteolysis. |
| SEC | A single, symmetrical peak corresponding to the monomeric form of the protein. | Multiple peaks, indicating the presence of aggregates (earlier elution) or fragments (later elution).[11] |
| Mass Spectrometry | A primary peak corresponding to the exact theoretical mass of the protein. | Additional peaks indicating contaminants, modifications, or different isoforms. |
The diagram below helps in selecting the appropriate assessment method based on experimental needs.
Experimental Protocols
SDS-PAGE Protocol (Denaturing Polyacrylamide Gel Electrophoresis)
This protocol is for assessing protein purity and estimating molecular weight.[6][7]
Materials:
-
Polyacrylamide gel (precast or hand-cast)
-
Protein sample eluted from this compound column
-
2X Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, bromophenol blue)
-
Running buffer (Tris-Glycine-SDS)
-
Molecular weight standard (protein ladder)
-
Coomassie Brilliant Blue stain or other protein stain
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
-
Electrophoresis apparatus and power supply
Procedure:
-
Sample Preparation: Mix your eluted protein sample 1:1 with 2X Laemmli sample buffer. For a 20 µL final volume, use 10 µL of protein and 10 µL of sample buffer.
-
Denaturation: Heat the prepared samples and the molecular weight standard at 95°C for 5 minutes to denature the proteins.[8]
-
Gel Loading: Load 10-20 µL of the denatured samples and 5-10 µL of the molecular weight standard into the wells of the polyacrylamide gel.
-
Electrophoresis: Assemble the gel in the electrophoresis tank and fill it with running buffer. Run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel (approximately 30-45 minutes).[8]
-
Staining: After electrophoresis, remove the gel from its cassette and place it in a container with Coomassie stain. Incubate with gentle agitation for 30-60 minutes.[6]
-
Destaining: Remove the staining solution and add destaining solution. Agitate gently, changing the destain solution periodically until the protein bands are clearly visible against a clear background.
-
Analysis: Image the gel and compare the protein bands in your sample lanes to the molecular weight standard to estimate size and assess the presence of contaminants.
Size-Exclusion Chromatography (SEC) Protocol
This protocol is for assessing the homogeneity and aggregation state of a protein sample under native conditions.[11][13]
Materials:
-
SEC column appropriate for the molecular weight range of the target protein
-
FPLC or HPLC system
-
Mobile phase (buffer compatible with protein stability, e.g., phosphate-buffered saline)
-
Protein sample eluted from this compound column (filtered through a 0.22 µm filter)
-
Gel filtration standards for column calibration (optional but recommended)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
Sample Injection: Inject a defined volume of the filtered protein sample (typically 20-100 µL) onto the column. The sample should be in a small volume for best resolution.[13]
-
Chromatogram Acquisition: Run the mobile phase through the column at the same flow rate and record the UV absorbance (chromatogram). Proteins will separate based on size, with larger molecules eluting first.[15]
-
Analysis: Analyze the resulting chromatogram. A highly pure, non-aggregated sample should exhibit a single, sharp, symmetrical peak. The presence of peaks eluting earlier than the main peak indicates aggregates, while peaks eluting later suggest fragments or smaller contaminants. Purity can be calculated by integrating the area under each peak.
Mass Spectrometry (MS) Protocol (MALDI-TOF)
This protocol provides a general workflow for determining the precise molecular mass of a protein using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.[16]
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid in acetonitrile/water with trifluoroacetic acid)
-
Protein sample eluted from this compound column (desalted)
-
Calibration standards
Procedure:
-
Sample Preparation: It is crucial to desalt the protein sample, as salts can interfere with ionization. This can be done using dialysis, a desalting column, or ZipTips.
-
Spotting: Mix a small volume (e.g., 1 µL) of the desalted protein sample with an equal volume of the matrix solution directly on the MALDI target plate.
-
Crystallization: Allow the mixture to air-dry completely. This process co-crystallizes the protein within the matrix.
-
Data Acquisition: Insert the target plate into the mass spectrometer. Calibrate the instrument using known standards. Acquire the mass spectrum for your sample by firing the laser at the sample spot. The instrument measures the time it takes for the ionized protein to travel to the detector, which is proportional to its mass-to-charge ratio.
-
Analysis: Analyze the resulting spectrum. The major peak will correspond to the molecular weight of your protein. The high accuracy of this method allows for confirmation of protein identity and the detection of small mass shifts due to modifications or impurities.[16]
Alternatives to this compound
While this compound is effective, other purification strategies may offer higher specificity or be more suitable for proteins that do not bind triazine dyes. Comparing the purity results from this compound with those from an alternative method can provide valuable insights into the efficiency of each technique.
-
Immobilized Metal Affinity Chromatography (IMAC): Widely used for proteins engineered to have a polyhistidine tag (His-tag).
-
Glutathione S-Transferase (GST) Affinity Chromatography: Employs the high affinity of GST-tagged proteins for immobilized glutathione.
-
Ion-Exchange Chromatography (IEX): Separates proteins based on their net surface charge.[14]
-
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their hydrophobicity.
By employing the rigorous assessment protocols detailed in this guide, researchers can confidently determine the purity of their protein preparations, ensuring the reliability and reproducibility of their subsequent experiments.
References
- 1. C.I. This compound | 72927-99-2 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein purification using immobilised triazine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of protein purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Protein analysis with size exclusion chromatography - Chromatography Forum [chromforum.org]
- 13. youtube.com [youtube.com]
- 14. microbenotes.com [microbenotes.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Principles and Applications of Protein Mass Spectrometry Identification Technique | by Prime Jones | Medium [medium.com]
- 17. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 18. azooptics.com [azooptics.com]
- 19. news-medical.net [news-medical.net]
- 20. Quality assessment and optimization of purified protein samples: why and how? - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Protein Function: A Comparative Guide to Elution from Reactive Blue 49
For researchers, scientists, and drug development professionals, the purification of functional proteins is a critical step in experimental workflows. Affinity chromatography using immobilized dyes, such as Reactive Blue 49, is a widely used method due to its high binding capacity and cost-effectiveness. However, a key concern is the preservation of the protein's native structure and function after elution. This guide provides a comparative analysis of protein functionality following purification with this compound and its analogs, with supporting experimental data and detailed protocols.
Performance Comparison: Reactive Blue Resins vs. Other Affinity Methods
The retention of biological activity is the ultimate measure of a successful protein purification strategy. While Reactive Blue resins are effective for capturing a range of proteins, particularly those with nucleotide-binding sites (e.g., kinases, dehydrogenases), the elution conditions can impact their function. Below is a comparison of the functional parameters of enzymes purified using different methods.
| Purification Method | Protein | Source | Specific Activity | Fold Purification | Yield (%) | Reference |
| Cibacron Blue 3GA-Agarose | Lactate Dehydrogenase (LDH) | Pig Heart | 195.3 U/mg | 162.8 | 64.0% | [Karamanos, 2014] |
| Ion Exchange (DEAE-Sepharose) | Lactate Dehydrogenase (LDH) | Pig Heart | 23.8 U/mg | 20.0 | 80.0% | [Karamanos, 2014] |
| Cibacron Blue 3GA & Oxamate-Agarose | Lactate Dehydrogenase (LDH) | Turtle Muscle | 350 U/mg | 318 | 23% | [Willson et al., 1993] |
| 2',5'-ADP Sepharose 4B Affinity | Glucose-6-Phosphate Dehydrogenase (G6PD) | Sheep Liver | 11.2 EU/mg | 1,920 | 35.6% | [Ninfali et al., 2003] |
| Ni-NTA Agarose (His-tag) | Glucose-6-Phosphate Dehydrogenase (SUMO-G6PDH) | E. coli (recombinant) | Not specified | Not specified | 9.2 mg total yield | [Solidzymes, 2025] |
Key Observations:
-
High Specific Activity: Dye-affinity chromatography, particularly when used as a key step in a multi-step purification process, can yield enzymes with high specific activity, indicating a well-preserved functional state. For instance, LDH purified using Cibacron Blue 3GA showed a significant increase in specific activity. [Karamanos, 2014]
-
Yield vs. Purity: While methods like ion exchange may offer a higher initial yield, subsequent affinity steps are often necessary to achieve the desired purity and specific activity. The two-step affinity purification of turtle muscle LDH resulted in a very high fold purification, albeit with a lower overall yield. [Willson et al., 1993]
-
Alternative Affinity Resins: For nucleotide-dependent enzymes, other affinity resins that mimic cofactors, such as 2',5'-ADP Sepharose, can also provide excellent purification folds and yield functionally active enzymes. [Ninfali et al., 2003]
-
Recombinant Proteins: For genetically engineered proteins with affinity tags like a His-tag, immobilized metal affinity chromatography (IMAC), such as Ni-NTA, is a common and effective method. [Solidzymes, 2025] The choice between dye-affinity and tag-based affinity often depends on whether the protein is native or recombinant and the cost-effectiveness of the process.
Impact on Enzyme Kinetics
The ultimate test of a protein's function, particularly for enzymes, is the analysis of its kinetic parameters. Harsh elution conditions can denature the protein, altering its substrate binding affinity (Km) and maximum reaction velocity (Vmax).
| Protein | Purification Resin | Substrate | Km | Vmax | Reference |
| Glucose-6-Phosphate Dehydrogenase | 2',5'-ADP Sepharose 4B | G6-P | 0.176 mM | 0.0179 EU/ml | [Ninfali et al., 2003] |
| Glucose-6-Phosphate Dehydrogenase | 2',5'-ADP Sepharose 4B | NADP+ | 0.0194 mM | 0.0223 EU/ml | [Ninfali et al., 2003] |
| Lactate Dehydrogenase (Isoenzymes) | Ni-NTA (His-tag) | Pyruvate | 0.052 - 0.260 mmol/L | Not specified | [Li et al., 2016] |
Analysis:
The kinetic data for G6PD purified via 2',5'-ADP Sepharose 4B affinity chromatography demonstrate that the enzyme remains highly active and retains its characteristic substrate affinities. [Ninfali et al., 2003] Similarly, different isoenzymes of LDH purified via His-tag affinity chromatography exhibit distinct and physiologically relevant Michaelis constants (Km) for pyruvate, indicating that the purification process preserved their specific functional properties. [Li et al., 2016] While direct comparative kinetic data for the same enzyme purified by this compound versus other methods is sparse in the literature, the available data suggests that with appropriate elution strategies, dye-affinity chromatography is compatible with maintaining enzymatic integrity.
Experimental Protocols
Detailed and optimized protocols are crucial for maximizing the recovery of functional proteins.
Protocol 1: Purification of Lactate Dehydrogenase using Cibacron Blue 3GA-Agarose
This protocol is adapted from the purification of LDH from pig heart. [Karamanos, 2014]
1. Column Equilibration:
- Pack a column with Cibacron Blue 3GA-agarose.
- Equilibrate the column with 5-10 column volumes of binding buffer (e.g., 25 mM Tris-HCl, pH 7.50).
2. Sample Loading:
- Apply the clarified and desalted protein extract (from previous purification steps like ammonium sulfate precipitation and ion exchange) to the column.
3. Washing:
- Wash the column with 10-15 column volumes of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
4. Elution:
- Elute the bound LDH using a competitive elution buffer containing a low concentration of its cofactor (e.g., 5 mM NADH in a phosphate buffer). This method is generally milder than using high salt or pH shifts.
- Alternatively, a salt gradient (e.g., 0-2 M KCl) can be used for elution. [Willson et al., 1993]
5. Fraction Collection and Analysis:
- Collect fractions and assay for LDH activity and protein concentration.
- Pool the active fractions. For kinetic studies, it is crucial to remove the eluting agent (e.g., NADH) by dialysis or gel filtration (e.g., PD-10 column).
Protocol 2: Functional Assay for Lactate Dehydrogenase Activity
This assay measures the enzymatic activity of LDH by monitoring the change in absorbance at 340 nm due to the oxidation of NADH to NAD+. [Karamanos, 2014, Willson et al., 1993]
1. Reagent Preparation:
- Assay Buffer: 100 mM Tris-HCl, pH 7.2-7.5.
- NADH Solution: 5 mM NADH in assay buffer.
- Substrate Solution: A range of sodium pyruvate concentrations (e.g., 0.02 to 15.0 mM) in assay buffer for kinetic analysis.
2. Assay Procedure:
- In a 3 mL cuvette, combine:
- 1.8 mL of Assay Buffer
- 1.0 mL of sodium pyruvate solution
- 0.1 mL of 5 mM NADH solution
- Initiate the reaction by adding 0.1 mL of the purified and appropriately diluted enzyme solution.
- Immediately mix and monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
3. Data Analysis:
- Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
- One unit of LDH activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
- For kinetic analysis, plot the reaction velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Visualizing the Workflow
Caption: Workflow for purification and functional analysis.
Signaling Pathway Context: Kinase Purification
This compound and similar dyes are effective for purifying kinases due to their structural similarity to ATP. The preservation of kinase activity is essential for studying signaling pathways.
Caption: A generic kinase signaling cascade.
A Comparative Guide: Reactive Blue 49 vs. Antibody-Based Affinity Chromatography for Protein Purification
For researchers, scientists, and drug development professionals, the selection of an appropriate purification strategy is a critical step in obtaining high-purity proteins. This guide provides an objective cost-benefit analysis of two common affinity chromatography techniques: triazine dye-based chromatography, specifically using Reactive Blue 49, and antibody-based affinity chromatography.
Affinity chromatography is a powerful technique that separates proteins based on highly specific binding interactions. While antibody-based methods are renowned for their exceptional specificity, dye-ligand chromatography using agents like this compound offers a cost-effective alternative. This guide will delve into the performance characteristics, experimental protocols, and a comparative analysis of these two methods to aid in selecting the most suitable approach for your protein purification needs.
Performance Comparison: A Head-to-Head Analysis
The choice between this compound and antibody-based affinity chromatography often hinges on a trade-off between cost, specificity, and the nature of the target protein. The following table summarizes the key performance indicators for each method. It is important to note that specific performance can vary depending on the target protein, ligand density on the resin, and experimental conditions. Due to limited direct data for this compound, performance metrics for the closely related and widely studied Cibacron Blue F3GA are used as a proxy for dye-ligand chromatography.
| Performance Metric | This compound (Dye-Ligand) | Antibody-Based (e.g., Protein A) |
| Binding Capacity | 18 - 30 mg/mL (for Human Serum Albumin)[1] | 35 - 63 mg/mL (for IgG) |
| Purity | >95% (for some proteins)[2] | >95%[3] |
| Yield | High, but can be protein-dependent | 87 - 93% (for monoclonal antibodies) |
| Specificity | Pseudo-specific, binds to nucleotide-binding sites and albumin[4] | Highly specific to the Fc region of IgG or specific antigens |
| Cost of Resin | Generally lower | Significantly higher |
| Reusability | High, can be reused many times[4] | Good, but can be limited by ligand leaching and harsh elution conditions |
| Elution Conditions | Typically requires high salt concentrations or pH changes | Often requires low pH, which can affect protein stability |
| Common Applications | Purification of albumin, dehydrogenases, kinases, and other nucleotide-binding proteins[5] | Purification of monoclonal and polyclonal antibodies |
Cost-Benefit Analysis: Balancing Purity and Expenditure
The primary advantage of This compound affinity chromatography lies in its cost-effectiveness. The synthetic dye ligands are significantly less expensive to produce and immobilize compared to antibodies. This makes it an attractive option for large-scale purification processes and for proteins where the highest degree of specificity is not the primary concern. The high reusability of the dye-ligand resin further contributes to its economic advantage.[4][6][7] However, the "pseudo-specificity" of triazine dyes means they can bind to a broader range of proteins, potentially requiring additional purification steps to achieve the desired purity.[4]
Conversely, antibody-based affinity chromatography , particularly using Protein A, G, or L resins, offers unparalleled specificity, often achieving very high purity in a single step.[3] This is crucial for therapeutic applications and sensitive downstream assays where contaminants must be minimized. The major drawback is the high cost of the affinity resin, which can be a significant portion of the overall purification budget, especially in clinical manufacturing. While these resins are reusable, their lifespan can be affected by the harsh, low-pH elution conditions required to break the strong antibody-ligand interaction, which can also potentially damage the target antibody.
Experimental Workflows
To provide a practical understanding of the application of each technique, the following diagrams illustrate the typical experimental workflows.
Detailed Experimental Protocols
For successful and reproducible results, adherence to a well-defined protocol is essential. The following sections provide detailed methodologies for protein purification using both this compound and antibody-based affinity chromatography.
Protocol 1: Protein Purification using this compound Affinity Chromatography
This protocol is a general guideline for the purification of proteins with an affinity for triazine dyes, such as serum albumin or nucleotide-dependent enzymes.
Materials:
-
This compound Agarose Resin (or similar, e.g., Blue Sepharose)
-
Chromatography Column
-
Peristaltic Pump and Tubing
-
UV Spectrophotometer or Protein Assay Reagents
-
Binding Buffer: 20 mM Tris-HCl, pH 7.5
-
Elution Buffer: 20 mM Tris-HCl, 1.5 M NaCl, pH 7.5
-
Regeneration Solution 1: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5
-
Regeneration Solution 2: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5
-
Storage Solution: 20% Ethanol
Procedure:
-
Column Packing and Equilibration:
-
Gently resuspend the this compound agarose resin.
-
Pour the slurry into the chromatography column, allowing the resin to settle and form a packed bed.
-
Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer.
-
-
Sample Preparation and Loading:
-
Clarify the protein sample by centrifugation or filtration to remove any particulate matter.
-
Adjust the sample buffer to be the same as the Binding Buffer.
-
Load the prepared sample onto the equilibrated column at a controlled flow rate.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins.
-
Monitor the absorbance at 280 nm of the flow-through until it returns to baseline.
-
-
Elution:
-
Elute the bound protein by applying the Elution Buffer to the column.
-
Collect fractions and monitor the protein concentration using a UV spectrophotometer or a protein assay.
-
-
Column Regeneration and Storage:
-
Regenerate the column by washing sequentially with 5 CV of Regeneration Solution 1, followed by 5 CV of Regeneration Solution 2.[5]
-
Repeat this wash cycle 4-5 times for thorough cleaning.[5]
-
Finally, wash the column with 5-10 CV of Binding Buffer.
-
For long-term storage, equilibrate the column with Storage Solution.[8]
-
Protocol 2: Antibody Purification using Protein A Affinity Chromatography
This protocol provides a standard procedure for the purification of monoclonal or polyclonal antibodies (IgG) from serum, ascites fluid, or cell culture supernatant.
Materials:
-
Protein A Agarose Resin
-
Chromatography Column
-
Peristaltic Pump and Tubing
-
UV Spectrophotometer or Protein Assay Reagents
-
Binding Buffer: 20 mM Sodium Phosphate, pH 7.0
-
Elution Buffer: 0.1 M Citric Acid, pH 3.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Regeneration Solution: 0.1 M Glycine-HCl, pH 2.5
-
Storage Solution: 20% Ethanol
Procedure:
-
Column Packing and Equilibration:
-
Gently resuspend the Protein A agarose resin.
-
Pack the column with the resin slurry.
-
Equilibrate the column with 5-10 CV of Binding Buffer.
-
-
Sample Preparation and Loading:
-
Clarify the antibody-containing sample by centrifugation or filtration.
-
Dilute the sample with Binding Buffer to ensure proper pH and ionic strength for binding.
-
Load the prepared sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with 10-15 CV of Binding Buffer to remove non-specifically bound proteins.
-
Continue washing until the A280 reading of the flow-through is at baseline.
-
-
Elution and Neutralization:
-
Elute the bound antibody with the Elution Buffer.
-
Collect fractions into tubes containing a predetermined volume of Neutralization Buffer to immediately raise the pH and prevent acid-induced denaturation of the antibody.
-
-
Column Regeneration and Storage:
-
Regenerate the column by washing with 3-5 CV of Regeneration Solution.
-
Immediately re-equilibrate the column with 5-10 CV of Binding Buffer.
-
For storage, equilibrate the column with Storage Solution.
-
Conclusion
The decision between this compound and antibody-based affinity chromatography is multifaceted and depends on the specific requirements of the purification process. For applications where cost is a major constraint and the target protein has a known affinity for triazine dyes, this compound provides a viable and economical solution. However, for applications demanding the highest purity and specificity, particularly in the realm of therapeutic antibody development, the superior performance of antibody-based affinity chromatography justifies its higher cost. By carefully considering the factors outlined in this guide, researchers can make an informed decision to optimize their protein purification workflows.
References
- 1. Purification or Removal of Albumin [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]
- 5. Performing a Separation or Removal of Albumin with HiTrap® Blue HP and Blue Sepharose 6 Fast Flow [merckmillipore.com]
- 6. news-medical.net [news-medical.net]
- 7. Dye-Ligand Affinity Chromatography for Protein Separation and Purification | Springer Nature Experiments [experiments.springernature.com]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
A Comparative Guide to Protein Purification: Reactive Dyes vs. Alternative Affinity Chromatography
For researchers, scientists, and drug development professionals, the efficient purification of target proteins is a cornerstone of successful investigation. This guide provides a comparative analysis of protein purification using reactive dye-based affinity chromatography, with a focus on triazine dyes like Reactive Blue 49 and its analogs, against a prominent alternative affinity chromatography method. We present a detailed look at the purification of a key metabolic enzyme, Glucose-6-Phosphate Dehydrogenase (G6PD), to illustrate the performance of these techniques, supported by experimental data and protocols.
Introduction to Affinity Chromatography in Protein Purification
Affinity chromatography is a powerful technique that separates proteins based on a specific and reversible interaction between the protein and a ligand immobilized on a chromatographic matrix. This method offers high selectivity and can achieve significant purification in a single step.
Reactive dyes, originally developed for the textile industry, have found a significant application in protein purification. These dyes, particularly those containing a triazine core, can bind to the nucleotide-binding sites of many enzymes, making them effective ligands for affinity chromatography. This compound and its analogs, such as Cibacron Blue F3GA and Reactive Blue 2, are well-known for their ability to purify a variety of proteins, especially dehydrogenases and kinases.
However, a range of alternative affinity chromatography methods exist, often utilizing more biologically specific ligands. One such method is the use of nucleotide analogs like 2',5'-ADP-Sepharose, which provides a high degree of specificity for NADP+-dependent enzymes.
This guide will compare the purification of Glucose-6-Phosphate Dehydrogenase (G6PD) using a reactive dye-based method and an alternative affinity method utilizing 2',5'-ADP-Sepharose 4B.
Comparative Data on G6PD Purification
The following tables summarize the quantitative data from two different purification strategies for G6PD, providing a clear comparison of their efficiency at each step.
Table 1: Purification of Glucose-6-Phosphate Dehydrogenase from Bovine Lens using an Alternative Affinity Method[1]
This method utilizes 2',5'-ADP-Sepharose 4B affinity chromatography as a key purification step.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (Fold) |
| Homogenate | 15,000 | 2.025 | 0.000135 | 100 | 1 |
| 2',5'-ADP-Sepharose 4B | 0.105 | 0.277 | 2.64 | 13.7 | 19,700 |
| DEAE-Sepharose | 0.08 | 0.22 | 2.75 | 10.8 | 20,370 |
Table 2: Purification of Glucose-6-Phosphate Dehydrogenase from Camel Liver using a Multi-Step Method including an Alternative Affinity Resin[2]
This procedure combines traditional chromatography techniques with 2',5'-ADP Sepharose 4B affinity chromatography.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (Fold) |
| Crude Extract | 3500 | 100 | 0.0286 | 100 | 1 |
| Ammonium Sulfate (40-70%) | 1200 | 75 | 0.0625 | 75 | 2.18 |
| DEAE-Cellulose | 250 | 55 | 0.22 | 55 | 7.69 |
| Sephacryl S-300 | 80 | 40 | 0.5 | 40 | 17.48 |
| 2',5'-ADP Sepharose 4B | 18 | 32.5 | 1.804 | 32.5 | 63 |
Experimental Protocols
Protocol 1: Purification of G6PD using Reactive Dye Affinity Chromatography (Representative Protocol)
This protocol is a generalized procedure for purifying dehydrogenases using a reactive blue dye-linked agarose matrix, based on common practices in the field.
1. Column Preparation:
-
A column is packed with Reactive Blue agarose resin and equilibrated with 5-10 column volumes of binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).
2. Sample Application:
-
The crude or partially purified protein sample is loaded onto the equilibrated column.
3. Washing:
-
The column is washed with 10-15 column volumes of the binding buffer to remove unbound proteins. The absorbance of the eluate at 280 nm is monitored until it returns to baseline.
4. Elution:
-
The bound protein is eluted from the column. Two common elution strategies are:
-
Salt Gradient: A linear gradient of NaCl (e.g., 0-1.5 M) in the binding buffer is applied.
-
Specific Elution: The binding buffer containing a competing ligand, such as NADP+ (e.g., 0.1-1 mM), is used to specifically elute the target protein.
-
5. Analysis:
-
Fractions are collected and assayed for enzyme activity and protein concentration to determine the purification profile.
Protocol 2: Purification of G6PD from Bovine Lens using 2',5'-ADP-Sepharose 4B Affinity Chromatography[1]
1. Homogenate Preparation:
-
Bovine lenses are homogenized in a suitable buffer and centrifuged to obtain a crude extract.
2. 2',5'-ADP-Sepharose 4B Affinity Chromatography:
-
The crude extract is applied to a 2',5'-ADP-Sepharose 4B column pre-equilibrated with buffer.
-
The column is washed to remove unbound proteins.
-
The enzyme is eluted with a buffer containing a specific eluent (e.g., NADP+).
3. DEAE-Sepharose Ion Exchange Chromatography:
-
The active fractions from the affinity chromatography step are pooled and applied to a DEAE-Sepharose column.
-
The column is washed, and the enzyme is eluted with a salt gradient.
Visualizing the Purification Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the purification processes.
Caption: Workflow for G6PD purification using Reactive Blue affinity chromatography.
Caption: Workflow for G6PD purification using an alternative affinity method.
Concluding Remarks
Both reactive dye affinity chromatography and alternative, more specific affinity methods are valuable tools for protein purification.
-
Reactive Dye Chromatography: This method is versatile and can be applied to a broad range of nucleotide-binding proteins. The resins are relatively inexpensive and robust. However, the binding can sometimes be less specific, potentially requiring additional purification steps.
-
Specific Ligand Affinity Chromatography (e.g., 2',5'-ADP-Sepharose): This approach offers very high specificity, often resulting in a high degree of purification in a single step, as demonstrated by the significant purification fold for G6PD from bovine lens.[1] While potentially more expensive, the high purity and yield can justify the cost for certain applications.
The choice of purification strategy ultimately depends on the specific protein of interest, the required level of purity, the available resources, and the scale of the purification. For initial screening or when a highly specific ligand is not available, reactive dye chromatography presents a strong option. For achieving very high purity of a well-characterized enzyme, a more specific affinity resin is often the preferred method.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Reactive Blue 49
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Reactive Blue 49, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure the integrity of your work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a blue, odorless powder.[1] While animal studies in rats have shown low acute toxicity if ingested, it can cause serious eye damage and may lead to an allergic skin reaction.[1] The primary routes of potential exposure in a laboratory setting are through skin contact and, to a lesser extent, inhalation of the powder.[1]
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[2] | Protects against dust particles and potential splashes, preventing serious eye irritation or damage.[3][4] |
| Skin Protection | Chemical-impermeable gloves (e.g., rubber gloves).[3][5] Fire/flame resistant and impervious clothing or lab coat.[2] | Prevents skin contact, which can cause irritation and allergic reactions in sensitive individuals.[1][3] |
| Respiratory Protection | An approved respirator (e.g., N95 dust mask) should be used, especially in cases of insufficient ventilation or when dust is generated.[3][6] | Minimizes the inhalation of dust particles, which can cause respiratory tract irritation.[3] |
Step-by-Step Handling and Experimental Protocol
Adherence to a strict protocol is crucial when working with this compound to ensure both personal safety and the quality of experimental results.
Preparation and Weighing:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to control airborne dust.[3]
-
PPE: Before handling, don all required personal protective equipment as specified in the table above.
-
Weighing: When weighing the powder, do so carefully to minimize dust generation. Use a spatula to transfer the powder and keep the container covered as much as possible.
Solution Preparation:
-
Dissolving: To prepare a solution, slowly add the weighed this compound powder to the solvent (e.g., water) while stirring to prevent clumping and dust formation.
-
Container: Use a clearly labeled, sealed container for the solution.
Experimental Use:
-
Containment: Conduct all experimental procedures involving this compound within a designated area, such as a fume hood or on a contained benchtop, to prevent the spread of contamination.
-
Avoid Contact: Exercise caution to avoid contact with skin, eyes, and clothing during transfers and use.[6]
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[2][3] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[2] Seek medical attention if irritation develops or persists.[3] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[2] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][3] |
Spill, Leakage, and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Cleanup:
-
Evacuate: Keep unnecessary personnel away from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use personal protective equipment.[7] Carefully sweep or vacuum the spilled powder, avoiding dust formation.[7] Place the collected material into a suitable, closed container for disposal.[2][7]
-
Clean: Clean the spill area thoroughly with a damp cloth.
Waste Disposal:
-
Labeling: All waste containing this compound must be collected in a clearly labeled, sealed container.
-
Regulations: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not let the product enter drains.[7]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
